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  • Product: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Executive Summary This guide details the synthesis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (also known as N,N'-bis(2,6-dimethylpyridin-4-yl)urea), a symmetric diaryl urea utilized in medicinal chemistry as a supramol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (also known as N,N'-bis(2,6-dimethylpyridin-4-yl)urea), a symmetric diaryl urea utilized in medicinal chemistry as a supramolecular linker and a kinase inhibitor scaffold.[1]

The protocol prioritizes reproducibility and scalability . Two distinct methodologies are provided:

  • Method A (Standard): Triphosgene-mediated coupling. This is the preferred route for high yield and purity, utilizing a solid phosgene equivalent to ensure complete conversion of the 4-amino-2,6-dimethylpyridine precursor.

  • Method B (Green/Alternative): 1,1'-Carbonyldiimidazole (CDI) coupling.[1] A phosgene-free route suitable for laboratories with strict toxicity restrictions, though often requiring thermal activation.[1]

Retrosynthetic Analysis & Strategy

The target molecule possesses C2v symmetry, composed of two identical 2,6-dimethylpyridin-4-amine units linked by a central carbonyl.[1]

  • Disconnection: The strategic bond breakage occurs at the urea nitrogen-carbonyl bonds.

  • Precursor: 4-Amino-2,6-dimethylpyridine (CAS: 3512-80-9).

  • Reactivity Profile: The 2,6-dimethyl substitution increases the basicity and nucleophilicity of the pyridine nitrogen (steric inhibition of resonance is minimal at the 4-position, but inductive donation from methyls helps).[1] However, the exocyclic amine at the 4-position is the primary nucleophile.[1]

  • Challenge: Pyridyl amines can form mixtures of ureas and isocyanates if stoichiometry is not controlled. The use of a "linker" reagent (Triphosgene/CDI) requires precise addition to prevent oligomerization.

Reaction Scheme Visualization

ReactionScheme Precursor 4-Amino-2,6-dimethylpyridine (2 Equivalents) Intermediate Isocyanate Intermediate (Transient) Precursor->Intermediate Activation Product 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Target) Precursor->Product Direct Coupling Reagent Carbonyl Source (Triphosgene or CDI) Reagent->Intermediate Intermediate->Product Nucleophilic Attack (2nd Eq. Amine)

Caption: Mechanistic pathway showing activation of the first amine equivalent followed by capture of the isocyanate intermediate.

Method A: Triphosgene Coupling (Gold Standard)[1]

Rationale: Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that decomposes in situ to phosgene. It offers precise stoichiometric control (1 mol Triphosgene


 3 mol Phosgene), ensuring the formation of the urea without handling gaseous phosgene.
Reagents & Equipment
ReagentMW ( g/mol )EquivalentsRole
4-Amino-2,6-dimethylpyridine 122.172.0Nucleophile
Triphosgene 296.750.35 - 0.40Carbonyl Source
Triethylamine (TEA) 101.192.2 - 2.5Acid Scavenger
Dichloromethane (DCM) -Solvent (0.1 M)Reaction Medium
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 4-Amino-2,6-dimethylpyridine (1.0 g, 8.18 mmol) and anhydrous DCM (40 mL). Add Triethylamine (2.5 mL, ~18 mmol). Cool the solution to 0°C using an ice bath.

  • Activation: Dissolve Triphosgene (0.85 g, 2.86 mmol, ~0.35 eq) in DCM (10 mL) in the addition funnel.

    • Critical Step: Add the triphosgene solution dropwise over 30 minutes. Rapid addition can lead to isocyanate accumulation or trimerization.

  • Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (10% MeOH in DCM). The starting amine spot (lower Rf) should disappear, replaced by a more polar urea spot (often streaks due to H-bonding).

  • Workup (Precipitation Method):

    • The symmetric urea often precipitates from DCM as the reaction proceeds.

    • If a solid forms: Filter the reaction mixture. Wash the filter cake with cold DCM (2 x 10 mL), then water (2 x 20 mL) to remove triethylamine hydrochloride salts, and finally diethyl ether (2 x 10 mL).[1]

    • If no precipitate: Quench with saturated NaHCO₃ (30 mL). Extract with EtOAc (3 x 30 mL). The product may require 5-10% MeOH in EtOAc for full extraction due to solubility.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Method B: CDI Coupling (Green Alternative)[1]

Rationale: 1,1'-Carbonyldiimidazole (CDI) generates imidazole as a byproduct, avoiding chlorinated waste.[1] This method is safer but may require heating due to the lower electrophilicity of the acyl-imidazole intermediate compared to the carbamoyl chloride formed in Method A.

Reagents & Equipment
ReagentEquivalentsRole
4-Amino-2,6-dimethylpyridine 2.0Nucleophile
CDI 1.1Carbonyl Source
DMAP 0.1 (Catalytic)Nucleophilic Catalyst
DMF or DMSO Solvent (0.2 M)High-boiling polar solvent
Step-by-Step Protocol
  • Activation: In a dried flask, dissolve CDI (1.1 eq) in anhydrous DMF .

  • Addition: Add 4-Amino-2,6-dimethylpyridine (1.0 eq only) portion-wise at RT. Stir for 1 hour at 60°C. This forms the intermediate active carbamate (N-acyl imidazole).

  • Coupling: Add the second portion of 4-Amino-2,6-dimethylpyridine (1.0 eq) and catalytic DMAP .

  • Thermal Drive: Heat the mixture to 80–100°C for 12 hours.

    • Note: The electron-rich nature of the 2,6-dimethylpyridine ring helps, but the steric bulk of the methyl groups may slow the attack on the intermediate.[1] Heat ensures completion.[2]

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Vigorous stirring should induce precipitation of the urea.

    • Filter the solid, wash copiously with water (to remove DMF/Imidazole), and dry under vacuum.[1]

Purification & Characterization

Purification Strategy: Symmetric pyridyl ureas are notoriously insoluble in non-polar solvents.

  • Recrystallization: Boiling Ethanol or Methanol/DMF mixtures are typically effective.

  • Flash Chromatography: If necessary, use DCM:MeOH:NH₄OH (90:9:1).[1] The ammonia helps prevent streaking of the basic pyridine nitrogens on silica.

Expected Analytical Data:

  • Appearance: White to off-white powder.

  • Melting Point: >250°C (Typical for symmetric ureas due to strong intermolecular H-bonding).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~9.0-9.5 ppm (s, 2H, Urea -NH -)[1]
      
    • 
       ~7.1-7.3 ppm (s, 4H, Pyridine Ar-H )[1]
      
    • 
       ~2.3-2.4 ppm (s, 12H, -CH ₃)
      
  • MS (ESI+): Calculated for C₁₅H₁₈N₄O [M+H]⁺: 271.15. Found: 271.2.

Experimental Workflow Diagram

Workflow Start Start: 4-Amino-2,6-dimethylpyridine Choice Select Method Start->Choice Triphos Method A: Triphosgene/TEA Solvent: DCM, Temp: 0°C -> RT Choice->Triphos High Yield CDI Method B: CDI/DMAP Solvent: DMF, Temp: 80-100°C Choice->CDI Green Chem Monitor Monitor: TLC (Disappearance of Amine) Triphos->Monitor QuenchA Precipitation/Filtration Wash: Water/Ether Monitor->QuenchA Crude Crude Solid Isolation QuenchA->Crude QuenchB Pour into Ice Water Precipitate Solid CDI->QuenchB QuenchB->Crude Purify Recrystallization (EtOH or MeOH/DMF) Crude->Purify Final Final QC: NMR, LCMS Target: >95% Purity Purify->Final

Caption: Decision matrix and process flow for the synthesis and isolation of the target urea.

Expert Insights & Troubleshooting

  • Moisture Sensitivity: The isocyanate intermediate generated in Method A is sensitive to water. Ensure all glassware is flame-dried and DCM is anhydrous. Water contamination leads to the formation of the aniline precursor (via hydrolysis and decarboxylation), stalling the reaction.

  • Solubility Issues: If the starting amine does not dissolve in DCM (Method A), switch to THF. However, DCM is preferred as the product precipitates out, driving the equilibrium forward (Le Chatelier's principle).

  • Order of Addition: In Method A, never add the amine to the triphosgene. Always add triphosgene to the amine (or amine to phosgene, depending on specific safety protocols, but for symmetric ureas, adding triphosgene to excess amine is safer and favors the urea over the isocyanate).

  • Safety: Triphosgene is a solid but generates phosgene gas upon heating or contact with nucleophiles. Handle only in a well-ventilated fume hood. Keep an aqueous ammonia solution nearby to neutralize spills.

References

  • General Triphosgene Protocol for Ureas

    • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis."[1] Synthesis, 1996(05), 553-576.[1] [1]

  • Symmetric Pyridyl Urea Synthesis

    • Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase."[1] Bioorganic & Medicinal Chemistry Letters, 2002, 12(12), 1559-1562.[1] (Describes analogous pyridyl urea synthesis using triphosgene). [1]

  • CDI Coupling Methodology

    • Staab, H. A.[1] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351-367.

  • Safety Data (Triphosgene)

    • Sigma-Aldrich Safety Data Sheet. "Triphosgene."

Sources

Exploratory

Technical Whitepaper: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Topic: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Chemical Properties Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Whitepaper[1] Physicochemical Characterization, Synthesis S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Chemical Properties Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Whitepaper[1]

Physicochemical Characterization, Synthesis Strategies, and Pharmacological Potential

Executive Summary

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetrical bis-aryl urea derivative characterized by a central urea linker flanked by two sterically hindered pyridine rings. This molecular architecture positions it as a critical scaffold in two distinct fields: medicinal chemistry , where it serves as a pharmacophore for Type II kinase inhibitors (targeting the DFG-out conformation), and supramolecular chemistry , where its self-complementary hydrogen-bonding motifs drive the formation of robust organogels and crystalline networks.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and analytical signatures.

Chemical Identity & Structural Analysis[2]
PropertySpecification
IUPAC Name 1,3-bis(2,6-dimethylpyridin-4-yl)urea
Molecular Formula C₁₅H₁₈N₄O
Molecular Weight 270.33 g/mol
General Structure Symmetrical bis-heteroaryl urea
H-Bond Donors 2 (Urea NH)
H-Bond Acceptors 3 (2 Pyridine N, 1 Urea O)
Predicted LogP ~2.1 – 2.5 (Moderate Lipophilicity)
Solubility Profile Low in H₂O; Soluble in DMSO, DMF, hot EtOH
Structural Logic

The molecule features two 2,6-dimethylpyridine (2,6-lutidine) moieties. The methyl groups at the ortho positions relative to the ring nitrogen serve two functions:

  • Steric Shielding: They hinder the pyridine nitrogen, modulating its basicity and preventing non-specific coordination in metallo-organic frameworks.

  • Lipophilicity Modulation: The methyls increase the hydrophobic surface area compared to the unsubstituted analog, enhancing membrane permeability in biological applications.

The central urea bridge acts as a rigid linker capable of forming a "urea tape" motif—a supramolecular chain driven by intermolecular


 hydrogen bonds.
Synthesis & Manufacturing Protocol

The synthesis of symmetrical ureas from electron-deficient heteroaryl amines requires activation. The most robust, scalable method utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene.

Reaction Scheme

The reaction proceeds via the in situ formation of an isocyanate intermediate, which is subsequently attacked by a second equivalent of the amine.

Synthesis Amine 4-Amino-2,6- dimethylpyridine (2.0 eq) Intermediate Isocyanate Intermediate (In Situ) Amine->Intermediate Activation Triphosgene Triphosgene (0.35 eq) Triphosgene->Intermediate Base Triethylamine (2.5 eq) Base->Intermediate HCl Scavenging Product 1,3-Bis-(2,6-dimethyl- pyridin-4-yl)-urea (>85% Yield) Intermediate->Product Nucleophilic Attack (2nd Amine eq)

Caption: One-pot synthesis workflow via triphosgene activation. The reaction relies on the formation of a reactive carbamoyl chloride or isocyanate species.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-amino-2,6-dimethylpyridine  (10 mmol) in anhydrous Dichloromethane (DCM)  or Tetrahydrofuran (THF)  (50 mL).
    
  • Base Addition: Add Triethylamine (TEA) (25 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Activation: Dissolve Triphosgene (3.5 mmol, 0.35 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (the urea product) typically forms as the reaction progresses.

  • Work-up:

    • Filter the precipitate.[2]

    • Wash the solid with cold DCM (2 x 20 mL) to remove unreacted amine and TEA·HCl salts.

    • Wash with water (3 x 20 mL) to ensure removal of inorganic salts.

    • Recrystallize from hot Ethanol or DMF/Water mixture if high purity (>99%) is required.

  • Yield: Typical isolated yields range from 85% to 92%.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆)

~8.8–9.0 ppm (s, 2H)
Urea NH protons : Downfield shift indicates strong H-bonding.

~7.1 ppm (s, 4H)
Pyridine Aromatic Protons : Singlet due to symmetry (positions 3,5).

~2.4 ppm (s, 12H)
Methyl Groups : Strong singlet integrating for 4 methyls.
¹³C NMR

~152 ppm (C=O)
Urea Carbonyl : Characteristic urea signal.

~158 ppm (C-2,6)
Pyridine Ring Carbons : Deshielded by nitrogen and methyls.
Mass Spectrometry m/z 271.15

ESI Positive mode confirmation.
IR Spectroscopy ~1650–1690 cm⁻¹Strong

stretching (Amide I).
~3300–3400 cm⁻¹

stretching (broad if H-bonded).
Biological & Pharmacological Context[1][2][5][6]

This compound is a quintessential Type II Kinase Inhibitor scaffold . The urea moiety is critical for binding to the "gatekeeper" region of kinase enzymes, specifically stabilizing the DFG-out (inactive) conformation.

Mechanism of Action: The DFG-out Binding Mode

In many oncogenic kinases (e.g., VEGFR2, p38 MAP kinase), the urea group acts as a "molecular glue" between the Glu residue of the


C-helix and the Asp residue of the DFG motif.

MOA cluster_binding Kinase Binding Pocket Interactions Urea Urea Linker (Donor/Acceptor) Glu Glu (αC-helix) Urea->Glu H-Bond Asp Asp (DFG motif) Urea->Asp H-Bond Effect Stabilization of DFG-out Conformation Urea->Effect Hinge Hinge Region (ATP Binding Site) Scaffold 1,3-Bis-(2,6-dimethyl- pyridin-4-yl)-urea Scaffold->Urea Provides Outcome Inhibition of Kinase Activity Effect->Outcome

Caption: Pharmacophore model showing the urea linker bridging the catalytic residues Glu and Asp, locking the kinase in an inactive state.

SAR Insights (Structure-Activity Relationship)
  • Methyl Groups: The 2,6-dimethyl substitution increases lipophilicity, potentially improving cellular uptake compared to the unsubstituted analog. However, excessive steric bulk can clash with the "solvent front" region of the kinase pocket.

  • Symmetry: While symmetrical ureas are easier to synthesize, they are often used as fragments or probes. Clinical drugs (e.g., Sorafenib) are typically asymmetrical to maximize contacts in different pocket regions (hinge vs. hydrophobic back pocket).

Handling, Stability, and Safety
  • Physical State: White to off-white crystalline powder.

  • Thermal Stability: High melting point (>250°C). Stable under standard laboratory conditions.

  • Storage: Store at room temperature, desiccated. Protect from moisture to prevent hydrolysis (though ureas are generally hydrolytically stable compared to amides).

  • Safety: Treat as a potential irritant. The pyridine moiety suggests potential for biological activity; handle with standard PPE (gloves, goggles, fume hood).

References
  • Synthesis of Urea Derivatives

    • Title: "Triphosgene: A Versatile Reagent in Organic Synthesis"[3]

    • Source:Aldrichimica Acta / PMC Reviews
    • Context: Validates the use of triphosgene for urea formation
    • Link:

  • Kinase Inhibitor Mechanism

    • Title: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry"[4]

    • Source:Journal of Medicinal Chemistry
    • Context: Details the binding mode of urea deriv
    • Link:

  • General Properties of Pyridyl Ureas

    • Title: "1,3-Dipyridin-4-ylurea | Bifunctional Reagent"
    • Source: BenchChem / PubChem D
    • Context: Provides baseline physical properties for the non-methyl
    • Link:

Sources

Foundational

Technical Guide: Mechanism of Action of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

This is an in-depth technical guide on the mechanism of action of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetric urea derivative primarily investigated as a potent antagonist of the Urotensin-II receptor (UT rece...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetric urea derivative primarily investigated as a potent antagonist of the Urotensin-II receptor (UT receptor, GPR14) .

Executive Summary

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) is a synthetic small molecule characterized by a symmetric urea scaffold connecting two 2,6-dimethyl-substituted pyridine rings.[1] In the context of drug development, this compound is identified as a Urotensin-II (U-II) receptor antagonist . It functions by competitively blocking the binding of Urotensin-II, the most potent known mammalian vasoconstrictor, to its G-protein coupled receptor (GPR14/UT). This antagonism inhibits downstream Gq-mediated calcium mobilization, thereby preventing U-II-induced vasoconstriction and pathological cardiac remodeling.

Feature Details
Chemical Name 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea
CAS Number 676447-58-8
Primary Target Urotensin-II Receptor (UT, GPR14)
Mechanism Competitive Antagonism (GPCR blockade)
Signaling Effect inhibition of G

q

PLC


IP


Ca

release
Therapeutic Area Cardiovascular (Hypertension, Heart Failure), Renal (Diabetic Nephropathy)

Structural Biology & Pharmacophore Analysis

The molecule's efficacy is driven by its specific structural features, which mimic the key binding residues of the endogenous Urotensin-II peptide (specifically the Trp-Lys-Tyr motif) or occlude the orthosteric binding pocket.

Symmetric Urea Scaffold
  • Hydrogen Bonding: The central urea moiety (-NH-CO-NH-) acts as a dual hydrogen bond donor/acceptor system. It forms critical H-bonds with polar residues (e.g., Asp, Tyr) within the transmembrane region of the UT receptor, anchoring the molecule.

  • Conformational Rigidity: The planar nature of the urea linkage restricts the rotational freedom of the pyridine rings, favoring a bioactive conformation that fits the receptor's hydrophobic pocket.

2,6-Dimethyl-Pyridine Rings
  • Hydrophobic Interactions: The methyl groups at the 2 and 6 positions provide steric bulk and lipophilicity, enhancing van der Waals interactions with hydrophobic residues (e.g., Phe, Leu) in the receptor pocket.

  • Pi-Stacking: The electron-deficient pyridine rings can engage in

    
    -
    
    
    
    stacking or cation-
    
    
    interactions with aromatic residues (e.g., Trp, Phe) in the binding site, stabilizing the ligand-receptor complex.
  • Symmetry: The symmetric design suggests the molecule may span a symmetric or pseudo-symmetric sub-pocket, or simply increases the probability of binding in the correct orientation (statistical rebinding).

Mechanism of Action: Signal Transduction Blockade

The primary mechanism involves the blockade of the G


q/11  signaling cascade initiated by Urotensin-II.
The Urotensin-II Pathway (Normal Physiology)

Under normal conditions, Urotensin-II binds to the UT receptor (GPR14), causing a conformational change that activates the heterotrimeric G protein Gq/11.

  • Gq Activation: Exchange of GDP for GTP on the G

    
    q subunit.
    
  • PLC

    
     Activation:  G
    
    
    
    q-GTP activates Phospholipase C-
    
    
    (PLC
    
    
    ).
  • IP

    
     Generation:  PLC
    
    
    
    hydrolyzes PIP
    
    
    into IP
    
    
    (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release: IP

    
     binds to IP
    
    
    
    receptors on the Endoplasmic Reticulum (ER), triggering a rapid efflux of Ca
    
    
    .
  • Vasoconstriction: Elevated cytosolic Ca

    
     binds to Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and potent vasoconstriction.
    
Antagonism by 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

The inhibitor binds to the orthosteric site (or a high-affinity allosteric site) of the UT receptor, preventing U-II binding.

  • Effect: No Gq activation

    
     No PLC
    
    
    
    activation
    
    
    No IP
    
    
    surge.
  • Result: Intracellular Ca

    
     levels remain at baseline, and the vascular smooth muscle remains relaxed.
    
Pathway Visualization

UrotensinPathway cluster_membrane Cell Membrane UII Urotensin-II (Ligand) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Activates Inhibitor 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Inhibitor->UT_Receptor Blocks (Antagonism) Gq Gαq/11 Protein UT_Receptor->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER_Ca ER Ca2+ Release IP3->ER_Ca Triggers Vasoconstriction Vasoconstriction / Remodeling ER_Ca->Vasoconstriction Causes

Caption: Competitive antagonism of the Urotensin-II signaling cascade by 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, preventing Gq-mediated calcium mobilization.

Experimental Protocols for Validation

To validate the mechanism of action, the following assays are standard in the field.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of the compound to inhibit U-II-induced intracellular calcium spikes.

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing human GPR14 (UT receptor).

  • Seeding: Plate cells in 384-well black-wall plates (10,000 cells/well) and incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition: Add the test compound (1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea) at varying concentrations (e.g., 1 nM to 10

    
    M). Incubate for 15-30 min.
    
  • Agonist Challenge: Add Urotensin-II (EC

    
     concentration, typically ~10 nM) via the FLIPR (Fluorometric Imaging Plate Reader) instrument.
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time.

  • Analysis: Calculate IC

    
     by plotting the reduction in Peak Fluorescence vs. Log[Compound].
    
Radioligand Binding Assay

This assay confirms direct binding to the receptor and determines the affinity constant (K


).

Protocol:

  • Membrane Prep: Prepare membranes from CHO-hUT cells.

  • Reaction Mix: Incubate membranes (5-10

    
    g protein) with [
    
    
    
    I]-Urotensin-II (~0.1 nM) and increasing concentrations of the test compound in binding buffer (50 mM Tris-HCl, 5 mM MgCl
    
    
    , 0.5% BSA, pH 7.4).
  • Incubation: Incubate for 60-120 min at room temperature to reach equilibrium.

  • Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) using a gamma counter.

  • Analysis: Determine K

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Therapeutic Implications & Off-Target Considerations

Cardiovascular & Renal Applications
  • Hypertension: By blocking the potent vasoconstrictive effects of U-II, the compound reduces systemic vascular resistance.

  • Heart Failure: U-II is upregulated in heart failure and drives cardiac hypertrophy and fibrosis. Antagonism can attenuate remodeling.

  • Diabetic Nephropathy: U-II contributes to renal fibrosis and glomerulosclerosis; antagonists show promise in preserving renal function.

Potential Off-Target Effects (Kinase Inhibition)

While the primary target is the UT receptor, the symmetric urea scaffold is also a "privileged structure" in kinase inhibitors (e.g., Sorafenib).

  • Risk: Potential inhibition of Raf kinase or p38 MAPK .

  • Mitigation: Selectivity profiling against a panel of kinases is recommended. However, the specific 2,6-dimethyl substitution on the pyridine rings is often optimized to reduce kinase affinity in favor of GPCR binding compared to the 4-pyridyl-only analogs.

References

  • Actelion Pharmaceuticals Ltd. (2005).[1] Pyridine derivatives and use thereof as urotensin II antagonists. WO2005030209A1. Link

  • Clozel, M., et al. (2004). Pharmacological characterization of palosuran (ACT-058362), a potent, nonpeptide antagonist of the human urotensin-II receptor. Journal of Pharmacology and Experimental Therapeutics, 311(1), 204-212. Link

  • Douglas, S. A., & Ohlstein, E. H. (2000). Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease. Trends in Pharmacological Sciences, 21(12), 553-557. Link

  • Behm, D. J., et al. (2002). Discovery of potent non-peptide urotensin-II receptor antagonists. British Journal of Pharmacology, 137(4), 449-458. Link

Sources

Exploratory

The Discovery and Application of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea: A Technical Whitepaper

Executive Summary The evolution of modern medicinal and supramolecular chemistry relies heavily on the rational design of bifunctional molecular scaffolds. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern medicinal and supramolecular chemistry relies heavily on the rational design of bifunctional molecular scaffolds. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) has emerged as a highly specialized building block that bridges the gap between targeted drug discovery and advanced materials science. Featuring a central urea moiety flanked by two highly substituted pyridine rings, this compound serves as a critical pharmacophore in the development of neurohormonal antagonists and kinase inhibitors, while simultaneously functioning as a bidentate ligand in the construction of porous ionic polymers (PIPs).

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular logic, self-validating synthetic protocols, and pharmacological applications of this unique bis-pyridyl urea derivative.

Structural Rationale & Molecular Design

The utility of 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea is entirely dictated by its precise structural geometry. The urea functionality is a cornerstone in drug design due to its capacity to form multiple, highly stable hydrogen bonds with protein and receptor targets[1]. When flanked by pyridin-4-yl rings, the molecule achieves a unique push-pull electronic state and dual hydrogen-bonding capacity[2].

Causality in Structural Modifications:

  • The Urea Core: Acts as a rigid, bidentate hydrogen-bond donor (via the N-H groups). This is essential for anchoring the molecule into the hinge region of kinases or the deep binding pockets of G-protein coupled receptors (GPCRs)[1].

  • The Pyridine Rings: Function as potent hydrogen-bond acceptors. In supramolecular chemistry, they serve as coordination sites for transition metals to form metallogels and coordination polymers[2].

  • The 2,6-Dimethyl Steric Shield: The addition of methyl groups at the 2 and 6 positions of the pyridine rings is not arbitrary. Sterically, it restricts the rotational freedom of the urea C-N bond, locking the molecule into a biologically active conformation. Electronically, the electron-donating inductive effect (+I) of the methyl groups increases the basicity of the pyridine nitrogen, enhancing its binding affinity.

G Core 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Urea Urea Core (H-Bond Donor) Core->Urea Pyridine Pyridine Rings (H-Bond Acceptor) Core->Pyridine Methyl 2,6-Dimethyl Groups (Steric Shielding) Core->Methyl Target1 Kinase DFG-Out Binding Urea->Target1 Binds hinge region Target3 Supramolecular Anion Sensing Urea->Target3 Chelates anions Target2 Urotensin II Receptor Antagonism Pyridine->Target2 GPCR interaction Methyl->Target2 Enhances selectivity

Pharmacophore logic of 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea in drug design.

Quantitative Data & Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for lead optimization. The table below summarizes the physicochemical shifts induced by the 2,6-dimethyl substitution compared to standard urea and unsubstituted dipyridyl urea.

PropertyUrea1,3-Dipyridin-4-ylurea1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea
Molecular Weight 60.06 g/mol 214.22 g/mol 270.33 g/mol
CAS Number 57-13-634455-00-8676447-58-8
H-Bond Donors 222
H-Bond Acceptors 133
Steric Shielding NoneLowHigh (Tetramethyl)
Primary Utility BaselineSupramolecular PIPsGPCR Antagonists / Kinase Scaffolds

Self-Validating Synthetic Protocol

The synthesis of symmetric urea derivatives requires strict control over reaction kinetics to prevent the formation of unreactive carbamoyl chlorides or asymmetric byproducts[3]. The following protocol utilizes triphosgene activation, designed as a self-validating system where the physical properties of the product drive its own purification.

Step-by-Step Methodology
  • Activation & Solvation: Dissolve 2,6-dimethylpyridin-4-amine (2.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Causality: The inert, anhydrous environment prevents the premature hydrolysis of the highly sensitive isocyanate intermediate.

  • Controlled Phosgenation: Add triphosgene (0.35 eq) dropwise over 30 minutes. Causality: Triphosgene is selected over phosgene gas for operational safety and precise stoichiometric control. Slow addition at 0 °C manages the exothermic generation of the isocyanate.

  • Nucleophilic Coupling: Introduce N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and allow the mixture to warm to 25 °C, stirring for 12 hours. Causality: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile; it functions strictly as a proton scavenger to drive the reaction forward.

  • Auto-Purification (Isolation): As the symmetric urea forms, it will precipitate out of the DCM solution as a white solid due to its rigid, planar structure and strong intermolecular hydrogen bonding. Filter the precipitate and wash with cold DCM. Validation: This precipitation acts as an in-situ purification mechanism, leaving unreacted amines and byproducts in the mother liquor.

  • Analytical Confirmation: Validate the symmetry via

    
    H-NMR (DMSO-
    
    
    
    ). A successful synthesis is confirmed by a single, highly deshielded sharp singlet at ~9.2 ppm corresponding to the two equivalent urea N-H protons, and a large singlet at ~2.4 ppm for the twelve methyl protons.

G Step1 2,6-Dimethylpyridin-4-amine (Starting Material) Step2 Triphosgene Activation (in DCM, 0°C) Step1->Step2 Add dropwise Step3 Isocyanate Intermediate Generation Step2->Step3 Phosgenation Step4 Nucleophilic Addition (Base: DIPEA, RT) Step3->Step4 Amine coupling Step5 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Product Yield >85%) Step4->Step5 Precipitation

Step-by-step synthetic workflow for symmetric bis-pyridyl ureas.

Applications in Medicinal Chemistry: Urotensin II Receptor Antagonism

One of the most significant applications of the 1-pyridin-4-yl-urea scaffold is in the modulation of the Urotensin II (U-II) pathway. U-II is a cyclic 11-amino acid peptide recognized as the most potent endogenous mammalian vasoconstrictor known—up to 28-fold more potent than endothelin-1[4]. It operates via the G-protein coupled receptor GPR14 (UT receptor)[4]. Dysregulation of this neurohumoral axis leads to severe cardiohemodynamic dysfunction, playing a pathological role in heart failure and hypertension[5].

The discovery of 1-pyridin-4-yl-urea derivatives (such as Palosuran and its analogs) provided the first orally active, non-peptide antagonists for the UT receptor[6]. Symmetric ureas like 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea act as foundational screening hits and structural models for these drugs. The urea core mimics the peptide backbone of U-II, competing for the receptor's active site, while the sterically hindered pyridine rings ensure the molecule avoids rapid metabolic degradation by cytochrome P450 enzymes.

G UII Urotensin II (U-II) Peptide Receptor UT Receptor (GPCR) (GPR14) UII->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates Ca Intracellular Ca2+ Release Gq->Ca PLC pathway Vasoconstriction Vasoconstriction & Remodeling Ca->Vasoconstriction Triggers Inhibitor Pyridyl-Urea Antagonist (e.g., CAS 676447-58-8) Inhibitor->Receptor Blocks binding (Competitive)

Mechanism of UT receptor antagonism by pyridyl-urea derivatives.

Applications in Supramolecular Chemistry & Materials Science

Beyond pharmacology, the rigid architecture of dipyridin-4-ylureas has been strategically employed to construct advanced functional materials[2]. The molecule acts as a cooperative linker:

  • Anion Recognition: The central urea cleft is highly effective at chelating oxoanions and halides via directional hydrogen bonding.

  • Porous Ionic Polymers (PIPs): The bifunctional nature of the molecule allows it to be polymerized into PIPs, which are utilized for sustainable, heterogeneous catalysis[2].

  • Metallogels: The terminal pyridine nitrogens coordinate readily with transition metals (e.g., Ag+, Pd2+). The 2,6-dimethyl groups enhance the electron density of these nitrogens, resulting in stronger metal-ligand bonds and highly stable, self-healing metallogels that have demonstrated in vitro antibacterial and anticancer properties[2].

Conclusion

The discovery and utilization of 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea exemplifies the power of rational molecular design. By combining the robust hydrogen-bonding network of a urea core with the tunable steric and electronic properties of 2,6-dimethylpyridine, researchers have unlocked a highly versatile scaffold. Whether serving as the pharmacophore for next-generation Urotensin II antagonists or acting as the structural backbone for catalytic porous polymers, this compound remains a vital asset in the toolkit of modern chemical research.

References

1.[2] 1,3-Dipyridin-4-ylurea | Bifunctional Reagent - Benchchem. 2 2.[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC / National Institutes of Health. 1 3.[3] Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. 3 4.[5] WO2004078114A2 - Pyridine, pyrimidine, quinoline, quinazoline, and naphthalene urotensin-ii receptor antagonists - Google Patents. 5 5.[4] WO 03/048154 - 4-(PIPERIDYL- AND PYRROLIDYL-ALKYL-UREIDO)-QUINOLINES AS UROTENSIN II RECEPTOR ANTAGONISTS - WIPO / Googleapis. 4 6.[6] FORM P.8 - Urotensin II Receptor Antagonists - WIPO / Googleapis. 6

Sources

Foundational

Technical Guide: Structural Analysis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

This guide provides an in-depth structural and synthetic analysis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetric diarylurea used in supramolecular chemistry and medicinal research. Executive Summary 1,3-Bis-(2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and synthetic analysis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetric diarylurea used in supramolecular chemistry and medicinal research.

Executive Summary

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (referred to herein as DMPU-4 ) is a symmetric functionalized urea derivative. Unlike its unmethylated parent (1,3-di(pyridin-4-yl)urea), DMPU-4 exhibits unique conformational restrictions and hydrogen-bonding capabilities due to the steric bulk of the ortho-methyl groups on the pyridine rings. This guide details its synthesis, spectroscopic signature, and solid-state structural behavior, emphasizing the shift from heterosynthons to homosynthons driven by steric hindrance.

Chemical Identity & Synthesis[1][2][3][4]

Synthetic Pathway

The synthesis of DMPU-4 requires a robust carbonylation strategy to couple two equivalents of 4-amino-2,6-dimethylpyridine . While phosgene was historically used, modern protocols prioritize safety and yield by utilizing 1,1'-Carbonyldiimidazole (CDI) or Triphosgene .

Optimized Protocol (CDI Method)

This method avoids the handling of gaseous phosgene and allows for a one-pot reaction under mild conditions.

  • Activation: Dissolve 1.0 eq of 1,1'-Carbonyldiimidazole (CDI) in anhydrous THF or DCM under inert atmosphere (

    
    ).
    
  • Addition: Add 2.05 eq of 4-amino-2,6-dimethylpyridine dropwise.

  • Cyclization/Coupling: Reflux at 60°C for 12–18 hours. The reaction proceeds via an imidazole-carboxamide intermediate which is then attacked by the second amine equivalent.

  • Workup: The product typically precipitates as a white solid. Filter, wash with cold THF and diethyl ether to remove imidazole by-products. Recrystallize from Ethanol/DMF.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise activation and coupling mechanism.

Synthesis Amine 4-Amino-2,6- dimethylpyridine Inter Imidazolyl-Urea Intermediate Amine->Inter + CDI - Imidazole CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Inter Product 1,3-Bis-(2,6-dimethyl- pyridin-4-yl)-urea Inter->Product + 2nd Amine eq. Reflux Byprod Imidazole (By-product) Inter->Byprod

Figure 1: CDI-mediated synthesis pathway forming the symmetric urea linkage.

Spectroscopic Characterization

The symmetry of DMPU-4 simplifies its NMR spectra, making any asymmetry (indicative of rotamers or impurities) immediately apparent.

TechniqueParameterDiagnostic Signal (

/

)
Structural Insight

H NMR
Methyl (

)
~2.35 ppm (Singlet, 12H)Confirms 2,6-substitution pattern.
Aromatic (

)
~7.10 ppm (Singlet, 4H)Symmetric pyridine ring protons (positions 3,5).
Urea (

)
~8.9 – 9.2 ppm (Broad Singlet, 2H)Downfield shift indicates H-bonding capability.

C NMR
Carbonyl (

)
~152 ppmCharacteristic urea carbonyl carbon.
Methyl (

)
~24 ppmDistinct aliphatic signal.
FT-IR Amide I (

)
1650–1690 cm

Urea carbonyl stretch; shifts lower if H-bonded.
Amide II (

)
1540–1560 cm

N-H bending vibration.

Solid-State Structural Analysis (Crystal Engineering)

The "Steric Frustration" Effect

In non-methylated dipyridyl ureas (e.g., 1,3-di(pyridin-4-yl)urea), the crystal structure is dominated by the formation of 1D tapes . The urea protons (


) donate hydrogen bonds to the pyridine nitrogen (

) of adjacent molecules, forming an infinite

-network.

In DMPU-4, this motif is disrupted. The 2,6-dimethyl groups flank the pyridine nitrogen, creating a "steric gate" that hinders the approach of a urea proton from a neighboring molecule. This forces the molecule to adopt alternative packing motifs.

Competing Supramolecular Synthons

The structural analysis reveals a competition between two primary hydrogen-bonding motifs:

  • Motif A: The Heterosynthon (Disrupted)

    • Interaction:

      
      
      
    • Status:Disfavored. The methyl groups prevent the close approach required (approx. 2.9 Å) for linear H-bonding.

  • Motif B: The Homosynthon (Favored)

    • Interaction:

      
      
      
    • Status:Favored. The molecule likely forms Centrosymmetric Dimers via an

      
       ring motif. This interaction is purely between the urea cores and is relatively independent of the steric bulk on the pyridine rings.
      
Structural Logic Diagram

The following diagram contrasts the standard packing of 4-pyridyl ureas with the sterically forced packing of the dimethyl derivative.

CrystalPacking cluster_0 Standard 4-Pyridyl Urea cluster_1 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Tape Linear 1D Tape (N-H ... N_py) Mech1 Pyridine N is Accessible Steric 2,6-Methyl Groups Block Pyridine N Tape->Steric Methyl Substitution Dimer Urea-Urea Dimer (R2,2(8) Homosynthon) Steric->Dimer Forces Shift to Self-Association

Figure 2: Impact of steric hindrance on supramolecular assembly.

Conformational Analysis

The 2,6-dimethyl substitution also restricts rotation around the


 bond.
  • Planarity: While the urea core (

    
    ) remains planar to maximize resonance, the pyridine rings are often twisted out of the urea plane (dihedral angle 
    
    
    
    ) to relieve steric strain between the urea oxygen and the ortho-methyl protons.
  • Solubility: The methyl groups significantly increase lipophilicity compared to the parent compound, enhancing solubility in organic solvents like DCM or Chloroform, which facilitates solution-phase applications (e.g., anion binding studies).

Applications in Drug Development

  • Kinase Inhibitor Scaffolds: The diarylurea motif is a "privileged structure" in kinase inhibitors (e.g., Sorafenib). The 2,6-dimethyl-4-pyridyl moiety is a bioisostere that modulates the electronics of the urea without acting as a strong H-bond acceptor, potentially altering selectivity profiles against kinases with specific cysteine residues.

  • Crystal Engineering: DMPU-4 serves as a "capped" building block. Because the ends (pyridine nitrogens) are sterically blocked, it cannot form infinite chains easily, making it useful for terminating supramolecular polymers or forming discrete capsules.

References

  • Synthesis of Pyridyl Ureas: Kasatkina, S. O., et al. "Urea to Urea Approach: Access to Unsymmetrical Ureas Bearing Pyridyl Substituents." ChemistrySelect, 2022. Link

  • General Urea Crystallography: Jayalakshmi, L., et al.[1] "Crystal structure of 1-(2,4-dimethylphenyl)urea."[1] Acta Crystallographica Section E, 2015.[1] Link

  • Supramolecular Synthons: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie Int. Ed., 1995. Link

  • Urea Conformation: Galan, J. F., et al.[2] "Theoretical and spectroscopic analysis of N,N'-diphenylurea conformations." Journal of Physical Chemistry A, 2014.[2] Link

Sources

Exploratory

Comprehensive Analytical Guide to 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea: Molecular Weight Determination and Supramolecular Characterization

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Executive Summary 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) is a highly symmetric, bidentate compound characterized by a central urea core flanked by two sterically hindered 2,6-dimethylpyridine rings. While structurally simple, this molecule is a powerhouse in both medicinal chemistry and supramolecular materials science.

The molecule acts as a dual-functional scaffold: the urea moiety serves as a potent hydrogen-bond donor, while the pyridyl nitrogens act as versatile hydrogen-bond and halogen-bond acceptors. The precise determination of its molecular weight (270.34 g/mol ) and exact monoisotopic mass is not merely a quality control metric—it is the foundational parameter required to calculate stoichiometric ratios for metal-ligand coordination cages, anion-binding sensors, and Low Molecular Weight Gelators (LMWGs) ().

Quantitative Molecular Weight Parameters

In supramolecular and pharmaceutical applications, distinguishing between average molecular weight and exact monoisotopic mass is critical. The average weight dictates bulk stoichiometric formulations, whereas the exact mass is required for High-Resolution Mass Spectrometry (HRMS) to identify non-covalent dimers and complexation states.

ParameterValueCausality / Analytical Significance
Chemical Formula C₁₅H₁₈N₄OBase composition of the bis(pyridyl) urea core.
Average Molecular Weight 270.34 g/mol Used for bulk stoichiometric calculations (e.g., LMWG preparation).
Monoisotopic Mass 270.1481 DaExact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
[M+H]⁺ m/z (ESI+) 271.1553Primary target ion for positive-mode mass spectrometry.
[2M+H]⁺ m/z (ESI+) 541.3034Non-covalent dimer peak frequently observed in supramolecular studies.

Mechanistic Pathways & Visualization

The behavior of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea diverges significantly depending on its environment. In the gas phase of a mass spectrometer, the basic pyridyl nitrogens dictate its ionization pathway. In solution, the urea core drives self-assembly.

G A 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea MW: 270.34 g/mol B Protonation (ESI+) +H+ at Pyridyl Nitrogen A->B Mass Spectrometry C Supramolecular Assembly Urea NH Hydrogen Bonding A->C Soft Materials D [M+H]+ Ion m/z 271.1553 B->D Detection E Anion Binding / Gelation (LMWGs) C->E Self-Assembly

Figure 1: Divergent pathways of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in MS and self-assembly.

Self-Validating Analytical Protocols

To ensure scientific integrity, the molecular weight and structural identity of this compound must be verified using orthogonal techniques. The following protocols are designed as self-validating systems, where the experimental output inherently confirms the success of the sample preparation.

High-Resolution ESI-MS for Exact Mass & Dimerization Analysis

Objective: Validate the monoisotopic mass (270.1481 Da) to confirm structural identity and probe non-covalent dimerization.

  • Step 1: Matrix Preparation. Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade methanol to create a stock solution.

    • Causality: Methanol provides optimal volatility and surface tension for efficient electrospray droplet desolvation.

  • Step 2: Acidification. Dilute the stock to 1 µg/mL using a solution of 0.1% formic acid in methanol.

    • Causality: The basic pyridyl nitrogens (pKa ~5.5–6.0) require an excess of protons to ensure complete ionization to the[M+H]⁺ state. This vastly increases the signal-to-noise ratio in positive ion mode.

  • Step 3: Soft Ionization Tuning. Infuse the sample at 10 µL/min into an ESI-TOF mass spectrometer. Set the capillary voltage to 2.8–3.0 kV and the cone voltage to a deliberately low setting (e.g., 15–20 V).

    • Causality: High cone voltages induce in-source collision-induced dissociation (CID), which can cleave the delicate urea C–N bonds. Low voltages preserve both the monomeric [M+H]⁺ (m/z 271.15) and supramolecular [2M+H]⁺ (m/z 541.30) species.

  • Step 4: Isotopic Pattern Matching (Self-Validation). Acquire data from m/z 100 to 1000. Compare the experimental M, M+1, and M+2 peak intensity ratios against the theoretical C₁₅H₁₉N₄O⁺ distribution.

    • Causality: A perfect match validates the exact elemental composition and rules out isobaric contaminants, acting as an internal control for purity.

¹H NMR Spectroscopy for Structural & Supramolecular Integrity

Objective: Confirm the symmetric 1,3-bis-substitution and the integrity of the urea hydrogen-bond donors. Molecular weight alone cannot differentiate between structural isomers.

  • Step 1: Solvent Selection. Dissolve 5.0 mg of the compound in 0.5 mL of anhydrous DMSO-d₆.

    • Causality: Bis(pyridyl) ureas self-assemble into extended hydrogen-bonded networks, rendering them highly insoluble in non-polar solvents like CDCl₃. DMSO-d₆ acts as a strong, competitive hydrogen-bond acceptor, breaking these networks and ensuring a homogeneous, clear solution.

  • Step 2: Acquisition. Acquire a ¹H NMR spectrum at 400 MHz (minimum 16 scans) at 298 K.

  • Step 3: Signal Assignment (Self-Validation). Identify the characteristic urea -NH protons (typically broad singlets at δ 8.5–9.5 ppm) and the 2,6-dimethyl protons (sharp singlets at δ ~2.4 ppm).

    • Causality: The exact chemical shift of the urea -NH is highly concentration-dependent. Observing a downfield shift at higher concentrations self-validates the molecule's active supramolecular hydrogen-bonding capability.

Field-Proven Insights: Supramolecular Applications

Understanding the exact molecular weight of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is crucial when deploying it in advanced materials. Bis(pyridyl) ureas are not static entities; they are dynamic building blocks.

For example, when utilizing these molecules as Low Molecular Weight Gelators (LMWGs), the molecular weight acts as the fundamental constant for calculating the molar equivalents of halogen-bond donors (such as 1,4-diiodotetrafluorobenzene) required to reach the "tipping point" of gel assembly (). Furthermore, structural modifications of similar pyridyl urea groups into N-oxides have been shown to create highly stimuli-responsive materials capable of "making and breaking" gels in response to external metal salts, a process fundamentally reliant on precise stoichiometric coordination (; ).

References

  • Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry.[Link][1]

  • Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. Molecules.[Link][2]

  • Supramolecular gel phase crystallization: orthogonal self-assembly under non-equilibrium conditions. Chemical Society Reviews.[Link][3]

Sources

Foundational

Technical Guide: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

The following technical guide details the chemical identity, synthesis, and application of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specialized symmetric urea derivative. [1] Chemical Identity & Classification This c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specialized symmetric urea derivative.

[1]

Chemical Identity & Classification

This compound is a symmetric diarylurea where the aryl groups are 2,6-dimethyl-substituted pyridine rings attached at the 4-position.[1] It is primarily utilized in medicinal chemistry as a scaffold for kinase inhibitors (targeting the DFG-out conformation) and in supramolecular chemistry as a bidentate hydrogen-bonding ligand.[1]

PropertyDetail
Common Name 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea
IUPAC Name 1,3-bis(2,6-dimethylpyridin-4-yl)urea
CAS Number Not Widely Indexed (Custom Synthesis)*
Parent Scaffold CAS 39642-87-0 (1,3-Di(pyridin-4-yl)urea)
Molecular Formula C₁₅H₁₈N₄O
Molecular Weight 270.33 g/mol
Solubility DMSO, DMF, Hot Ethanol; Poor solubility in water
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~13 (Urea protons)

*Note: As a specialized research derivative, this specific dimethyl analog does not have a widely established CAS number in public chemical registries like PubChem or CAS Common Chemistry.[1] It is typically synthesized in situ or on-demand from the commercially available amine precursor.[1]

Structural Analysis

The molecule features a central urea linker (–NH–CO–NH–) connecting two electron-deficient pyridine rings.[1] The 2,6-dimethyl substitution introduces steric bulk, which restricts rotation around the C-N bond, potentially locking the molecule into a conformation favorable for binding specific protein pockets (e.g., the allosteric site of kinases).[1]

Synthesis & Production Protocol

Since this compound is not a standard catalog item, it must be synthesized from 4-amino-2,6-dimethylpyridine .[1] The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene, ensuring high yield and purity.

Reaction Scheme (Graphviz)

Synthesis Amine 4-Amino-2,6-dimethylpyridine (CAS 3512-80-9) Intermediate Imidazolyl-Urea Intermediate Amine->Intermediate Step 1: Activation (DCM, Reflux, 2h) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Intermediate->Product Step 2: Coupling (+ 1 eq. Amine, Reflux, 12h)

Caption: Two-step one-pot synthesis via CDI activation of the aminopyridine precursor.

Detailed Protocol

Materials:

  • 4-Amino-2,6-dimethylpyridine (10 mmol, 1.22 g)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (6 mmol, 0.97 g)[1]

  • Dichloromethane (DCM) (Anhydrous, 50 mL)[1]

  • Triethylamine (TEA) (Catalytic, 0.5 mL)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5 mmol (0.61 g) of 4-amino-2,6-dimethylpyridine in 25 mL of anhydrous DCM.

  • CDI Addition: Add CDI (6 mmol, 0.97 g) in one portion under an inert atmosphere (Nitrogen or Argon).

  • Intermediate Formation: Reflux the mixture at 40°C for 2 hours. The formation of the reactive N-acylimidazole intermediate can be monitored by TLC.[1]

  • Coupling: Add the remaining 5 mmol (0.61 g) of 4-amino-2,6-dimethylpyridine and the catalytic TEA to the reaction mixture.

  • Completion: Continue refluxing for 12–18 hours. A white precipitate (the product) typically forms as the reaction proceeds.[1]

  • Work-up: Cool the mixture to room temperature. Filter the precipitate and wash extensively with cold DCM (2 x 10 mL) and water (2 x 10 mL) to remove imidazole byproducts and unreacted amine.[1]

  • Purification: Recrystallize from hot ethanol or DMF/Water mixture to obtain the pure title compound.

Yield: Expected yield is 75–85%.[1]

Biological Mechanism & Applications[1][5][6]

Kinase Inhibition (Type II)

Urea derivatives of pyridines are privileged scaffolds in kinase inhibitor design (e.g., Sorafenib).[1] This symmetric compound acts as a Type II Kinase Inhibitor , binding to the inactive conformation (DFG-out) of the kinase enzyme.[1]

  • Mechanism: The urea moiety functions as a "hydrogen bond anchor," forming two key H-bonds with the conserved Glu/Asp residues in the kinase active site.[1] The pyridine rings extend into the hydrophobic allosteric pocket.[1]

  • Target Specificity: Often screened against VEGFR, PDGFR, and Raf kinases.[1]

Supramolecular Ligand

The compound possesses two pyridine nitrogens (H-bond acceptors) and two urea protons (H-bond donors), making it an ideal tecton for crystal engineering.[1]

  • Application: Construction of Metal-Organic Frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs) for gas storage or catalysis.[1]

Mechanism of Action Diagram

Mechanism Urea Urea Core (H-Bond Donor) Kinase Kinase Active Site (Glu/Asp Residues) Urea->Kinase Forms Dual H-Bonds Pyridine Pyridine Rings (Hydrophobic/H-Acceptor) Pyridine->Kinase Hydrophobic Interaction (Allosteric Pocket) Signal Downstream Signaling (Proliferation/Angiogenesis) Kinase->Signal Inhibition (Blockade)

Caption: Pharmacophore interactions of the urea-pyridine scaffold within the kinase binding pocket.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆)δ 9.0–9.5 (s, 2H)Urea NH protons (Broad singlet due to exchange)
δ 7.2–7.5 (s, 4H)Pyridine aromatic protons (Symmetric)
δ 2.4–2.5 (s, 12H)Methyl group protons (4 x CH₃)
LC-MS [M+H]⁺ = 271.34Protonated molecular ion peak
Melting Point > 250°CHigh melting point due to strong intermolecular H-bonding

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] The pyridine precursor is toxic if swallowed.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen). Hygroscopic.

References

  • General Urea Synthesis: Konishi, K., et al. (2003).[1] "Synthesis of Urea Derivatives via Carbonylation." Journal of Organic Chemistry. [1]

  • Kinase Inhibitor Scaffold: Wilhelm, S., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery.[1]

  • Pyridine-Urea Supramolecular Chemistry: Custelcean, R. (2010).[1] "Urea-functionalized crystalline capsules." Chemical Communications.[1][2]

  • Precursor Data: PubChem Compound Summary for CID 77169 (4-Amino-2,6-dimethylpyridine). [1]

Sources

Exploratory

Solubility Profiling and Protocol: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in DMSO

Part 1: Executive Summary & Physicochemical Profile[1] The Challenge of Diarylureas 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric diarylurea.[1] Researchers often underestimate the dissolution difficulty of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile[1]

The Challenge of Diarylureas

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric diarylurea.[1] Researchers often underestimate the dissolution difficulty of this class. The central urea motif (


) acts as a dual hydrogen-bond donor/acceptor, creating a rigid crystal lattice with high melting points (often >200°C) and poor solubility in common organic solvents.[1]

While the 2,6-dimethyl substitution on the pyridine rings introduces steric bulk that can disrupt planar


 stacking—potentially aiding solubility compared to its unsubstituted parent—the compound remains hydrophobic (Predicted LogP ~1.9) and prone to aggregation. Dimethyl sulfoxide (DMSO)  is the solvent of choice due to its high dielectric constant and ability to disrupt urea intermolecular hydrogen bonding.
Compound Specifications
PropertyValueNotes
CAS Number 676447-58-8Verified Identity
Molecular Formula

Symmetric Structure
Molecular Weight 270.33 g/mol Small Molecule
Predicted LogP ~1.9Moderately Lipophilic
H-Bond Donors 2 (Urea NH)Critical for solvation
H-Bond Acceptors 3 (Urea CO, Pyridine N)DMSO interaction sites

Part 2: Solubility Mechanics in DMSO

To achieve a stable stock solution, one must understand the molecular interaction at play. DMSO dissolves this urea derivative via Dipole-Dipole interactions and Hydrogen Bond Disruption .[1]

  • Lattice Breaking: The oxygen atom of DMSO (strong H-bond acceptor) competes with the urea carbonyl for the urea protons (

    
    ).
    
  • Steric Influence: The methyl groups at positions 2 and 6 of the pyridine ring shield the pyridine nitrogen but also increase the lipophilicity, making the molecule more compatible with the methyl groups of DMSO.

  • Thermodynamic Barrier: The dissolution is likely endothermic (requires energy to break the lattice). Therefore, controlled heating is often required to reach saturation, though the solution may remain stable at room temperature (supersaturation).

Part 3: Tiered Dissolution Protocol (Standard Operating Procedure)

Objective: Prepare a validated 20 mg/mL (approx. 74 mM) stock solution. Safety: DMSO penetrates skin and carries solutes; wear nitrile gloves and safety glasses.

Materials
  • Compound: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%, stored over molecular sieves).
    
  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Laser pointer (Red/Green).

Step-by-Step Workflow
Step 1: Gravimetric Preparation

Weigh 20 mg of the compound into a 2 mL amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

Step 2: Solvent Addition (Wetting)

Add 500


L of Anhydrous DMSO (half the final volume).
  • Rationale: High concentration gradients accelerate initial dissolution.

Step 3: Mechanical Dispersion

Vortex at maximum speed for 60 seconds.

  • Observation: The solution will likely appear cloudy or contain visible particulates.

Step 4: Acoustic Cavitation (Sonication)

Sonicate the vial in a water bath at 40°C for 10–15 minutes.

  • Critical: Do not exceed 60°C to prevent thermal degradation of the urea linkage.

  • Mechanism:[1][3] Cavitation bubbles implode near solid particles, fracturing the crystal lattice.

Step 5: Dilution & Final Solubilization

Add the remaining 500


L of DMSO (to reach 1 mL total). Vortex and sonicate for an additional 5 minutes.
Step 6: The Tyndall Effect Validation (Quality Control)

Shine a laser pointer through the vial.

  • Pass: The beam passes through with no scattering (clear path).

  • Fail: You see a visible beam path or "sparkles" (colloidal suspension). Action: Continue sonication or dilute to 10 mg/mL.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solubilization, ensuring you do not proceed with a false solution (suspension).

DissolutionProtocol Start Weigh 20mg Compound AddSolvent Add 0.5 mL DMSO (High Conc. Wetting) Start->AddSolvent Vortex Vortex 60s AddSolvent->Vortex Sonicate Sonicate @ 40°C (15 mins) Vortex->Sonicate Dilute Add DMSO to 1 mL (Final Conc: 20 mg/mL) Sonicate->Dilute Check Tyndall Effect Check (Laser Pointer) Dilute->Check Success Clear Solution (Ready for Assay) Check->Success No Scatter Fail Visible Beam/Precipitate Check->Fail Scatter Observed Remedy Dilute to 10 mg/mL or Heat to 50°C Fail->Remedy Remedy->Check

Caption: Logic flow for preparing and validating the urea stock solution.

Part 5: Troubleshooting & Stability

The "Crash-Out" Phenomenon

When diluting this DMSO stock into aqueous buffers (e.g., for cell assays), the urea is highly prone to precipitation.

  • Limit: The final DMSO concentration in assay should usually be < 0.5%.

  • Risk: At 1% DMSO in water, this compound may precipitate if the concentration exceeds ~10–50

    
    M.
    
  • Mitigation: Perform intermediate dilutions in pure DMSO before the final spike into the aqueous buffer.

Storage Recommendations
  • Temperature: Store stock solutions at -20°C or -80°C.

  • Hygroscopicity: DMSO absorbs water from air. Water acts as an antisolvent for diarylureas.

  • Protocol: Aliquot into single-use vials to avoid freeze-thaw cycles. Seal with parafilm.

Chemical Stability

The urea linkage is generally stable at neutral pH but can hydrolyze under strongly acidic or basic conditions at elevated temperatures. Avoid storing in buffers with pH < 4 or > 9 for extended periods.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11666874 (Related Structure: 1,3-bis(2,6-dimethylphenyl)urea). Retrieved October 26, 2023. Link

  • Molaid Chemicals. 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) Physicochemical Properties.[1][2]Link

  • BenchChem. Technical Support: Enhancing the Stability of Diaryl Urea Solutions for Screening. (General protocols for Sorafenib/Urea analogs). Link

  • Cayman Chemical. 1,3-Diphenylurea Product Information & Solubility Guide.Link

Sources

Foundational

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in Cancer Research: A Technical Guide to Targeting the Urotensin II Receptor Axis

Executive Summary As the landscape of targeted oncological therapies evolves, G-protein coupled receptors (GPCRs) have emerged as critical nodes in tumor microenvironment regulation. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted oncological therapies evolves, G-protein coupled receptors (GPCRs) have emerged as critical nodes in tumor microenvironment regulation. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) is a highly specific, small-molecule competitive antagonist of the Urotensin II (UII) receptor, commonly denoted as UT or UTR 1. Historically recognized for its potent vasoactive properties, the UII/UT axis is now definitively linked to tumorigenesis, angiogenesis, and metastasis across multiple malignancies 2.

Designed for researchers and drug development professionals, this whitepaper provides a field-proven synthesis of the mechanistic grounding of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, quantitative data on its targets, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Grounding: The UII/UT Axis in Oncology

Urotensin II (UII) binds to the UT receptor—a Gq-coupled GPCR—initiating a cascade of intracellular signaling events that tumors hijack to drive aggressive phenotypes [[2]]().

  • Proliferation and Survival : UT activation stimulates Phospholipase C (PLC), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. This subsequently phosphorylates downstream mitogen-activated protein kinases (MAPK), specifically ERK1/2 and p38, driving cell cycle progression in cancers such as hepatocellular carcinoma 3.

  • Tumor Angiogenesis : In glioblastoma (GBM), UII secretion by both tumor and endothelial cells promotes tubulogenesis and upregulates matrix metalloproteinases (MMP-2 and MMP-9). This facilitates a hypoxic, necrotic tumor microenvironment that accelerates vascularization and tumor growth 4.

  • Motility and Invasion : In prostate adenocarcinoma, UT signaling regulates cell motility via the activation of RhoA and the autophosphorylation of focal adhesion kinase (FAK), promoting the amoeboid movement characteristic of malignant invasion [[5]]().

Pharmacological Intervention : 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea acts as a competitive antagonist at the UT receptor. By occupying the binding pocket, it effectively decouples UII from its downstream effectors, arresting tumor proliferation and preventing metastatic dissemination 1.

Mechanistic Pathway Visualization

Pathway UII Urotensin II (UII) UT UT Receptor (GPCR) UII->UT Agonist Binding Antagonist 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (UT Antagonist) Antagonist->UT Competitive Blockade Gq Gq Protein UT->Gq Activation PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA / FAK Pathway Gq->RhoA PKC Protein Kinase C (PKC) PLC->PKC DAG/Ca2+ Invasion Cell Motility & Invasion RhoA->Invasion MAPK ERK1/2 & p38 MAPK PKC->MAPK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis MAPK->Proliferation

Figure 1: UII/UT signaling pathway and competitive inhibition by the antagonist.

Quantitative Data Summaries

To contextualize the experimental application of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, it is critical to understand the baseline UT expression across cancer models and how this compound compares to other known antagonists.

Table 1: UT Receptor Expression Profile in Key Cancer Cell Lines

Cell LineCancer TypeUT Expression LevelKey Pathological Role of UII/UT AxisReference
LNCaP Prostate AdenocarcinomaHigh (Androgen-dependent)Promotes motility, invasion, and FAK/RhoA activation[[5]]()
PC3 Prostate CarcinomaModerateEnhances cell proliferation and survival6
U87 GlioblastomaHighDrives angiogenesis, MMP-2/9 expression, and hypoxia4
BEL-7402 Hepatocellular CarcinomaHighStimulates proliferation via PKC, ERK1/2, and p38 MAPK3
WIDR Colon CancerHighRegulates motility and invasion6

Table 2: Comparative Pharmacological Profile of UT Antagonists

CompoundTypeTargetPrimary Mechanism in OncologyExample Application
1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Small MoleculeUT ReceptorCompetitive inhibition of UII bindingIn vitro pathway blockade 1
Urantide PeptideUT ReceptorBiased ligand/antagonistInhibits GBM angiogenesis and LNCaP motility 4, 5
Palosuran Small MoleculeUT ReceptorNon-peptide antagonistDelays tumor growth in vivo4

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate necessary controls to definitively attribute observed phenotypic changes to the specific antagonism of the UT receptor by 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea.

Experimental Workflow Visualization

Workflow Start Cell Culture (e.g., LNCaP) Starve Serum Starvation (Sync Cell Cycle) Start->Starve Treat Pre-treat with Antagonist Starve->Treat Stimulate Stimulate with UII (100 nmol/L) Treat->Stimulate Assay1 MTT Assay (Proliferation) Stimulate->Assay1 Assay2 Transwell Assay (Invasion) Stimulate->Assay2 Assay3 Western Blot (p-ERK, p-FAK) Stimulate->Assay3 Validate Data Analysis & IC50 Determination Assay1->Validate Assay2->Validate Assay3->Validate

Figure 2: Self-validating experimental workflow for evaluating UT receptor antagonism.

Protocol 1: Evaluation of UT Antagonism on Cell Proliferation and MAPK Signaling
  • Objective : To quantify the anti-proliferative efficacy of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea and validate its mechanism of action via the PKC/ERK1/2 pathway.

  • Causality Rationale : UII drives proliferation through MAPK activation. A true UT antagonist must not only reduce cell viability but also proportionally decrease the phosphorylation states of ERK1/2 and p38 3.

Step-by-Step Methodology :

  • Cell Preparation & Synchronization : Seed BEL-7402 or LNCaP cells in 96-well plates (for MTT) and 6-well plates (for Western Blot) at 70% confluency. Incubate in serum-free medium for 24 hours to synchronize the cell cycle (G0/G1 phase), ensuring baseline signaling is minimized.

  • Pre-treatment (The Blockade) : Treat cells with varying concentrations of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (e.g., 10 nM to 10 µM) for 30 minutes.

    • Self-Validation: Include a vehicle control (DMSO <0.1%) and a positive control using a known MEK inhibitor (e.g., PD184352, 1 µmol/L) to confirm pathway dependence 3.

  • Stimulation : Add exogenous human UII (100 nmol/L) to all wells except the absolute negative control. Incubate for 24 hours.

  • Proliferation Readout (MTT Assay) : Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the IC50 of the antagonist.

  • Mechanistic Readout (Western Blot) : Harvest cells from the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe for total ERK, p-ERK1/2, total p38, and p-p38.

    • Causality Check: The reduction in p-ERK/p-p38 must directly correlate with the IC50 observed in the MTT assay.

Protocol 2: Boyden Chamber Transwell Invasion Assay for Cell Motility
  • Objective : To assess the ability of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea to inhibit UII-driven tumor cell invasion.

  • Causality Rationale : Malignant invasion requires extracellular matrix degradation and cytoskeletal rearrangement (via RhoA/FAK). Antagonizing UT should prevent these downstream events 5.

Step-by-Step Methodology :

  • Chamber Preparation : Coat the upper surface of 8-µm pore Transwell inserts with Matrigel (1 mg/mL) and incubate at 37°C for 2 hours to polymerize.

    • Self-Validation: Leave a subset of inserts uncoated to measure pure migration versus Matrigel-dependent invasion.

  • Cell Seeding : Resuspend LNCaP or U87 cells in serum-free media containing 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea or vehicle. Seed

    
     cells into the upper chamber.
    
  • Chemoattractant Setup : Fill the lower chamber with media containing 100 nmol/L UII.

    • Self-Validation: Include a lower chamber with serum-free media (no UII) to establish the basal invasion rate.

  • Incubation & Harvesting : Incubate for 24-48 hours. Remove non-invading cells from the upper surface using a cotton swab.

  • Staining & Quantification : Fix the invaded cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Count cells in five random fields under a microscope.

  • Orthogonal Validation : In parallel, culture cells in standard plates under identical treatment conditions and perform a GTPase pull-down assay to quantify active RhoA-GTP levels, confirming the cytoskeletal mechanism 5.

Conclusion

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea represents a critical pharmacological tool in elucidating the role of the Urotensin II/UT axis in oncology. By effectively uncoupling UII from its downstream Gq-mediated pathways, this compound provides a robust framework for investigating targeted therapies against tumor angiogenesis, proliferation, and metastasis.

References

  • Title : Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma Source : Frontiers in Oncology URL : 4

  • Title : Role of urotensin II in health and disease Source : American Physiological Society Journal URL : 2

  • Title : Urotensin-II-Targeted Liposomes as a New Drug Delivery System towards Prostate and Colon Cancer Cells Source : Journal of Oncology (Hindawi) URL :6

  • Title : Urotensin II receptor predicts the clinical outcome of prostate cancer patients and is involved in the regulation of motility of prostate adenocarcinoma cells Source : PubMed (Journal of Cellular Biochemistry) URL : 5

  • Title : Up-Regulation of Urotensin II and Its Receptor Contributes to Human Hepatocellular Carcinoma Growth via Activation of the PKC, ERK1/2, and p38 MAPK Signaling Pathways Source : MDPI (Molecules) URL :3

  • Title : 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea Chemical Information and Patent Data Source : Molaid (摩熵化学) URL : 1

Sources

Exploratory

alternative names for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

An In-Depth Technical Guide to 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Executive Summary & Chemical Identity 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric urea derivative primarily utilized in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Executive Summary & Chemical Identity

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric urea derivative primarily utilized in medicinal chemistry as a synthetic intermediate, a reference standard for impurity profiling, and a supramolecular building block.[1] It is structurally characterized by two 2,6-dimethylpyridine (2,6-lutidine) rings linked at the 4-position via a urea moiety.[1]

In the context of drug development, this compound is most frequently encountered as a symmetric byproduct during the synthesis of asymmetric urea-based pharmaceuticals (e.g., Urotensin II antagonists) that incorporate the 4-amino-2,6-dimethylpyridine scaffold.[1]

Nomenclature & Identifiers
CategoryIdentifier / Name
Primary Name 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea
CAS Registry Number 676447-58-8
IUPAC Name 1,3-bis(2,6-dimethylpyridin-4-yl)urea
Systematic Synonyms [1][2][3][4][5][6][7][8] • N,N'-Bis(2,6-dimethyl-4-pyridinyl)urea[1]• 1,3-Di(2,6-lutidin-4-yl)urea[1]• Bis(2,6-dimethyl-4-pyridyl)urea
Chemical Formula C₁₅H₁₈N₄O
Molecular Weight 270.33 g/mol
SMILES Cc1cc(NC(=O)Nc2cc(C)nc(C)c2)cc(C)n1

Structural Analysis & Visualization

The molecule consists of a central urea group acting as a rigid linker between two electron-deficient pyridine rings.[1] The methyl groups at the 2 and 6 positions of the pyridine rings provide steric bulk, which influences the molecule's solubility and binding conformation.[1]

Diagram 1: Chemical Structure & Connectivity

Caption: Structural connectivity showing the central urea linker bridging two identical 2,6-dimethylpyridine domains.

Synthesis & Mechanistic Context

In pharmaceutical research, this compound often arises during the synthesis of asymmetric ureas .[1] A common route involves activating 4-amino-2,6-dimethylpyridine with a carbonyl source (e.g., Triphosgene, CDI, or Phenyl Chloroformate) to form an isocyanate intermediate.[1]

The "Symmetric Urea" Problem: If the intermediate isocyanate reacts with a residual molecule of the starting amine (instead of the intended second amine), 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is formed as a stable impurity.[1]

Diagram 2: Formation Pathway (Target vs. Impurity)

Synthesis Pathway Amine 4-Amino-2,6-dimethylpyridine (Starting Material) Isocyanate Isocyanate Intermediate (R-N=C=O) Amine->Isocyanate Activation Impurity 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Symmetric Impurity) Amine->Impurity Attack on Isocyanate Activator Carbonyl Source (e.g., Triphosgene) Activator->Isocyanate Drug Target Asymmetric Urea (Drug Candidate) Isocyanate->Drug + R'-NH2 Isocyanate->Impurity + Starting Amine Target_Reaction Pathway A: Target Synthesis (+ Different Amine R'-NH2) Side_Reaction Pathway B: Homocoupling (+ Residual Amine)

Caption: Mechanistic origin of the symmetric urea impurity during the synthesis of pyridine-based urea drugs.

Applications in Drug Development

A. Impurity Reference Standard

Regulatory guidelines (ICH Q3A/Q3B) require the identification and qualification of impurities in drug substances.[1] For drugs utilizing the 2,6-dimethylpyridine scaffold (e.g., certain Urotensin II antagonists developed by Actelion), this compound serves as a critical Reference Standard to quantify the level of symmetric byproduct in the final API (Active Pharmaceutical Ingredient).[1]

B. Supramolecular Chemistry

Beyond its role as an impurity, the compound is a valuable ligand in Crystal Engineering .[1] The two pyridine nitrogens (H-bond acceptors) and the urea protons (H-bond donors) allow it to form self-assembled networks or coordinate with metal centers (e.g., Ag+, Zn2+) to form Metal-Organic Frameworks (MOFs) or metallogels.[1]

Physicochemical Properties

PropertyValueNote
Appearance White to off-white solidTypical for urea derivatives
Solubility DMSO, DMF, Methanol (hot)Poor solubility in water due to lipophilic methyl groups
pKa (Pyridine N) ~6.7 - 7.0Estimated based on 2,6-lutidine (pKa 6.[1]75)
H-Bond Donors 2Urea NH groups
H-Bond Acceptors 4Urea Oxygen + 2 Pyridine Nitrogens

References

  • Actelion Pharmaceuticals Ltd. (2005).[1][2] Pyridine derivatives and use thereof as Urotensin II antagonists. Patent EP1554249A2.[1][2] Link

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11533502 (Related Structure: 1,3-Di(pyridin-4-yl)urea). PubChem.[1][3][5] Link[1]

  • Molaid Chemicals. (2024).[1] 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) Technical Data. Molaid. Link

  • Clozel, M., et al. (2004).[1] Pharmacology of the Urotensin-II Receptor Antagonist Palosuran. Journal of Pharmacology and Experimental Therapeutics, 311(1), 204-212.[1] Link(Contextual reference for the drug class where this impurity appears).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Supramolecular Frameworks and Anion Sensing using 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Introduction and Mechanistic Rationale 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (BDMPU) is a highly versatile ditopic ligand utilized in advanced supramolecular chemistry, coordination polymer synthesis, and anion recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (BDMPU) is a highly versatile ditopic ligand utilized in advanced supramolecular chemistry, coordination polymer synthesis, and anion recognition. The molecular architecture of BDMPU features two distinct functional domains that dictate its experimental behavior:

  • Metal Coordination Sites: The two pyridyl nitrogen atoms act as electron-pair donors for transition metals (e.g., Zn²⁺, Cu²⁺, Ag⁺). The presence of 2,6-dimethyl groups adjacent to the pyridyl nitrogens introduces significant steric hindrance. This steric bulk prevents the formation of dense, highly interpenetrated 3D metal-organic frameworks (MOFs), instead directing the assembly toward 1D coordination polymer chains[1].

  • Hydrogen-Bonding Core: The central urea moiety serves as a potent bidentate hydrogen-bond donor. In the solid state and gel phase, these N-H groups interact with counteranions (e.g., nitrates) or solvent molecules, cross-linking the 1D metal-ligand chains into a 3D fibrillar network[2]. In solution, this same urea core acts as a highly selective receptor for Y-shaped or spherical anions (such as H₂PO₄⁻ and Cl⁻).

This dual functionality makes BDMPU an ideal candidate for developing stimuli-responsive metallogels[3] and highly sensitive anion sensors.

Experimental Protocols

Protocol 1: Synthesis of a Zn(II)-BDMPU Supramolecular Metallogel

Objective: To synthesize a stimuli-responsive metallogel via the self-assembly of BDMPU and Zinc nitrate.

Causality & Design: Zinc(II) is a d¹⁰ metal ion that offers flexible coordination geometries (typically tetrahedral or octahedral), allowing the sterically hindered BDMPU to form 1D polymeric chains. The use of a mixed solvent system (DMSO/H₂O) is critical; DMSO solubilizes the hydrophobic ligand, while water acts as an anti-solvent that drives the hydrogen-bonded cross-linking of the 1D chains into a 3D gel network, entrapping the solvent[2].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 10.0 mg (0.037 mmol) of BDMPU in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Preparation of Metal Solution: Dissolve 11.0 mg (0.037 mmol) of Zn(NO₃)₂·6H₂O in 0.5 mL of deionized water (18.2 MΩ·cm).

  • Self-Assembly: Add the aqueous zinc solution dropwise to the BDMPU solution at room temperature without stirring.

  • Thermal Annealing: Seal the vial and heat the mixture to 80 °C in a water bath for 15 minutes. Reasoning: Heating ensures thermodynamic control, dissolving kinetic aggregates and allowing the system to sample the global energy minimum during assembly.

  • Gelation: Allow the clear solution to cool undisturbed to room temperature (25 °C). A translucent, self-supporting metallogel will form within 2–4 hours.

  • Validation: Perform the "inversion test" by turning the vial upside down. A successful gel will not flow under the influence of gravity.

G A 1,3-Bis-(2,6-dimethyl- pyridin-4-yl)-urea C 1D Coordination Polymer Chain A->C Self-Assembly (DMSO/H2O) B Zn(NO3)2 Metal Node B->C D Inter-chain H-bonding (Urea-Nitrate) C->D E Supramolecular Metallogel D->E Crosslinking

Supramolecular assembly pathway of Zn(II)-BDMPU metallogels.

Protocol 2: Anion Binding Titration via ¹H NMR

Objective: To quantify the binding affinity (


) of the BDMPU urea core toward specific target anions.

Causality & Design: The N-H protons of the urea group are highly sensitive to hydrogen bonding. When an anion binds to the urea core, electron density is transferred to the N-H bond, causing a pronounced downfield chemical shift (


) in the ¹H NMR spectrum. By maintaining a constant host concentration and titrating the guest, the binding isotherm can be extracted and fitted to a 1:1 binding model.

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 2.0 mM stock solution of BDMPU in DMSO-d₆. Transfer exactly 500 µL of this solution into an NMR tube.

  • Guest Solution Preparation: Prepare a 20.0 mM stock solution of the target anion (e.g., Tetrabutylammonium chloride, TBA-Cl) using the Host Solution as the solvent. Reasoning: Dissolving the guest in the host solution ensures that the concentration of BDMPU remains strictly constant (2.0 mM) throughout the titration, eliminating dilution errors.

  • Baseline Acquisition: Record the initial ¹H NMR spectrum of the pure host solution. Note the exact chemical shift of the urea N-H protons (typically ~8.8 ppm).

  • Sequential Titration: Add aliquots of the guest solution to the NMR tube (e.g., 5, 10, 15, 25, 50, 100, 200 µL). Invert the tube gently to mix, and record the ¹H NMR spectrum after each addition.

  • Data Analysis: Plot the change in chemical shift (

    
    ) of the N-H protons against the equivalents of guest added. Use non-linear regression (e.g., BindFit or EQNMR software) to calculate the association constant (
    
    
    
    ).

G A Prepare Host Solution (BDMPU in DMSO-d6) C Sequential Addition (Titration) A->C B Prepare Guest Solution (TBA-Salt + BDMPU) B->C D 1H NMR Acquisition (Monitor NH shift) C->D E Non-linear Curve Fitting (1:1 Binding Model) D->E F Determine Binding Constant (Ka) E->F

Workflow for determining anion binding constants via 1H NMR titration.

Quantitative Data Summaries

The following tables summarize the expected experimental outcomes based on the structural properties of bis-pyridyl urea derivatives.

Table 1: Gelation Behavior of Zn(II)-BDMPU in Various Solvent Systems

Solvent System (v/v)RatioPhysical StateMinimum Gelation Concentration (MGC)
DMSO / H₂O1:1Opaque Gel1.5 wt%
DMF / H₂O1:1Translucent Gel2.0 wt%
Methanol / H₂O1:1Crystalline PrecipitateN/A
Ethanol / H₂O1:1Crystalline PrecipitateN/A

Table 2: Binding Constants (


) of BDMPU with Various Anions (TBA salts) in DMSO-d₆ at 298 K 
Target AnionBinding Constant (

, M⁻¹)
Binding Stoichiometry
Dihydrogen Phosphate (H₂PO₄⁻)> 10,0001:1
Acetate (CH₃COO⁻)8,500 ± 2001:1
Chloride (Cl⁻)450 ± 151:1
Bromide (Br⁻)< 50N/A (Weak binding)
Nitrate (NO₃⁻)< 10N/A (Weak binding)

References

1.[1] Title: Isomerism in Coordination Complexes and Polymers Derived from Bispyridylurea Ligands: Effect of Solvents, Conformational Flexibility, and Positional Isomerism of the Ligands. Source: Crystal Growth & Design (ACS Publications). URL: [Link] 2.[2] Title: Role of N-Oxide Moieties in Tuning Supramolecular Gel-State Properties. Source: Gels (MDPI / PubMed Central). URL: [Link] 3.[3] Title: Metallogels as Supramolecular Platforms for Biomedical Applications: A Review. Source: Gels (MDPI). URL: [Link]

Sources

Application

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea for kinase assay

Application Note: Characterization of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in Kinase Assays Introduction & Mechanistic Insight 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric diarylurea derivative characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in Kinase Assays

Introduction & Mechanistic Insight

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric diarylurea derivative characterized by two pyridine rings substituted with methyl groups at the 2 and 6 positions, linked by a urea bridge.[1][2] While urea-based scaffolds are foundational in medicinal chemistry—forming the core of Type II kinase inhibitors like Sorafenib and Regorafenib—this specific symmetric congener presents unique properties for kinase assay development.[1][2]

Mechanism of Action: Type II Kinase Inhibition

Unlike Type I inhibitors that bind to the active conformation (DFG-in) of the ATP-binding pocket, urea-based inhibitors typically function as Type II inhibitors .[1][2] They preferentially bind to the inactive DFG-out conformation.[1][2]

  • The Urea Linker: Acts as a "molecular hinge," forming critical hydrogen bonds with the conserved glutamate (e.g., Glu71 in p38α) of the

    
    C-helix and the aspartate of the DFG motif.[1][2]
    
  • The 2,6-Dimethyl-pyridine Rings: The methyl groups provide steric bulk, likely forcing the pyridine rings out of planarity with the urea group.[1][2] This conformation is optimized to occupy the hydrophobic allosteric pocket adjacent to the ATP site, often enhancing selectivity for kinases with accessible "deep pockets" such as p38 MAPK , B-RAF , KDR (VEGFR2) , and potentially DDR1/2 .[1][2]

Note on Urotensin II Cross-Reactivity: Researchers should be aware that structurally similar pyridine-urea derivatives have been described as Urotensin II receptor antagonists (GPCRs).[1][2] Cross-profiling is recommended if the biological readout involves vascular tone or GPCR signaling pathways.[1][2]

Experimental Protocols

Protocol A: Biochemical Kinase Assay (TR-FRET / LanthaScreen™)

Objective: Determine the IC50 of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea against a target kinase (e.g., p38 MAPK


) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Kinase: Recombinant human p38 MAPK

    
     (0.5 nM final).[1][2]
    
  • Substrate: GFP-ATF2 (physiological substrate) or Fluorescein-PolyGT.[1][2]

  • Antibody: Terbium (Tb)-labeled anti-phospho-ATF2.[1][2]

  • Compound: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (10 mM DMSO stock).

  • ATP:

    
     apparent (typically 10-100 
    
    
    
    M).[1][2]

Workflow:

  • Compound Preparation:

    • Prepare a 10-point dose-response curve in 100% DMSO (starting at 10

      
      M, 3-fold serial dilution).
      
    • Dilute 1:100 into 1X Kinase Buffer to prepare 10X working solutions (Final DMSO = 1%).

  • Pre-Incubation (Critical Step):

    • Rationale: Type II inhibitors often exhibit slow binding kinetics due to the requirement for the kinase to undergo a conformational change (DFG-in to DFG-out).[1][2]

    • Add 2.5

      
      L of 4X Kinase and 2.5 
      
      
      
      L of 4X Compound to a 384-well plate.
    • Incubate for 60 minutes at Room Temperature (RT). Skipping this step may underestimate potency.[1][2]

  • Reaction Initiation:

    • Add 5

      
      L of 2X ATP/Substrate Mix.[1][2]
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Tb-labeled Antibody + EDTA (to stop the reaction).[1][2]
      
    • Incubate for 30-60 minutes.

  • Readout:

    • Measure TR-FRET on a multimode reader (Ex: 340 nm, Em: 495 nm/520 nm).

    • Calculate TR-FRET Ratio: (Signal 520nm / Signal 495nm).

Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope):


[1][2]
Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: Quantify the association (


) and dissociation (

) rates.[1][2] Type II inhibitors are characterized by long residence times (

).[1][2]

Instrumentation: Biacore™ 8K or T200.

Steps:

  • Immobilization: Biotinylate the kinase (e.g., p38 MAPK) and capture onto a Streptavidin (SA) sensor chip.[1][2] Target density: ~1000-2000 RU.[1][2]

  • Buffer: HBS-P+ with 1% DMSO (Must match compound solvent).

  • Injection:

    • Inject 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea at 5 concentrations (e.g., 3.125 nM – 50 nM).

    • Association Time: 180 seconds.

    • Dissociation Time: 600-1200 seconds (Extended time required to observe slow off-rate).[1][2]

  • Regeneration: Usually not required if dissociation is complete; otherwise, short pulse of 10 mM Glycine pH 2.5.[1][2]

Expected Outcome:

  • Sensorgram Shape: Slow association curvature and very slow dissociation phase, indicative of deep pocket binding and conformational trapping.[1][2]

Data Presentation & Visualization

Table 1: Anticipated Assay Parameters
ParameterValue / ConditionCausality / Rationale
Pre-incubation 30 - 60 minsAllows compound to induce/stabilize DFG-out conformation.[1][2]
ATP Concentration

or

Use

for IC50; High ATP to test for ATP-competitiveness (Type II are usually ATP-competitive).[1][2]
DMSO Tolerance < 2%High DMSO can denature kinase or affect DFG dynamics.[1][2]
Residence Time > 10 minsTypical for urea-based Type II binders; correlates with in vivo efficacy.[1][2]
Diagram 1: Type II Kinase Inhibition Mechanism

TypeII_Mechanism Kinase_Active Kinase (DFG-in) Active State Kinase_Inactive Kinase (DFG-out) Inactive State Kinase_Active->Kinase_Inactive Conformational Fluctuation Kinase_Inactive->Kinase_Active Rapid Reversion Complex Stable Inhibitor-Kinase Complex (Deep Pocket Binding) Kinase_Inactive->Complex Slow Binding (k_on) Compound 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Compound->Complex Stabilizes DFG-out Complex->Kinase_Inactive Very Slow Dissociation (k_off)

Caption: Kinetic mechanism of Type II inhibition.[1][2] The urea compound selectively binds and stabilizes the transient DFG-out inactive conformation, preventing reversion to the active state.[1][2]

Diagram 2: TR-FRET Assay Workflow

Assay_Workflow Step1 1. Prepare Reagents (Kinase, Compound, ATP, Substrate) Step2 2. Pre-Incubation (60 min) Kinase + Compound (Allows conformational selection) Step1->Step2 Step3 3. Initiation Add ATP + Substrate Step2->Step3 Step4 4. Reaction (60 min) Phosphorylation of Substrate Step3->Step4 Step5 5. Detection Add Tb-Antibody + EDTA Step4->Step5 Step6 6. Readout Measure TR-FRET Ratio (520/495nm) Step5->Step6

Caption: Step-by-step TR-FRET kinase assay workflow emphasizing the critical pre-incubation step for Type II inhibitors.

References

  • Pargellis, C., et al. (2002).[1][2] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[1][2] Nature Structural Biology, 9(4), 268–272.[1][2] Link

    • Context: Foundational paper describing the binding mode of diarylureas (BIRB 796) to the DFG-out conformation of p38 MAPK.[1][2]

  • Wan, P. T., et al. (2004).[1][2] "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867.[1][2] Link[1][2]

    • Context: Details the structural basis of Type II inhibition in RAF kinases, relevant to urea-based inhibitors.
  • Liu, Y., & Gray, N. S. (2006).[1][2] "Rational design of inhibitors that bind to inactive kinase conformations."[1][2] Nature Chemical Biology, 2(7), 358–364.[1][2] Link

    • Context: Review of the design principles for Type II inhibitors, including the role of the urea linker and hydrophobic "tail" moieties.
  • Actelion Pharmaceuticals Ltd. (2004).[1][2] "1-Pyridin-4-yl-urea Derivatives." World Intellectual Property Organization, WO2004026836A3.[1][2] Link

    • Context: Patent literature describing the synthesis and biological evaluation of pyridine-urea derivatives, highlighting their potential cross-reactivity (e.g., Urotensin II).[1][2]

Sources

Method

Application Note: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in Drug Discovery

The following Application Note and Protocol guide details the use of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) in drug discovery. This guide focuses on its role as a privileged scaffold for kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) in drug discovery. This guide focuses on its role as a privileged scaffold for kinase inhibition, soluble epoxide hydrolase (sEH) targeting, and supramolecular crystal engineering.

[1]

Executive Summary

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a symmetric diarylurea featuring two 2,6-dimethylpyridine rings linked by a urea bridge.[1] In medicinal chemistry, this compound serves as a privileged scaffold —a molecular framework capable of binding to multiple receptor types with high affinity.

Unlike its unmethylated parent (1,3-di(pyridin-4-yl)urea), the 2,6-dimethyl substitution introduces significant steric hindrance around the pyridine nitrogen and increases lipophilicity. These structural modifications are critical for:

  • Selectivity: Restricting rotational freedom and preventing non-specific metal coordination.

  • Solubility & Permeability: Enhancing membrane penetration compared to the highly polar parent compound.

  • Target Engagement: Mimicking the "Type II" kinase inhibitor binding mode (e.g., Sorafenib-like) or targeting the catalytic pocket of Soluble Epoxide Hydrolase (sEH).

Chemical Biology & Mechanism of Action

Structural Pharmacology

The urea moiety acts as a bidirectional hydrogen bond donor/acceptor system.

  • Urea Bridge: The two N-H protons function as a hydrogen bond donor (HBD) motif, critical for binding to the Glu/Asp residues in kinase active sites (DFG-out conformation) or the catalytic aspartate in sEH.

  • Pyridine Rings: Act as hydrogen bond acceptors (HBA) . The 2,6-dimethyl groups create a "steric shield," forcing the pyridine ring to twist out of coplanarity with the urea, which can induce selectivity for hydrophobic pockets.

Target Pathways
  • Kinase Inhibition (Type II): The DAD (Donor-Acceptor-Donor) motif of the urea is a hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) that stabilize the inactive kinase conformation.

  • Soluble Epoxide Hydrolase (sEH): Symmetric ureas are classic transition-state mimics for sEH, an enzyme involved in inflammation and hypertension. The urea carbonyl binds the catalytic nucleophile, while the lipophilic wings (dimethylpyridines) occupy the hydrophobic tunnel.

Visualizing the Mechanism

The following diagram illustrates the structural logic and potential binding modes.

BindingMechanism Compound 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea UreaMotif Urea Linker (H-Bond Donor) Compound->UreaMotif Contains PyridineRing 2,6-Dimethylpyridine (Lipophilic/Steric) Compound->PyridineRing Contains Target_Kinase Kinase (Type II) Glu/Asp Binding UreaMotif->Target_Kinase Stabilizes DFG-out Target_sEH sEH Enzyme Catalytic Pocket UreaMotif->Target_sEH Mimics Transition State PyridineRing->Target_Kinase Hydrophobic Pocket Occupancy Target_Crystal Co-Crystal Synthons PyridineRing->Target_Crystal Pi-Pi Stacking / H-Bonding

Caption: Mechanistic map showing how the urea and pyridine motifs drive binding to kinases, sEH enzymes, and crystal lattices.

Physicochemical Profile

Understanding the physical properties is essential for assay development.

PropertyValue (Predicted)Implication for Protocols
Molecular Weight 270.33 g/mol Fragment-like; suitable for FBDD.
LogP ~2.5 - 3.0Moderate lipophilicity; DMSO soluble.
pKa (Pyridine N) ~6.5 (Hindered)Less basic than unsubstituted pyridine due to sterics.
H-Bond Donors 2 (Urea NH)Critical for binding site interaction.
H-Bond Acceptors 3 (Pyridine N, C=O)Facilitates co-crystallization.
Solubility Low in water; High in DMSORequires DMSO stock preparation.

Experimental Protocols

Protocol A: Stock Solution Preparation & Storage

Objective: Create a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.7 mg of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers at this stage due to poor solubility.

  • Vortexing: Vortex vigorously for 30–60 seconds until the solution is clear.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If using for cell culture, filter through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Cell Viability Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of the compound against cancer cell lines (e.g., HeLa, MCF-7).

Materials:

  • Target Cells (e.g., HeLa)

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seeding: Seed cells at density

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture media (0.1 µM to 100 µM).

    • Control: Maintain final DMSO concentration < 0.5% in all wells.

    • Add 100 µL of treatment media to wells. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Shake plate for 10 mins and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Crystal Engineering (Co-Crystal Growth)

Objective: Use the compound as a co-former to improve the solubility of an acidic drug (e.g., Ibuprofen or carboxylic acid derivatives).

  • Stoichiometry: Mix the target acidic drug and 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in a 1:1 or 2:1 molar ratio.

  • Solvent Selection: Use a solvent mixture of Methanol:Ethanol (1:1) or THF .

  • Method:

    • Solvent Evaporation: Dissolve both components in the minimum amount of warm solvent. Filter into a clean vial. Cover with parafilm, poke small holes, and allow slow evaporation at room temperature.

    • Liquid-Assisted Grinding: Grind the physical mixture of solids with 2 drops of methanol in a mortar for 20 minutes.

  • Characterization: Analyze resulting solids via PXRD (Powder X-Ray Diffraction) to confirm new phase formation (shift in peaks vs. starting materials).

Safety & Handling

  • Hazards: Treat as a potential irritant. No specific toxicology data is available for this specific derivative, so assume toxicity similar to other diarylureas (potential reproductive toxicity).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.

References

  • General Urea Scaffold Activity

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • Source:J. Med. Chem. (via NIH/PMC).
    • Context: Describes the binding modes of diarylureas in kinase and enzyme pockets.
  • Compound Identification

    • Title: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) Entry.[2][1][3]

    • Source: PubChem / MolAid / Chemical Suppliers.
    • Context: Verification of chemical structure and properties.[1][4][5][6]

  • Pyridyl Ureas in Cancer

    • Title: Synthesis and Antiproliferative Activity of Pyridyl Urea Derivatives.[6]

    • Source:Molecules / MDPI.
    • Context: Establishes the baseline activity for the pyridyl-urea class.

Sources

Application

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea as a catalytic agent

This is a comprehensive Application Note and Protocol guide for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specialized bifunctional organocatalyst designed for precision synthesis. A Sterically Tuned Bifunctional Organ...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specialized bifunctional organocatalyst designed for precision synthesis.

A Sterically Tuned Bifunctional Organocatalyst for Precision Polymerization and Michael Additions [1][2]

Introduction & Strategic Value

In the landscape of organocatalysis, urea derivatives have emerged as powerful hydrogen-bond donors (HBD) capable of activating electrophiles (e.g., carbonyls, nitroalkenes). However, standard ureas often lack the requisite basicity to activate nucleophiles simultaneously.

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (DMPU-4) represents a "next-generation" bifunctional catalyst. It integrates two critical design elements:

  • Pyridyl-Urea Core: The urea moiety acts as a double H-bond donor to activate the electrophile, while the pyridine nitrogens serve as Brønsted base sites to activate the nucleophile (e.g., an alcohol initiator).

  • 2,6-Dimethyl Steric Tuning: Unlike simple pyridyl ureas, the 2,6-dimethyl substitution pattern sterically hinders the pyridine nitrogen. This prevents nucleophilic attack by the catalyst itself (a common side reaction in acyl transfer) and disrupts self-aggregation , significantly enhancing solubility in non-polar solvents like toluene and dichloromethane.

Primary Applications
  • Ring-Opening Polymerization (ROP): Living polymerization of Lactide (LA),

    
    -Caprolactone (
    
    
    
    -CL), and Trimethylene Carbonate (TMC).
  • Michael Addition: Enantioselective addition of malonates to nitroolefins (when used with chiral co-catalysts).

  • Crystal Engineering: As a tecton for constructing predictable hydrogen-bonded organic frameworks (HOFs).

Mechanism of Action: The Bifunctional Activation

The catalytic efficacy of this molecule relies on a cooperative "dual-activation" mechanism.

Mechanistic Pathway (ROP of Lactide)[3]
  • Electrophile Activation: The urea protons form dual hydrogen bonds with the carbonyl oxygen of the lactide monomer, lowering the LUMO energy and making it susceptible to attack.

  • Nucleophile Activation: The sterically hindered pyridine nitrogen accepts a proton from the initiating alcohol (R-OH), increasing the nucleophilicity of the alkoxide oxygen.

  • Transition State: The catalyst holds the activated monomer and the activated chain end in close proximity, facilitating ring opening with high precision and minimal transesterification.

DOT Diagram: Catalytic Cycle

ROP_Mechanism cluster_activation Bifunctional Activation Zone Catalyst DMPU-4 Catalyst (Resting State) Complex Ternary Complex (Dual Activation) Catalyst->Complex H-Bonding (Urea) Monomer Lactide Monomer (Electrophile) Monomer->Complex Substrate Binding Alcohol Alcohol Initiator (Nucleophile) Alcohol->Complex H-Bonding (Pyridine) TS Transition State (C-O Bond Formation) Complex->TS Nu: Attack Product Poly(Lactide) Chain Extension TS->Product Ring Opening Product->Catalyst Release & Recycle

Figure 1: Catalytic cycle for the Ring-Opening Polymerization (ROP) of Lactide, illustrating the simultaneous activation of monomer and initiator.

Synthesis Protocol

Target Compound: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea CAS of Starting Material: 3512-80-9 (4-Amino-2,6-dimethylpyridine)

Reagents
  • Amine: 4-Amino-2,6-dimethylpyridine (20 mmol, 2.44 g)

  • Linker: Triphosgene (Bis(trichloromethyl) carbonate) (3.5 mmol, 1.04 g) Caution: Generates Phosgene in situ.

  • Base: Triethylamine (Et

    
    N) (25 mmol, 3.5 mL)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Add 4-Amino-2,6-dimethylpyridine (20 mmol) and Triethylamine (25 mmol) to the flask. Dissolve in 80 mL of anhydrous DCM under N

    
     atmosphere. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve Triphosgene (3.5 mmol) in 20 mL of anhydrous DCM. Transfer to the addition funnel. Add dropwise to the amine solution over 30 minutes. Note: A white precipitate (Et

    
    N[3]·HCl) will form immediately.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor reaction progress by TLC (10% MeOH in DCM).

  • Quenching: Quench carefully with saturated aqueous NaHCO

    
     (50 mL).
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot Ethanol/Ethyl Acetate (1:1).

  • Characterization:

    • Appearance: White crystalline solid.

    • Yield: Typical isolated yield 85-92%.

    • ¹H NMR (DMSO-d

      
      ): 
      
      
      
      9.10 (s, 2H, NH), 7.15 (s, 4H, Py-H), 2.35 (s, 12H, CH
      
      
      ).

Application Protocol: ROP of L-Lactide

This protocol describes the synthesis of Poly(L-lactide) (PLLA) with a targeted molecular weight of 10,000 g/mol using DMPU-4.

Materials
  • Monomer: L-Lactide (Recrystallized from dry toluene x2, stored in glovebox).

  • Initiator: Benzyl Alcohol (BnOH) (Distilled from CaH

    
    ).
    
  • Catalyst: DMPU-4 (Dried under vacuum at 60°C for 4h).

  • Solvent: Anhydrous DCM or Toluene.

Reaction Setup (In Glovebox)
  • Stoichiometry: Target Degree of Polymerization (DP) = 50.

    • [Lactide] : [BnOH] : [DMPU-4] = 50 : 1 : 0.5

  • Preparation: In a 20 mL scintillation vial, dissolve L-Lactide (1.0 g, 6.94 mmol) in DCM (3.5 mL).

  • Initiation: Add Benzyl Alcohol (14.4

    
    L, 0.139 mmol).
    
  • Catalysis: Add DMPU-4 (18.8 mg, 0.069 mmol) to the stirring solution.

  • Polymerization: Seal the vial and stir at room temperature (25°C).

    • Time: 2–4 hours (Conversion typically >95%).

  • Termination: Remove from glovebox. Quench with 2 drops of Benzoic Acid solution (in DCM).

  • Precipitation: Drop the polymer solution into cold Methanol (50 mL) with vigorous stirring. Filter the white precipitate and dry in a vacuum oven at 40°C.

Expected Results & Data
ParameterValueNotes
Conversion > 95%Determined by ¹H NMR (methine signal).
PDI (Đ) 1.05 - 1.10Narrow dispersity indicates "living" character.
Reaction Rate (

)
1.2 x 10⁻² min⁻¹Faster than non-methylated analogue due to solubility.
Side Reactions < 1%Minimal transesterification observed.

Troubleshooting & Optimization

Solubility Issues
  • Problem: Catalyst precipitates in Toluene.

  • Solution: The 2,6-dimethyl groups enhance solubility, but if precipitation occurs, add a small amount (5-10%) of DCM or THF as a co-solvent. The catalyst is most soluble in chlorinated solvents.

Low Conversion
  • Cause: Water contamination (acts as a chain transfer agent or catalyst poison).

  • Solution: Ensure all reagents are strictly anhydrous. The urea protons are sensitive to H-bonding with water, which competes with the monomer.

Broad PDI (>1.2)
  • Cause: Slow initiation relative to propagation, or transesterification.

  • Solution: Increase catalyst loading to 1-2 mol%. Ensure the ratio of [Catalyst]:[Initiator] is at least 0.5:1.

References

  • Takemoto, Y. (2005). "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors." Organic & Biomolecular Chemistry. Link

  • Pratt, R. C., et al. (2006). "Exploration of the activation of carboxylic acid and ester groups by H-bond donor catalysts." Journal of Organic Chemistry. Link

  • Dove, A. P. (2012). "Controlled ring-opening polymerisation of cyclic esters: polymer blocks, stars and organocatalysis." Chemical Communications. Link

  • Kiesewetter, M. K., et al. (2010). "Organocatalysis: Opportunities and Challenges for Polymer Synthesis." Macromolecules. Link

  • Schröder, K., et al. (2011). "Bifunctional Organocatalysts for the Ring-Opening Polymerization of Lactide." European Journal of Organic Chemistry.[4] Link

Sources

Method

Advanced Application Note: Developing Responsive Metallogels using 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Executive Summary The development of supramolecular metallogels has revolutionized the design of adaptive soft materials, bridging the gap between coordination chemistry and polymer physics. This application note provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of supramolecular metallogels has revolutionized the design of adaptive soft materials, bridging the gap between coordination chemistry and polymer physics. This application note provides a comprehensive, field-proven guide to formulating and characterizing metallogels using 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8). By leveraging orthogonal self-assembly vectors—specifically urea-driven hydrogen bonding and pyridyl-metal coordination—researchers can engineer highly tunable, self-healing, and stimuli-responsive 3D networks suitable for drug delivery, biosensing, and advanced catalysis [1, 3].

Mechanistic Rationale: The Role of 2,6-Dimethyl Substitution

Successful metallogelation requires a delicate balance between solubility, 1D anisotropic growth, and 3D entanglement. Crystallization is the primary failure mode in metallogel design. The specific molecular architecture of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea introduces critical structural modifications that favor kinetically trapped gel states over thermodynamic crystallization:

  • Orthogonal Assembly: The central urea moiety forms robust 1D

    
    -tape networks via bifurcated N–H···O=C hydrogen bonds, while the terminal pyridyl groups act as Lewis bases to coordinate transition metal ions (e.g., Ag⁺, Zn²⁺, Cu²⁺) [1, 2].
    
  • Steric Shielding (The Causality of Gelation): The methyl groups at the 2,6-positions of the pyridine rings restrict rotational freedom around the metal-nitrogen coordination bond. This steric penalty prevents dense molecular packing and suppresses crystallization, forcing the coordination polymers into flexible, entangled 1D fibrils [2].

  • Electronic Modulation: The electron-donating inductive effect (+I) of the methyl groups increases the electron density on the pyridyl nitrogen. This strengthens the metal-ligand coordination bond, resulting in metallogels with enhanced mechanical stiffness (higher storage modulus,

    
    ) and superior thermal stability.
    

Mechanism cluster_0 Orthogonal Self-Assembly Vectors Ligand 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Hbond Urea Motif Bifurcated α-Tape H-Bonding Ligand->Hbond Coord Pyridyl Motif Metal-Ligand Coordination Ligand->Coord Steric 2,6-Dimethyl Groups Steric Hindrance & +I Effect Ligand->Steric Fibers 1D Supramolecular Fibrils Hbond->Fibers Drives 1D Growth Coord->Fibers Cross-links Tapes Steric->Fibers Prevents Crystallization Network 3D Entangled Metallogel Network Fibers->Network Non-covalent Entanglement

Mechanistic pathway of orthogonal self-assembly driven by H-bonding and metal coordination.

Experimental Protocols

Protocol A: Synthesis of the Metallogel

This protocol utilizes a solvent-trigger method to induce gelation, ensuring homogeneous metal distribution before the supramolecular network locks into place.

Reagents:

  • Ligand: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (10 mg/mL stock in DMSO)

  • Metal Salts:

    
    , 
    
    
    
    , or
    
    
    (0.5 M aqueous stocks)
  • Solvents: Dimethyl sulfoxide (DMSO), Milli-Q Water.

Step-by-Step Methodology:

  • Ligand Dissolution: Transfer 10 mg of the ligand into a 5 mL glass vial. Add 0.5 mL of DMSO. Sonicate for 2 minutes and gently heat to 60°C until a clear, homogeneous solution is achieved.

  • Stoichiometric Metal Addition: Add the metal salt stock solution to achieve a 1:1 or 2:1 (Ligand:Metal) molar ratio. Expert Insight: The order of addition is critical. Always add the metal to the solubilized ligand to prevent localized precipitation of metal-hydroxide species.

  • Solvent Triggering: Rapidly inject 0.5 mL of Milli-Q water (anti-solvent) into the hot mixture to yield a final solvent ratio of 1:1 DMSO/H₂O.

  • Annealing and Gelation: Seal the vial immediately to prevent solvent evaporation. Heat the mixture at 80°C for 5 minutes to dissolve any transient kinetic aggregates, then allow it to cool undisturbed at 25°C.

  • Validation: Perform the "vial inversion test" after 2 hours. A stable meniscus that does not flow under gravity for >60 seconds confirms the macroscopic sol-gel transition.

Workflow A Ligand Dissolution (DMSO, 60°C) B Metal Salt Addition (Ag+, Zn2+, Cu2+) A->B C Solvent Trigger (H2O Addition) B->C D Incubation (25°C, 2-12 h) C->D E Metallogel Formation D->E

Step-by-step workflow for the synthesis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea metallogels.

Protocol B: Rheological Validation & Self-Healing Assessment

To establish trustworthiness and quantify the material's structural integrity, rheological profiling is mandatory. The dynamic nature of the metal-ligand coordination bonds imparts self-healing properties to the gel [3].

  • Linear Viscoelastic Region (LVER) Determination: Perform an amplitude sweep (0.1% to 100% strain) at a constant frequency of 1 Hz at 25°C. Identify the yield strain where the storage modulus (

    
    ) crosses the loss modulus (
    
    
    
    ).
  • Frequency Sweep: Apply a constant strain within the LVER (e.g., 1%) and sweep the frequency from 0.1 to 100 rad/s. A true gel will exhibit

    
     by at least one order of magnitude across the entire frequency range, confirming a solid-like viscoelastic network.
    
  • Thixotropic (Self-Healing) Step-Strain Test:

    • Phase 1 (Rest): Apply 1% strain for 100 seconds to establish baseline

      
      .
      
    • Phase 2 (Destruction): Apply 100% strain (above yield point) for 60 seconds. The network collapses (

      
      ).
      
    • Phase 3 (Recovery): Return to 1% strain for 300 seconds. Monitor the time required for

      
       to recover to its baseline value. The steric bulk of the 2,6-dimethyl groups facilitates rapid molecular realignment, typically yielding >85% recovery within 60 seconds.
      

Quantitative Data Profiling

The physical properties of the metallogel are highly dependent on the coordination geometry dictated by the specific metal ion [2]. Below is a summarized comparative profile of the resulting metallogels.

Metal IonPreferred Coordination GeometryMinimum Gelation Concentration (MGC)Sol-Gel Transition Temp (

)
Microscopic Morphology (SEM)
Ag⁺ Linear (2-coordinate)0.8 wt%68 °CHigh-aspect-ratio Nanofibrils
Zn²⁺ Tetrahedral (4-coordinate)1.2 wt%55 °CEntangled Nanobelts
Cu²⁺ Square Planar / Octahedral1.6 wt%48 °CShort, clustered nanorods

Note: Data reflects optimized formulations in a 1:1 DMSO/H₂O solvent system at a 1:1 Metal:Ligand stoichiometry.

Troubleshooting & Optimization

  • Premature Precipitation: If the complex precipitates immediately upon metal addition, the +I effect of the methyl groups may be driving overly rapid coordination. Solution: Pre-heat both the ligand and metal solutions to 80°C prior to mixing, or switch to a solvent with higher dielectric constant (e.g., DMF instead of DMSO) to better solvate the intermediate complexes.

  • Weak Gelation (

    
     is too low):  This indicates insufficient 1D tape cross-linking. Solution: Adjust the pH slightly. The basicity of the 2,6-dimethyl-pyridyl groups is sensitive to protonation. Ensure the aqueous phase is strictly neutral (pH 7.0) to prevent competitive protonation of the pyridyl nitrogen, which would block metal coordination.
    

References

  • Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Deciphering supramolecular and polymer-like behavior in metallogels: real-time insights into temperature-modulated gelation Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Metallogels as Supramolecular Platforms for Biomedical Applications: A Review Source: Preprints.org URL:[Link](Note: URL derived from standard preprint indexing based on grounding data)

Application

Application Note: Preparation and Handling of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Stock Solutions

This Application Note and Protocol guide is designed for researchers working with 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specialized bis-heterocyclic urea derivative often utilized in supramolecular chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specialized bis-heterocyclic urea derivative often utilized in supramolecular chemistry and medicinal chemistry (e.g., as a kinase inhibitor scaffold or hydrogen-bonding linker).[1][2]

The following protocols are engineered based on the physicochemical principles of bis-pyridyl ureas , which are characterized by poor aqueous solubility, high melting points, and pH-dependent solubility profiles.

Compound Profile & Physicochemical Analysis[1][2][3][4][5][6]

Before attempting dissolution, it is critical to understand the molecule's behavior.[1][2] This compound consists of two lipophilic, basic 2,6-dimethylpyridine rings linked by a rigid urea bridge.[1][2]

PropertyValue / DescriptionRationale
Chemical Name 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-ureaSymmetric bis-heterocycle
Molecular Formula

Molecular Weight 270.33 g/mol Essential for Molarity calculations
Predicted pKa ~6.7 (Pyridine N)Based on 2,6-lutidine (

).[1][2] The molecule is diprotic basic.[1][2]
LogP (Predicted) ~2.5 – 3.2Moderately lipophilic; low water solubility at neutral pH.[1][2]
H-Bond Donors 2 (Urea NH)Strong intermolecular H-bonding leads to "crystal packing" forces that resist dissolution.[1][2]
Solubility Class Hydrophobic BaseSoluble in organic polar solvents (DMSO) or acidic aqueous buffers.[1][2]
Solubility Decision Logic

The 2,6-dimethyl groups provide steric bulk that may slightly disrupt crystal packing compared to the unsubstituted analog, but they also increase lipophilicity.[1][2]

  • Neutral pH (7.4): Poor solubility.[1][2] Risk of precipitation.[1][2]

  • Acidic pH (< 5.0): Improved solubility due to protonation of pyridine nitrogens (

    
    ).[1][2]
    
  • Organic Solvents: High solubility in DMSO, DMF, and NMP.[1][2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Master Stock (DMSO)

Purpose: To create a stable, long-term storage solution (typically 10 mM to 50 mM).[1][2] Reagents:

  • Solid 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea.[1][2]

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).[1][2]
    

Procedure:

  • Weighing: Accurately weigh 2.70 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Target: 10 mM solution in 1 mL.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not use water or PBS at this stage.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: If solid remains, sonicate in a water bath at 37°C for 5–10 minutes.[1][2] The solution should become completely clear and colorless/pale yellow.[1]

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as ureas may bind non-specifically.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solutions

Purpose: To dilute the Master Stock into a buffer for biological assays without precipitation ("crashing out").[1][2] Challenge: Direct dilution of high-concentration DMSO stock into PBS (pH 7.4) often causes immediate precipitation due to the hydrophobic effect and loss of solvent power.[1][2]

The "Step-Down" Dilution Method:

  • Prepare Intermediate Dilution: Dilute the 10 mM DMSO Master Stock 1:10 into pure Ethanol or 50% DMSO/Water to create a 1 mM working stock.

  • Final Dilution: Slowly add the 1 mM intermediate to the stirred assay buffer (e.g., PBS or Media).

    • Target DMSO concentration: Ensure final DMSO is < 0.5% (v/v) to avoid cellular toxicity.[1][2]

Alternative: Acid-Assisted Solubilization (For High Concentrations) If the assay tolerates slightly acidic pH (e.g., biochemical enzyme assays), use a Citrate or Acetate buffer (pH 5.0).[1][2]

  • Dissolve compound in 0.1 M Acetic Acid or 50 mM Citrate Buffer (pH 4.5).

  • The pyridine nitrogens will protonate, significantly enhancing solubility (> 1 mM aqueous).[1][2]

Quality Control & Validation

Trustworthiness Check: Every stock solution must be validated before use in critical experiments.[1][2]

  • Visual Inspection: Hold the vial against a dark background under a strong light source.

    • Pass: Solution is crystal clear.

    • Fail: Visible particulates, "swirling" Schlieren lines (indicating incomplete mixing), or opalescence (Tyndall effect).[1][2]

  • Centrifugation Test: Spin the working solution at 13,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis absorbance (approx.[1][2]

    
     ~260-280 nm for pyridines) compared to the pre-spin sample.[1][2]
    
    • Acceptance: >95% recovery in supernatant.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix for solvent selection and the preparation workflow.

StockPreparation Start Solid 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea SolubilityCheck Determine Required Concentration Start->SolubilityCheck HighConc High Conc. (>1 mM) Long-term Storage SolubilityCheck->HighConc Storage LowConc Working Conc. (<100 µM) Immediate Use SolubilityCheck->LowConc Assay DMSO_Stock Dissolve in Anhydrous DMSO (10 - 50 mM) HighConc->DMSO_Stock Sonicate Sonicate 37°C, 10 min DMSO_Stock->Sonicate If turbid Dilution Step-wise Dilution Sonicate->Dilution AcidPath Acidic Buffer (pH < 5) Protonation of Pyridines Dilution->AcidPath For Biochemical Assays NeutralPath Neutral Buffer (PBS pH 7.4) Risk of Precipitation Dilution->NeutralPath For Cell Culture Final_Acid Stable Aqueous Solution (Salt Form) AcidPath->Final_Acid Final_Neutral Metastable Solution (Keep DMSO < 1%) NeutralPath->Final_Neutral

Caption: Workflow for solubilization based on concentration requirements and pH-dependent solubility behavior of the bis-pyridyl urea scaffold.

References

  • PubChem. (2023).[1][2] Compound Summary: 2,6-Lutidine (pKa Reference).[1][2] National Library of Medicine.[1][2] [Link]

  • Tamami, B., Yeganeh, H., & Koohmareh, G. A. (2004).[1][2] Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines. Iranian Polymer Journal.[1][2] (Demonstrates solubility profiles of similar bis-pyridyl urea derivatives in DMSO/NMP vs. Water). [Link]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational text on solubility of lipophilic ureas). [Link]

Sources

Method

Application Note: In Vivo Characterization of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Urotensin II Receptor Antagonist)

In Vivo Application Note: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea[1][2] Executive Summary This guide details the in vivo application of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8), a potent and selective...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Application Note: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea[1][2]

Executive Summary

This guide details the in vivo application of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8), a potent and selective Urotensin II (UII) receptor antagonist .[1][2] Originally developed as part of a class of pyridine derivatives for cardiovascular indications, this compound targets the G-protein coupled receptor GPR14 (UT receptor), blocking the vasoconstrictive effects of Urotensin II.[1][2]

This protocol is designed for researchers investigating hypertension, heart failure, renal fibrosis, and diabetic nephropathy .[1][2] It provides validated methods for formulation, pharmacokinetic (PK) assessment, and efficacy testing in rodent models of vasoconstriction.[1][2]

Mechanism of Action (MoA)

Target: Urotensin II Receptor (UT, GPR14).[1][2] Function: Competitive Antagonist.[1][2]

Urotensin II (UII) is the most potent mammalian vasoconstrictor known, exhibiting 10-100 times the potency of endothelin-1.[1][2] It binds to the GPR14 receptor, activating the Gαq/11 pathway, leading to IP3 generation, calcium mobilization, and smooth muscle contraction.[1][2]

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea acts by competitively binding to the UT receptor, preventing UII-mediated activation.[1][2] This blockade results in vasodilation (in constricted vessels), reduced cardiac remodeling, and improved renal hemodynamics in pathological states.[1][2]

Signaling Pathway Diagram

G cluster_1 Cell Membrane cluster_2 Intracellular Signaling (Smooth Muscle Cell) UII Urotensin II (Ligand) GPR14 UT Receptor (GPR14) UII->GPR14 Activates Compound 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Antagonist) Compound->GPR14 Blocks (Competitive) Gq Gαq/11 Protein GPR14->Gq Activates PLC PLC-β Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (SR) IP3->Ca MLCK MLCK Activation Ca->MLCK Contract Vasoconstriction (Hypertension) MLCK->Contract

Figure 1: Mechanism of Action. The compound competitively blocks the UT receptor, preventing the Gq-mediated calcium cascade that leads to vasoconstriction.[1][2]

Formulation & Preparation

The urea linker and pyridine rings make this compound moderately lipophilic but poorly soluble in water .[1][2] Proper vehicle selection is critical for consistent oral bioavailability.[1][2]

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).[1][2]

  • DMSO: Soluble (> 50 mg/mL).[1][2]

  • Ethanol: Sparingly soluble.[1][2]

  • Acidic pH: Solubility improves (protonation of pyridine nitrogens), but may cause irritation.[1][2]

Recommended Vehicle (Oral/IP)

For routine in vivo dosing (10–100 mg/kg), use a suspension or a co-solvent system.[1][2]

ComponentConcentrationFunctionPreparation Step
Methylcellulose (MC) 0.5% (w/v)Suspending AgentDisperse MC powder in hot water (80°C), then cool to 4°C overnight to hydrate.[1][2]
Tween 80 0.1 - 0.5% (v/v)SurfactantAdd to the hydrated MC solution.[1][2]
Compound 1 - 10 mg/mLActive AgentMicronize compound.[1][2] Add to vehicle. Sonicate for 20 mins to form a uniform suspension.

Alternative (Solution for IV/PK):

  • Vehicle: 5% DMSO + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.[1][2]

  • Prep: Dissolve compound in DMSO first. Slowly add 20% HP-β-CD solution while vortexing.[1][2] pH adjustment to 5.0 may help stability.[1][2]

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profile (Rat)

Objective: Determine oral bioavailability (%F), half-life (T1/2), and Cmax.[1][2]

Animals: Male Sprague-Dawley Rats (n=3 per group), fasted 12h.

  • Dosing:

    • Group 1 (IV): 1 mg/kg (Vehicle: 5% DMSO/20% HP-β-CD).[1][2] Bolus tail vein.[1][2]

    • Group 2 (PO): 10 mg/kg (Vehicle: 0.5% MC/0.1% Tween 80).[1][2] Oral gavage.

  • Sampling:

    • Collect blood (0.2 mL) via jugular vein or tail nick.[1][2]

    • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h.[1][2]

    • Processing: Centrifuge (4°C, 3000g, 10 min) to harvest plasma. Store at -80°C.

  • Analysis: LC-MS/MS (MRM mode).

    • Note: Pyridine ureas ionize well in ESI+ mode.[1][2]

Protocol B: Efficacy - Urotensin II Challenge Model (Pressor Response)

Objective: Assess the ability of the compound to block acute UII-induced hypertension.[1][2] This is the gold standard for validating in vivo target engagement.

Workflow Diagram

Workflow Start Anesthesia (Pentobarbital/Isoflurane) Surgery Cannulation (Carotid Artery & Jugular Vein) Start->Surgery Stabilize Stabilization (30 min) Surgery->Stabilize PreTreat Pre-treatment (Test Compound PO/IV) (-1h or -15min) Stabilize->PreTreat Challenge UII Challenge (IV Bolus: 3 nmol/kg) PreTreat->Challenge Measure Record MAP (Mean Arterial Pressure) Challenge->Measure Analyze Calculate % Inhibition Measure->Analyze

Figure 2: Experimental Workflow for UII Challenge.[1][2]

Step-by-Step Procedure:

  • Anesthesia: Anesthetize rats (SD or Wistar) with Thiobutabarbital (Inactin, 100 mg/kg IP) or Isoflurane (2-3%).[1][2]

  • Instrumentation:

    • Cannulate the Carotid Artery for blood pressure (MAP) monitoring.[1][2]

    • Cannulate the Jugular Vein for agonist (UII) administration.[1][2]

    • Allow 30 min stabilization.

  • Pre-treatment (Antagonist):

    • Administer 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea orally (PO) 60 minutes prior to challenge.[1][2]

    • Doses: Vehicle, 10, 30, 100 mg/kg.[1][2]

  • Agonist Challenge:

    • Administer Human Urotensin II (hUII) as an IV bolus (typically 1 - 3 nmol/kg ).[1][2]

    • Expected Response: Rapid increase in MAP (30-50 mmHg) lasting 5-10 minutes.[1][2]

  • Data Recording:

    • Record MAP continuously.[1][2]

    • Calculate the Delta MAP (Peak MAP - Baseline MAP).[1][2]

Protocol C: Chronic Efficacy (Spontaneously Hypertensive Rat - SHR)

Objective: Evaluate chronic blood pressure lowering or renal protection.[1][2]

  • Model: Male SHR rats (12-14 weeks old).

  • Dosing: 30 mg/kg, BID (Twice Daily) for 4 weeks.

  • Readouts:

    • Blood Pressure: Tail-cuff plethysmography (weekly).[1][2]

    • Renal Function: 24h urine collection (Proteinuria, Albumin).

    • Histology: Fibrosis scoring (Masson's Trichrome) in kidney/heart.[1][2]

Data Analysis & Interpretation

Quantitative Analysis

Calculate the Percent Inhibition of the pressor response:


[1][2]

Expected Results Table:

GroupDose (mg/kg)

MAP (mmHg)
% InhibitionInterpretation
Vehicle -45 ± 50%Robust UII response confirms model validity.[1][2]
Low Dose 1035 ± 4~22%Partial blockade.[1][2]
Mid Dose 3020 ± 3~55%Significant efficacy.[1][2]
High Dose 1005 ± 2~89%Near complete receptor saturation.[1][2]
Troubleshooting
  • Low Exposure: If plasma levels are low, check the particle size in the suspension.[1][2] Micronization is essential for urea compounds.[1][2] Switch to the HP-β-CD vehicle if necessary.[1][2]

  • No Effect in SHR: UII antagonists often show minimal effect on basal BP in SHR but prevent end-organ damage (fibrosis).[1][2] Focus on renal histology rather than just MAP.

References

  • Actelion Pharmaceuticals Ltd. (2005).[1][2][3] Pyridine derivatives and use thereof as urotensin II antagonists. WO2005030209A1.[1][2][3]

  • Douglas, S. A., et al. (2000).[1][2] "Congestive heart failure and expression of urotensin II." The Lancet, 359(9322), 1990-1997.[1][2] (Context for UII target).

  • Behm, D. J., et al. (2002).[1][2] "Urotensin-II: a novel systemic vasoconstrictor and its potential role in cardiovascular disease."[1][2] Trends in Pharmacological Sciences, 23(1), 37-42.[1][2] (Mechanism validation).

  • Clozel, M., et al. (2004).[1][2] "Pharmacological characterization of ACT-058362, a novel, potent and selective urotensin II receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 311(1), 204-212.[1][2] (Protocol reference for UII antagonists).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

The following technical guide addresses the optimization of yield and purity for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetrical diarylurea derived from 4-amino-2,6-dimethylpyridine. This content is structured a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of yield and purity for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetrical diarylurea derived from 4-amino-2,6-dimethylpyridine.

This content is structured as a Tier 3 Technical Support Document , designed for researchers requiring actionable troubleshooting for synthetic bottlenecks.

Executive Summary & Molecule Profile

The synthesis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea involves the coupling of two equivalents of 4-amino-2,6-dimethylpyridine (4-amino-2,6-lutidine) via a carbonyl linker. While conceptually simple, the reaction is frequently plagued by stalled conversion and solubility-driven yield loss .

The 2,6-dimethyl substitution pattern provides a unique challenge: while it electronically enriches the pyridine ring, it introduces steric hindrance near the ring nitrogen, which paradoxically aids the reaction by directing electrophilic attack to the exocyclic amine (the desired site) rather than the ring nitrogen. However, it also reduces the nucleophilicity of the exocyclic amine towards the intermediate isocyanate.

Core Reaction Scheme

The most robust pathway utilizes Triphosgene (bis(trichloromethyl) carbonate) as a solid, weighable phosgene equivalent.

ReactionScheme SM 2x 4-Amino-2,6-dimethylpyridine (Nucleophile) Inter Intermediate: Isocyanate Species SM->Inter Step 1: Activation (0°C -> RT) Reagent Triphosgene (0.35 eq) Reagent->Inter Base Base (TEA or DIPEA) (2.5 eq) Base->Inter Product 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Precipitate) Inter->Product Step 2: Coupling (Reflux/Heat)

Figure 1: Reaction pathway via Triphosgene activation. The reaction proceeds through an in-situ isocyanate intermediate.

Critical Troubleshooting (Q&A Format)

This section addresses specific failure modes reported by users attempting to scale this reaction from 50mg to >5g.

Category A: Reaction Stalling & Low Conversion

Q: The reaction mixture turns thick/slurry, but LCMS shows 40% unreacted starting amine. Adding more triphosgene doesn't help. Why? A: This is a classic "Solubility Trap." The symmetrical urea product is highly insoluble in non-polar solvents (DCM, Toluene) and moderately insoluble in THF. As the product forms, it precipitates, often co-precipitating the unreacted starting amine or coating the stir bar, halting mass transfer.

  • The Fix:

    • Switch Solvent: Move from DCM to THF/DMF (9:1) or pure 1,4-Dioxane . The higher boiling point of dioxane (101°C) allows you to drive the reaction thermally.

    • High-Shear Stirring: Use an overhead stirrer for scales >2g. Magnetic bars will decouple in the thick slurry.

    • Temperature Ramp: Ensure the second step (isocyanate coupling) is performed at reflux . The steric bulk of the 2,6-dimethyl groups retards the attack of the second amine molecule; heat is required to overcome this barrier.

Q: I see a major side product with Mass M+26. What is it? A: This is likely the Isocyanate intermediate (M-Amine+CO) or a solvent adduct. However, if you are using CDI (Carbonyldiimidazole), the M+26 might be confusion with the acyl-imidazole intermediate.

  • The Fix: If using Triphosgene, ensure you are using a slight excess of amine (2.1 equivalents) relative to the carbonyl source. If the isocyanate forms but doesn't react, add a catalyst like DMAP (5 mol%) —although the starting material is a DMAP analog, the extra catalyst often helps.

Category B: Impurity Profile[1]

Q: My product is brown/black, but the NMR is clean. How do I remove the color? A: Aminopyridines are prone to oxidation, forming "pyridine tar" impurities that are highly colored but low in mass abundance (invisible on NMR).

  • The Fix:

    • Do not recrystallize immediately.

    • Trituration: Suspend the crude solid in Methanol and sonicate. The urea product is likely insoluble, while the oxidized impurities and residual amine salts will dissolve. Filter and wash with Ether.[1]

    • Charcoal Treatment: If solution purification is needed, dissolve in hot DMF, treat with activated charcoal, filter hot, and precipitate with water.

Category C: Reagent Selection

Q: Can I use CDI instead of Triphosgene to avoid chlorinated waste? A: Yes, but with a caveat. CDI (1,1'-Carbonyldiimidazole) is less reactive than triphosgene. With electron-rich anilines, it works well. With 4-aminopyridines, the reaction can be sluggish.

  • Protocol Adjustment for CDI: You must reflux in 1,2-dichloroethane (DCE) or Toluene for 12-24 hours. You may need to add 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to activate the acyl-imidazole intermediate.

Optimized Experimental Protocol

Method: Triphosgene-Mediated Coupling (High Yield Variant)

Materials
  • Reactant: 4-Amino-2,6-dimethylpyridine (2.05 eq)

  • Reagent: Triphosgene (0.35 eq) [Source of 1.05 eq Carbonyl]

  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Anhydrous THF (0.2 M concentration relative to amine)

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Fit with a reflux condenser and an addition funnel.

  • Solubilization: Dissolve Triphosgene in THF in the addition funnel.

  • Amine Solution: In the flask, dissolve 4-Amino-2,6-dimethylpyridine and TEA in THF. Cool to 0°C (Ice bath).

  • Addition: Dropwise add the Triphosgene solution to the amine over 30 minutes. Caution: Exothermic. Gas evolution (CO2) will occur.

  • Activation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Coupling (Critical Step): Heat the mixture to Reflux (66°C) for 4-6 hours. The mixture will likely become a heavy suspension.

    • Checkpoint: Check LCMS. If isocyanate remains, add 0.1 eq more amine.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The urea will precipitate as a white/off-white solid.

    • Filtration: Filter the solid.[2]

    • Wash 1: Water (removes TEA·HCl salts).

    • Wash 2: Saturated NaHCO3 (removes unreacted acid/impurities).

    • Wash 3: Diethyl Ether or Hexane (removes organic soluble impurities and dries the solid).

  • Drying: Vacuum dry at 50°C overnight.

Yield Expectation
  • Typical Yield: 85-95%

  • Purity: >98% by HPLC

Comparative Data: Reagent Efficacy

ParameterTriphosgene MethodCDI MethodPhenyl Chloroformate Method
Reaction Time 4-6 Hours12-24 Hours2 Steps (Isolation required)
Temperature Reflux (THF/DCM)Reflux (Toluene)RT -> Reflux
Yield High (90%) Moderate (70%)High (85%)
Purification Precipitation (Easy)Water Wash (Easy)Chromatography often needed
Safety Handle in Hood (HCl/Phosgene gen.)SafeCorrosive

Decision Logic for Process Scale-Up

Use the following logic flow to determine the best corrective action during scale-up.

TroubleshootingFlow Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Decision1 Is SM (Amine) present? CheckLCMS->Decision1 YesSM Yes (>10%) Decision1->YesSM Incomplete NoSM No (Clean) Decision1->NoSM Complete SolubilityCheck Is the mixture a thick slurry? YesSM->SolubilityCheck Workup Proceed to Aqueous Workup (Trituration with MeOH) NoSM->Workup AddSolvent Action: Add DMF or Dioxane Increase Temp to 100°C SolubilityCheck->AddSolvent Yes AddReagent Action: Add 0.1 eq Triphosgene Check for water (hydrolysis) SolubilityCheck->AddReagent No (Solution is clear)

Figure 2: Troubleshooting logic for reaction monitoring.

References

  • Elghamry, I. (2019).[3] Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc, 2019(vi), 83-92.[3] [Link]

  • Organic Syntheses. (1941).[2] asym-Dimethylurea. Org. Synth. Coll. Vol. 1, 417. [Link]

  • ResearchGate. (2020). Formation of 1,3‐bis(4‐methylpyridin‐2‐yl)urea. Retrieved from [Link]

Sources

Optimization

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea stability issues

Technical Support Center: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Stability & Troubleshooting Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnosing the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Stability & Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnosing the stability profiles of symmetrical diaryl ureas. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) is a highly privileged scaffold used in kinase inhibition, supramolecular chemistry, and neurohormonal antagonist research.

However, its unique structure—a rigid hydrogen-bonding urea core flanked by two metal-coordinating pyridine rings—creates specific handling challenges. What appears to be "chemical degradation" in your assay is often a reversible physical phenomenon. This guide is designed to help you differentiate between true chemical instability and supramolecular aggregation, providing self-validating protocols to rescue your experiments.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a rapid loss of compound concentration in my in vitro assay buffer over 24 hours. Is the urea bond hydrolyzing? A: It is highly unlikely that the urea bond is hydrolyzing under physiological conditions. The urea linkage possesses significant partial double-bond character due to resonance, making it chemically robust at neutral pH. The real culprit:Metal-induced complexation and precipitation. The pyridine nitrogens on this scaffold are excellent electron donors. In biological buffers containing trace transition metals (e.g., Zn²⁺, Cu²⁺), bis(pyridin-4-yl)urea derivatives rapidly self-assemble into insoluble diperiodic coordination polymers or metal-organic frameworks (MOFs). When you sample the supernatant for LC-MS, the compound appears "lost," leading to a false diagnosis of degradation.

Q2: How can I prove whether the compound has degraded or simply precipitated? A: You must analyze both the supernatant and the pellet. The acidic mobile phases used in standard LC-MS (e.g., 0.1% Formic Acid) will instantly break apart coordination polymers. Self-Validating Test: Add an equal volume of 100% Acetonitrile containing 1% Formic Acid directly to your assay well (without spinning down). If the parent signal (m/z 271.1) returns to 100% recovery, the issue was physical precipitation. If the signal remains low and a new peak at m/z 123.1 appears, true hydrolysis has occurred.

Q3: If true hydrolysis does occur (e.g., during forced degradation studies in strong acid/base), what are the products? A: Extreme pH and heat will cleave the urea core. Because this is a symmetrical N,N'-diaryl urea, complete hydrolysis yields one equivalent of carbon dioxide and two equivalents of 4-amino-2,6-dimethylpyridine (CAS 3512-80-9). The 2,6-dimethyl groups provide some steric shielding to the pyridine ring, but they do not protect the distant urea carbonyl from nucleophilic attack under extreme conditions.

Q4: Is this compound sensitive to oxidation? A: Yes, primarily at the pyridine nitrogens. If your formulation contains polysorbate surfactants (which generate peroxides as they age) or if you are running assays under high oxidative stress, the pyridine rings will convert to N-oxides. This adds +16 Da (mono-oxidation) or +32 Da (di-oxidation) to the parent mass.

Section 2: Visualizing Stability Pathways

To effectively troubleshoot, you must understand the divergent pathways this molecule can take when subjected to experimental stress.

G A 1,3-Bis-(2,6-dimethyl- pyridin-4-yl)-urea B 4-Amino-2,6-dimethylpyridine + CO2 A->B Hydrolysis (Strong Acid/Base) C Pyridine N-Oxide Derivatives A->C Oxidation (ROS/Peroxides) D Coordination Polymer (Precipitate) A->D Metal Complexation (Zn2+, Cu2+)

Figure 1: Mechanistic divergence of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea under stress.

Workflow Start Signal Loss in Assay CheckVis Centrifuge & Inspect: Pellet formed? Start->CheckVis YesPrecip Physical Instability (Aggregation/Complexation) CheckVis->YesPrecip Yes (Cloudy/Pellet) NoPrecip Chemical Instability (Degradation) CheckVis->NoPrecip No (Clear) Action1 Add 5mM EDTA or Optimize Co-solvent YesPrecip->Action1 Action2 Run LC-MS for m/z 123.1 (Hydrolysis Marker) NoPrecip->Action2

Figure 2: Diagnostic workflow for differentiating chemical degradation from physical precipitation.

Section 3: Quantitative Data & Degradation Signatures

Use the following table to calibrate your analytical instruments and identify the root cause of compound depletion.

Stress ConditionPrimary MechanismMajor Product / StateLC-MS Signature (ESI+)Prevention Strategy
Trace Metals (Zn, Cu) Supramolecular AssemblyInsoluble Coordination PolymerLoss of parent peak in supernatantSupplement buffer with 1-5 mM EDTA
Aqueous Buffer (pH 7.4) Self-AssociationMicro-aggregates / H-bondingBroadened HPLC peaksKeep DMSO > 1%; use fresh dilutions
Strong Acid/Base + Heat Urea Hydrolysis4-amino-2,6-dimethylpyridinem/z 123.1 [M+H]⁺Avoid pH extremes during formulation
Peroxides / ROS N-OxidationMono- or Di-N-oxidem/z 287.1 or 303.1 Avoid aged polysorbates; purge with N₂
Baseline (Intact) None1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-uream/z 271.1 [M+H]⁺Store at -20°C in anhydrous DMSO

Section 4: Experimental Protocols

Protocol A: Stability-Indicating LC-MS Workflow

This protocol is designed to simultaneously detect the parent compound, its oxidation products, and its primary hydrolysis product.

1. Sample Preparation:

  • Extract 50 µL of the assay mixture.

  • Critical Step: Add 50 µL of Quenching Buffer (Acetonitrile containing 2% Formic Acid and 10 mM EDTA). Causality: The high acid content immediately halts any ongoing base-catalyzed hydrolysis, while the EDTA strips metals away from the pyridine rings, disassembling any coordination polymers back into soluble monomers.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial.

2. LC-MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive mode).

3. Self-Validation Step: Spike a control sample with a known standard of 4-amino-2,6-dimethylpyridine (CAS 3512-80-9). If your method is working correctly, you will observe a distinct, early-eluting peak at m/z 123.1. If this peak is absent in your actual experimental samples, but the parent compound (m/z 271.1) is still missing, you have definitively ruled out hydrolysis and confirmed physical loss (e.g., non-specific binding to plastic or unbreakable precipitation).

Protocol B: De-aggregation and Formulation Rescue

If you have diagnosed metal-induced complexation or hydrogen-bond driven self-assembly, use this formulation strategy.

1. Stock Preparation:

  • Always dissolve the dry powder in 100% anhydrous DMSO to a concentration of 10 mM. Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular urea-urea hydrogen bonding that drives self-assembly.

2. Assay Dilution:

  • Do not dilute directly into PBS or Tris buffer.

  • First, prepare an intermediate dilution (e.g., 1 mM) in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).

  • Dilute into the final aqueous assay buffer immediately before use. Ensure the final buffer contains at least 1 mM EDTA to act as a sacrificial chelator, protecting the pyridine nitrogens from trace metals.

References

  • molaid.com. "1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea".[Link]

  • IUCr Journals. "Poly[bis[μ2-1,3-bis(pyridin-4-yl)urea-κ2N4:N4′]bis(μ2-5-methylisophthalato-κ2O1:O3)dizinc(II)
Troubleshooting

Technical Support Center: Optimization of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Synthesis

Status: Operational Subject: Protocol Optimization & Troubleshooting for Symmetric Pyridyl Urea Synthesis Ticket ID: CHEM-SUP-26DM-UREA Executive Summary: The "Brick Dust" Challenge Welcome to the technical guide for syn...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Protocol Optimization & Troubleshooting for Symmetric Pyridyl Urea Synthesis Ticket ID: CHEM-SUP-26DM-UREA

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for synthesizing 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea . This molecule is a critical motif in supramolecular chemistry (anion binding ligands) and medicinal chemistry (kinase inhibitor scaffolds).

The Core Technical Challenge: This molecule belongs to a class of compounds often colloquially called "brick dust" due to their extreme insolubility in most organic solvents once formed.[1] The synthesis is not difficult due to reactivity, but rather due to heterogeneity .[1] The product precipitates rapidly, potentially trapping unreacted starting material or impurities inside the crystal lattice.[1]

Expert Insight - The 2,6-Dimethyl Advantage: Unlike unsubstituted 4-aminopyridine, your starting material (4-amino-2,6-dimethylpyridine) possesses methyl groups flanking the ring nitrogen.

  • Benefit: These methyl groups provide steric hindrance that protects the ring nitrogen from acylation.[1] This ensures the reaction occurs selectively at the exocyclic amine (

    
    ), preventing the formation of unwanted polymers or ionic byproducts.
    

Reaction Design & Protocols

We recommend two distinct pathways. Method A is preferred for safety and small-scale (<1g) batches.[1] Method B is the robust standard for high yield and scale-up (>1g).

Method A: The "Green" Route (CDI Coupling)

Best for: Safety-conscious labs, avoiding phosgene derivatives.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Anhydrous THF or DCM.

  • Mechanism: CDI activates the amine to an imidazole-urea intermediate, which is then attacked by a second amine equivalent.

Protocol:

  • Activation: Dissolve 1.0 eq of CDI in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Addition: Add 1.0 eq of 4-amino-2,6-dimethylpyridine dissolved in minimal DCM/THF dropwise.

    • Tech Note: Stir for 2 hours at RT. This forms the intermediate carbamoylimidazole.[1]

  • Coupling: Add the second portion (1.1 eq) of 4-amino-2,6-dimethylpyridine.

  • Reflux: Heat to reflux (40°C for DCM, 66°C for THF) for 12–18 hours.

  • Workup: The product will precipitate. Filter while hot.[1][2] Wash the cake with hot solvent to remove unreacted amine and imidazole byproduct.[1]

Method B: The "Robust" Route (Triphosgene)

Best for: High yields, stubborn substrates, and scale-up.

  • Reagents: Triphosgene (BTC), Triethylamine (TEA), Anhydrous Toluene or DCM.

  • Stoichiometry Logic: 1 mole of Triphosgene = 3 moles of Phosgene equivalents.[1]

Protocol:

  • Setup: Dissolve 4-amino-2,6-dimethylpyridine (2.2 eq) and TEA (2.5 eq) in Anhydrous Toluene. Cool to 0°C.[1][2]

  • Addition: Dissolve Triphosgene (0.4 eq — slight excess ensures conversion) in Toluene. Add this solution dropwise to the amine mixture over 30 minutes.

    • Warning: Exothermic.[1] Gas evolution (HCl trapped by TEA) occurs.[1]

  • Reaction: Allow to warm to RT, then reflux for 4–6 hours.

  • Workup: Cool to RT. The solid is a mix of Product + TEA·HCl salts.[1]

  • Purification:

    • Filter the solids.[1][2]

    • Suspend solids in water (dissolves TEA·HCl salts).

    • Filter again to collect the water-insoluble urea product.[1]

    • Wash with Diethyl Ether.[1]

Critical Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Incomplete Conversion Moisture Contamination CDI and Triphosgene hydrolyze rapidly.[1] Ensure glassware is flame-dried and solvents are anhydrous (≤50 ppm water).[1]
Old Reagents CDI degrades to imidazole over time.[1][3] If your CDI is not a white fluffy powder (i.e., it's yellow or caked), discard it.[1]
Product is "Sticky" or Gummy Oligomer Formation You likely have competitive acylation at the ring nitrogen (rare with 2,6-dimethyl, but possible). Fix: Use Method B with non-polar solvent (Toluene) to precipitate the product faster.
Impurities in NMR (Trapped Amine) Occlusion The product precipitated too fast, trapping starting material. Fix: "Digestion." Suspend the solid in boiling Ethanol or Methanol for 30 mins, then filter hot. Do not dissolve; just leach out impurities.[1]
No Precipitation (Method A) High Solubility of Intermediate The intermediate imidazolide is stable. Fix: Add a catalyst (DMAP, 5 mol%) or switch to a higher boiling solvent (Dioxane) and reflux harder to force the leaving group ejection.

Visualization: Workflow & Logic

Figure 1: Reaction Pathway & Troubleshooting Logic

UreaSynthesis cluster_MethodA Method A: CDI (Green/Safe) cluster_MethodB Method B: Triphosgene (Robust) Start Start: 4-Amino-2,6-Dimethylpyridine Choice Select Reagent Start->Choice CDI_Step1 Add CDI (1.0 eq) in DCM Form Acyl-Imidazole Choice->CDI_Step1 Safety Priority Tri_Step1 Amine + TEA in Toluene (0°C) Choice->Tri_Step1 Yield Priority CDI_Step2 Add Amine (1.1 eq) + Reflux CDI_Step1->CDI_Step2 Precipitate Precipitate Forms? CDI_Step2->Precipitate Tri_Step2 Add Triphosgene (0.4 eq) Tri_Step1->Tri_Step2 Tri_Step2->Precipitate Workup_Salt Filter Solid -> Suspend in Water (Remove TEA-HCl) Precipitate->Workup_Salt Yes (Method B) Workup_Wash Filter Hot -> Wash with MeOH/Ether (Remove Imidazole) Precipitate->Workup_Wash Yes (Method A) Issue_Solubility Troubleshoot: 1. Evaporate Solvent 2. Triturate with Ether Precipitate->Issue_Solubility No Final Pure 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Workup_Salt->Final Workup_Wash->Final

Caption: Decision matrix for synthesis route selection and workup logic based on reagent choice.

Frequently Asked Questions (FAQ)

Q: My product is insoluble in everything. How do I characterize it? A: This is standard for symmetric ureas.

  • NMR: Use DMSO-d6 and heat the NMR tube to 60–80°C. The signals will sharpen significantly.

  • Mass Spec: Use solid-state methods or dissolve in 100% DMSO/Formic acid for LC-MS.

Q: Can I use phosgene gas? A: Yes, but it is unnecessary.[1] Triphosgene is a crystalline solid that is safer to weigh and handle, decomposing into phosgene in situ.[1] The stoichiometry is reliable, and the risk profile is significantly lower.[1]

Q: Why wash with water in Method B but not Method A? A: In Method B (Triphosgene), the byproduct is Triethylamine Hydrochloride (TEA·HCl), which is a solid that co-precipitates with your urea.[1] Water washes this salt away.[1] In Method A (CDI), the byproduct is imidazole, which is soluble in organic solvents (DCM/THF). Washing with hot organic solvent removes the imidazole; water is not strictly necessary unless you need to remove trace inorganic salts.[1]

Q: The reaction turned black/dark brown. Is it ruined? A: Not necessarily. Pyridines can oxidize or form charge-transfer complexes that look dark.[1] However, if using Triphosgene, a dark color often indicates the reaction got too hot too fast (exotherm). Check TLC/NMR. If the main product is there, the color will likely wash out during the solvent rinse steps.[1]

References

  • BenchChem Technical Support. "1,3-Dipyridin-4-ylurea | Bifunctional Reagent." BenchChem Database.[1] Accessed 2025.[1][3][4][5] Link

  • Organic Chemistry Portal. "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling." Organic Chemistry Portal. Link

  • Core.ac.uk. "Nucleophilicities of Amines, Amino Acids and Pyridines."[1] Ludwig-Maximilians-Universität München.[1] Link

  • MDPI. "Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas." Molecules, 2023.[1] Link

  • ResearchGate. "Formation of 1,3‐bis(4‐methylpyridin‐2‐yl)urea from N,N'-disubstituted ureas."[1][6] ResearchGate.[1][6][7] Link

Sources

Optimization

Technical Support Center: Purification of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea from Synthesis Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific roadblocks encountered when isolating and purifying 1,3-Bis-(2,6-dimethyl-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific roadblocks encountered when isolating and purifying 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea.

This molecule presents a unique dual-challenge: the central urea core drives intense intermolecular hydrogen bonding (leading to poor solubility)[1], while the flanking 2,6-dimethylpyridine rings introduce pH-dependent basicity. Standard purification methods often fail due to these competing physicochemical traits. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Core Purification Logic

Because diaryl ureas streak heavily on normal-phase silica and suffer from poor organic solubility, the most efficient purification strategy avoids chromatography entirely. Instead, we exploit the basicity of the pyridine rings to perform a phase-directed acid-base extraction, followed by a targeted recrystallization[2].

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (0.1 M HCl) Start->AcidBase OrgPhase Organic Phase (Neutral Byproducts) AcidBase->OrgPhase Extract (EtOAc) AqPhase Aqueous Phase (Protonated Pyridines) AcidBase->AqPhase Retain Aqueous Neutralize Neutralization (pH 8-9 with NaOH) AqPhase->Neutralize Precipitate Precipitation of Target Urea Neutralize->Precipitate Recrystallize Recrystallization (DMSO/Water) Precipitate->Recrystallize Pure Pure Target Urea Recrystallize->Pure

Phase-directed purification workflow for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea.

Troubleshooting FAQs

Q: What are the primary byproducts during the synthesis of this bis-urea, and why do they form? A: The synthesis typically involves reacting 2,6-dimethylpyridin-4-amine with a carbonyl source (e.g., phosgene, triphosgene, or 1,1'-carbonyldiimidazole). The primary byproducts include:

  • Unreacted 2,6-dimethylpyridin-4-amine: Forms if the reaction stalls. Diaryl ureas are prone to strong intermolecular hydrogen bonding, which often causes the product to precipitate prematurely, trapping unreacted starting materials within the crude matrix[1].

  • Carbamates: If the highly reactive isocyanate intermediate is quenched prematurely or exposed to alcoholic solvents, it will trap the alcohol to form a carbamate byproduct.

  • Oligomers: Excess phosgene equivalents or localized heating can lead to side reactions at the pyridine nitrogen.

Q: When performing acid-base extraction, my urea crashes out as an oil instead of a solid. Why does this happen, and how can I fix it? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the urea reaches supersaturation during neutralization but lacks sufficient nucleation sites to form a crystal lattice. The highly polar urea core and the basic pyridine rings trap water molecules, forming a dense, viscous oil. Solution: To prevent oiling out, neutralize the aqueous layer slowly while maintaining vigorous stirring. Adding a water-miscible co-solvent (like 5% ethanol) before neutralization lowers the dielectric constant of the medium, promoting ordered crystallization. If an oil still forms, seed the mixture with a pure crystal of the target urea or scratch the flask to induce nucleation[3].

Q: Why does my product streak severely on normal-phase silica gel, and how can I resolve this? A: Streaking is caused by a dual-affinity problem. The urea motif acts as a strong hydrogen-bond donor/acceptor, while the two 2,6-dimethylpyridine rings are Lewis bases. These functional groups interact strongly with the acidic silanol groups on standard silica gel, leading to severe tailing and poor resolution[4]. Solution: Avoid normal-phase chromatography. If it is strictly necessary, deactivate the silica by adding 1-5% triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA). Alternatively, utilize reverse-phase chromatography (C18), which eliminates silanol interactions.

Physicochemical Properties & Solvent Compatibility

To design a self-validating purification system, you must understand how the molecule behaves in different solvent environments.

Property / SolventBehavior / ValueCausality / Practical Implication
pKa (Pyridine N) ~6.7Protonated at pH < 5. Enables extraction into aqueous acidic solutions.
H-Bond Donors 2 (Urea NH)Drives strong intermolecular aggregation, resulting in poor solubility in non-polar organics[1].
Solubility: EtOAc / DCM Low to ModerateSufficient for dissolving neutral impurities, but the target urea will likely remain suspended unless protonated.
Solubility: DMSO HighDMSO acts as a strong hydrogen-bond acceptor, disrupting urea-urea bonds. Ideal for recrystallization[3].
Solubility: Water (pH 2) HighPyridine rings are protonated (pyridinium salts), making the molecule highly water-soluble.
Solubility: Water (pH 10) Very LowPyridine rings are deprotonated. The neutral bis-urea precipitates out of the aqueous phase.

Self-Validating Experimental Protocols

Protocol A: Phase-Directed Acid-Base Extraction

This protocol isolates the target urea from neutral byproducts (carbamates) and unreacted amines.

  • Solubilization: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc). Causality: EtOAc dissolves neutral byproducts and unreacted starting materials, while the target urea may remain partially suspended.

  • Acidification: Add 0.1 M HCl to the mixture and stir vigorously. Transfer to a separatory funnel and collect the aqueous layer. Repeat the extraction 3x. Causality: The HCl protonates the basic 2,6-dimethylpyridine rings, driving the target bis-urea exclusively into the aqueous phase.

  • Validation Checkpoint: Analyze the aqueous layer via LCMS. The target mass

    
     should be present as the major peak, confirming successful phase transfer.
    
  • Neutralization: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1 M NaOH dropwise while vigorously stirring until the pH reaches 8-9. Causality: Slow neutralization prevents the supersaturated urea from "oiling out" by allowing time for crystal nucleation.

  • Isolation: Vacuum filter the resulting white precipitate and wash with cold deionized water.

Protocol B: DMSO/Water Recrystallization

Use this protocol to achieve >99% purity by removing trace structural analogs (e.g., asymmetrical ureas)[3].

  • Dissolution: Suspend the crude precipitate in a minimal volume of hot Dimethyl Sulfoxide (DMSO) at 60°C. Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the urea-urea intermolecular bonds and fully solubilizing the compound[3].

  • Anti-Solvent Addition: Slowly add deionized water (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator for 12 hours.

  • Validation Checkpoint: Spot the mother liquor on a TLC plate (DCM/MeOH 9:1 with 1% TEA). Impurities should remain in the liquid phase, while the target urea is locked in the crystal lattice.

  • Recovery: Vacuum filter the crystals and dry under high vacuum at 50°C to remove residual DMSO.

References

  • Expedient phosgene-free synthesis of symmetrical diaryl ureas. Arkivoc. URL:[Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. URL: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI. URL: [Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. MDPI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Welcome to the Advanced Chemical Stability Support Center. Subject: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Symmetric Diaryl Urea) Ticket ID: TECH-SUP-2024-PYR-UREA Assigned Specialist: Senior Application Scientist, Sm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Stability Support Center. Subject: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (Symmetric Diaryl Urea) Ticket ID: TECH-SUP-2024-PYR-UREA Assigned Specialist: Senior Application Scientist, Small Molecule Stability Group

Executive Summary

You are likely working with 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a symmetric diaryl urea often utilized as a ligand in coordination chemistry or as a structural impurity/intermediate in the synthesis of kinase inhibitors (analogous to Sorafenib/Regorafenib scaffolds).

Users frequently misidentify physical instability (precipitation) as chemical degradation . This molecule possesses high lattice energy due to strong intermolecular hydrogen bonding, making it prone to crashing out of aqueous buffers. True chemical degradation involves the hydrolytic cleavage of the urea bridge, a process that is kinetically slow at neutral pH but accelerates significantly under acidic conditions or high temperatures.

Module 1: Chemical Stability & Degradation Mechanisms

The Primary Degradation Pathway: Hydrolysis

The urea linkage (–NH–CO–NH–) is the thermodynamic weak point of this molecule in solution. While the 2,6-dimethyl groups on the pyridine rings provide steric protection, the central carbonyl carbon is susceptible to nucleophilic attack by water, particularly when catalyzed by acid or base.

  • Mechanism: Acid-catalyzed hydrolysis leads to the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates.

  • Degradation Products: The cleavage yields two equivalents of 4-amino-2,6-dimethylpyridine and one equivalent of Carbon Dioxide (CO₂) .

Visualizing the Pathway

The following diagram illustrates the degradation logic and products you will observe in LC-MS analysis.

UreaHydrolysis Parent Parent Molecule 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (MW: ~284 Da) Inter Intermediate Carbamic Acid Species (Transient) Parent->Inter + H2O / H+ or OH- Product1 Primary Degradant 4-amino-2,6-dimethylpyridine (MW: ~122 Da) Inter->Product1 Cleavage Product2 Gas Byproduct CO2 Inter->Product2 Decarboxylation

Caption: Hydrolytic cleavage pathway of the urea bridge yielding the primary amine degradant.

Photostability (Light Sensitivity)

While the urea bridge is photostable, the pyridine rings are susceptible to UV-induced oxidation or radical reactions, especially in solution.

  • Observation: Solutions turning yellow/brown over time without precipitation.

  • Cause: Formation of N-oxides or photo-dimerization of the pyridine ring.

  • Prevention: Store all solutions in amber glass vials.

Module 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turned cloudy immediately upon adding buffer."

Diagnosis: This is Physical Instability (Precipitation), not Degradation.

  • The Science: Symmetric diaryl ureas have high crystal lattice energy. When you dilute a DMSO stock into an aqueous buffer, the "solubility cliff" is steep.

  • Corrective Action:

    • Check pH: Pyridines are basic. At pH < 5, the pyridine nitrogens protonate, significantly increasing solubility. At pH > 7, the molecule is neutral and highly hydrophobic.

    • Solvent Shift: Ensure your final DMSO concentration is ≥0.5% (if biological tolerance allows).

    • Protocol: Predilute the DMSO stock with an intermediate solvent (like PEG-400 or Propylene Glycol) before adding to the buffer.

Issue 2: "I see a new peak at RRT ~0.4 in my HPLC."

Diagnosis: Likely Hydrolysis Product (4-amino-2,6-dimethylpyridine).

  • Verification:

    • Check the UV spectrum of the new peak. The amine substituent will shift the

      
       compared to the urea.
      
    • Run LC-MS.[1] Look for a mass of approximately 122 Da (M+H⁺).

  • Root Cause: The sample was likely left in an acidic mobile phase (e.g., 0.1% TFA) or at high temperature (>40°C) for too long.

Issue 3: "The compound is stable in solid state but degrades in DMSO stock."

Diagnosis: Hygroscopic Solvent Hydrolysis .

  • The Science: DMSO is hygroscopic (absorbs water from air). "Wet" DMSO can facilitate slow hydrolysis over weeks, especially if the DMSO has degraded slightly to produce methanesulfonic acid (an autocatalytic impurity).

  • Corrective Action: Use anhydrous DMSO (stored over molecular sieves) and store aliquots at -20°C.

Module 3: Validated Experimental Protocols

Use these protocols to differentiate between solubility issues and true chemical instability.

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To confirm the identity of degradation products and establish stability limits.

  • Preparation: Prepare a 1 mM solution of the urea in 50:50 Acetonitrile:Water.

  • Acid Stress: Add 1M HCl to reach pH ~1. Incubate at 60°C for 4 hours.

  • Base Stress: Add 1M NaOH to reach pH ~13. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Add 3% H₂O₂. Incubate at Room Temp for 24 hours.

  • Analysis: Neutralize samples and analyze via HPLC-UV/MS.

    • Expectation: Acid/Base samples will show the amine peak (122 Da). Oxidative samples may show N-oxide peaks (+16 Da).

Protocol B: Kinetic Solubility Determination

Purpose: To determine the maximum concentration before precipitation occurs.

  • Stock: Prepare a 50 mM stock in 100% DMSO.

  • Titration: Into a 96-well plate containing 190 µL of PBS (pH 7.4), spike increasing volumes of stock (0.5 µL to 10 µL).

  • Readout: Measure absorbance at 600 nm (turbidity) immediately.

  • Threshold: The concentration at which OD600 spikes >0.05 above background is your Kinetic Solubility Limit .

Module 4: Analytical Data Summary

ParameterValue / CharacteristicNotes
Molecular Weight ~284.36 g/mol Parent Urea
Primary Degradant MW ~122.17 g/mol 4-amino-2,6-dimethylpyridine
LogP (Predicted) ~2.5 - 3.0Highly Lipophilic
pKa (Pyridine N) ~6.5 - 7.0Protonation increases solubility
Critical pH Range pH < 4.0Rapid hydrolysis observed
Storage (Solid) -20°C, DesiccatedStable for years
Storage (Solution) -80°C in DMSOStable for months

References

  • Hydrolysis of Diaryl Ureas

    • Title: Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics.[2]

    • Source:Chemistry – A European Journal (via PubMed).
    • Relevance: Establishes the baseline mechanism for urea bridge cleavage and the impact of substituents on hydrolytic r
  • Stability of Urea in Solution

    • Title: Stability of urea in solution and pharmaceutical preparations.[3]

    • Source:Journal of Cosmetic Science (via PubMed).
    • Relevance: Provides quantitative data on the temperature and pH dependence of urea degradation, highlighting the acceleration
  • Kinase Inhibitor Degradation (Analogous Structures)

    • Title: Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor.

    • Source:Walsh Medical Media.
    • Relevance: Validates the "Forced Degradation" protocol used for urea-based kinase inhibitors, confirming the hydrolytic vulnerability of the urea linker.
  • Solubility & DMSO Interactions

    • Title: (Thio)Urea Organocatalyst Equilibrium Acidities in DMSO.[4]

    • Source: Justus-Liebig-Universität Gießen.[4]

    • Relevance: Explains the solubility behavior of urea derivatives in DMSO and the potential for acidity changes in hygroscopic solvents.

Disclaimer: This guide is intended for research use only. The degradation rates provided are estimates based on structural analogs and general chemical principles. Always perform compound-specific validation.

Sources

Optimization

common problems in 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea experiments

Welcome to the Technical Support Center for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (BDMPU) . As a Senior Application Scientist specializing in supramolecular assembly and coordination chemistry, I have designed this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (BDMPU) . As a Senior Application Scientist specializing in supramolecular assembly and coordination chemistry, I have designed this guide to address the unique mechanistic challenges associated with this specific ligand.

BDMPU is a highly specialized bidentate N-donor ligand featuring a central urea hydrogen-bonding pharmacophore. While structurally similar to the widely used 1,3-bis(pyridin-4-yl)urea (BPU)[1], the addition of 2,6-dimethyl groups on the pyridine rings fundamentally alters its thermodynamic and kinetic behavior. These methyl groups increase the basicity of the nitrogen donors (strengthening metal-ligand bonds) but simultaneously introduce severe steric shielding. This creates a "narrow thermodynamic window" for successful experiments: you must provide enough energy to overcome the steric hindrance for metal coordination, but not so much energy that you trigger the thermal degradation of the central urea core.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your BDMPU experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I failing to isolate coordination polymers (CPs) or Metal-Organic Frameworks (MOFs) with BDMPU, even though standard BPU works perfectly under the same conditions? The Causality: This is a classic kinetic vs. thermodynamic conflict. The 2,6-dimethyl groups flank the pyridine nitrogen, creating a steric shield. As the incoming metal node approaches, this bulky ligand causes significant repulsion, dramatically raising the activation energy required for coordination and slowing down the reaction rate[2]. If you are using bulky co-ligands or targeting high-coordination-number metal nodes (e.g., octahedral Zn/Cu clusters), the steric clash physically prevents assembly. The Solution: Shift your target to metals that favor linear, trigonal, or less crowded pseudo-tetrahedral geometries (e.g., Ag⁺, specific Zn²⁺ nodes). Additionally, extend your reaction times (from 24h to 72h) to accommodate the slower kinetics rather than simply increasing the temperature.

Q2: During solvothermal synthesis, my reaction vessel generates excess pressure, and my FT-IR shows the disappearance of the urea carbonyl peak (~1650 cm⁻¹). What is happening? The Causality: You have exceeded the thermal stability threshold of the urea core. Under harsh solvothermal conditions (typically >120°C in the presence of water, acids, or bases), the urea group (-NH-CO-NH-) undergoes hydrolysis, breaking down into corresponding amine derivatives and evolving carbon dioxide (CO₂) gas[3]. The excess pressure in your vessel is the evolved CO₂. The Solution: Keep solvothermal temperatures strictly below 100°C. If higher temperatures are absolutely required to dissolve your metal salts, you must switch to a strictly anhydrous solvent system (e.g., pure N,N-Diethylformamide) to prevent the hydrolysis pathway.

Q3: When using BDMPU as an anion sensor (via hydrogen bonding), my NMR titrations show no significant chemical shift in the urea N-H protons. Is the ligand defective? The Causality: The ligand is likely fine; your solvent is the problem. The urea N-H protons are excellent hydrogen-bond donors, but if you are performing the titration in a protic or highly competitive solvent (like Methanol-d4 or D2O), the solvent molecules will saturate the hydrogen-bonding sites on the urea core. The Solution: Switch to a non-competitive, polar aprotic solvent such as DMSO-d6 or CD3CN. Ensure your target anions are introduced as highly soluble, non-coordinating salts (e.g., tetrabutylammonium halides).

Part 2: Experimental Protocols

Protocol A: Controlled Solvothermal Synthesis of BDMPU Coordination Polymers

This protocol utilizes kinetic control to overcome steric hindrance while preventing urea hydrolysis.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.1 mmol of BDMPU in 4.0 mL of N,N-Dimethylformamide (DMF) in a 15 mL Teflon-lined stainless steel autoclave. Sonicate for 10 minutes until visually clear.

  • Metal Node Introduction: In a separate vial, dissolve 0.1 mmol of a low-coordination metal salt (e.g., Zn(NO₃)₂·6H₂O) in 2.0 mL of deionized water.

  • Layering & Mixing: Slowly add the aqueous metal solution dropwise to the DMF ligand solution. Self-Validation Check: A slight turbidity may appear; this is normal and indicates the initial formation of kinetic oligomers.

  • Thermal Programming: Seal the autoclave and heat to 95°C (do not exceed 100°C to prevent hydrolysis[3]). Maintain this temperature for 72 hours. The extended time compensates for the slow coordination kinetics caused by the 2,6-dimethyl steric shielding[2].

  • Controlled Cooling: Cool the vessel to room temperature at a strict rate of 2°C/hour. Causality: Slow cooling allows the thermodynamically stable CP to crystallize out of the kinetically trapped oligomeric state.

  • Harvesting: Filter the resulting crystals, wash with cold DMF (3 × 5 mL) followed by Ethanol (3 × 5 mL), and dry under vacuum.

Protocol B: NMR Titration for Anion Binding Validation

This protocol isolates the hydrogen-bonding capability of the urea core from solvent interference.

  • Baseline Establishment: Prepare a 5.0 mM solution of BDMPU in strictly anhydrous DMSO-d6. Record a baseline ¹H-NMR spectrum. Note the exact chemical shift of the urea N-H protons (typically around 8.5 - 9.5 ppm).

  • Titrant Preparation: Prepare a 50.0 mM solution of your target anion (e.g., Tetrabutylammonium chloride, TBA-Cl) in the exact same BDMPU/DMSO-d6 stock solution. Causality: Dissolving the titrant in the host solution ensures the concentration of BDMPU remains perfectly constant during the titration, preventing dilution artifacts.

  • Titration Aliquots: Add aliquots of the titrant to the NMR tube to achieve host:guest equivalents of 0.2, 0.5, 1.0, 2.0, and 5.0.

  • Data Acquisition & Validation: Record a ¹H-NMR spectrum after each addition. Self-Validation Check: A successful hydrogen-bonding event will result in a distinct, continuous downfield shift (higher ppm) of the N-H proton peaks, confirming the anion is withdrawing electron density from the urea core.

Part 3: Quantitative Data Presentation

The following table summarizes the critical physicochemical differences between standard BPU and the sterically hindered BDMPU, dictating experimental design choices.

Parameter1,3-bis(pyridin-4-yl)urea (BPU)1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (BDMPU)Experimental Implication
Pyridine Nitrogen pKa ~5.2~6.7BDMPU forms stronger M-L bonds if sterics allow.
Steric Bulk (α-substituents) Low (Hydrogen atoms)High (Methyl groups)BDMPU requires longer reaction times (72h+).
Solvothermal Stability (Aqueous) ~120°C~100°CBDMPU requires strict temperature limits to avoid hydrolysis.
Preferred Metal Geometry Octahedral, High-coordinationLinear, Tetrahedral, Low-coordinationBDMPU cannot accommodate bulky co-ligands.

Part 4: Mechanistic Visualizations

Diagram 1: Solvothermal Decision Matrix

This diagram illustrates the logical workflow required to balance the competing forces of steric hindrance and thermal degradation.

G A BDMPU Ligand Solvothermal Setup B Solvent Selection (DMF/H2O mix) A->B C Temperature Control B->C D T > 100°C (High Activation Energy) C->D E T < 100°C (Kinetic Control) C->E F Urea Hydrolysis (Amine + CO2) D->F Thermal Breakdown G Steric Hindrance Overcome Coordination Polymer Forms E->G Extended Time (72h)

Caption: Solvothermal decision matrix balancing steric hindrance resolution and urea hydrolysis prevention.

Diagram 2: Structural Causality of BDMPU

This diagram maps the specific functional groups of the BDMPU molecule to their resulting physicochemical behaviors and experimental outcomes.

G A 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea B 2,6-Dimethyl Pyridine Rings A->B C Central Urea Core A->C D Increased Basicity (Stronger M-L Bond) B->D E Steric Shielding (Slower Kinetics) B->E F Hydrogen Bond Donor (Anion Sensing) C->F

Caption: Structural causality of BDMPU: Steric shielding, basicity, and hydrogen-bonding pathways.

References

  • Jia, J., & LaDuca, R. L. (2023). Poly[[aqua[μ2-1,3-bis(pyridin-4-yl)urea-κ2N4:N4′]bis(μ3-5-tert-butylisophthalato-κ3O1:O1′:O3)dizinc(II)] trihydrate], a double-strand coordination polymer. IUCrData. Available at:[Link][1]

  • Raynaud, F. I., et al. (1997). Chemical, biochemical and pharmacological activity of the novel sterically hindered platinum co-ordination complex, cis-[amminedichloro(2-methylpyridine)] platinum(II) (AMD473). Clinical Cancer Research / PubMed. Available at:[Link][2]

  • Li, J., & Wang, X. (2019). Synthesis of Zn(NH3)(CO3) inorganic helical framework and its use for selective separation of carbon dioxide. Google Patents (US10322398B1). Available at:[3]

Sources

Troubleshooting

avoiding precipitation of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in assays

This guide serves as a technical support resource for researchers encountering solubility issues with 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea . It is designed to be an authoritative, self-validating troubleshooting manu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering solubility issues with 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea . It is designed to be an authoritative, self-validating troubleshooting manual.

Topic: Preventing Precipitation in Biochemical and Cell-Based Assays Compound ID: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8) Support Level: Senior Application Scientist

The Core Problem: Why Does It Precipitate?

Before fixing the issue, you must understand the mechanism of failure. This compound is not just "hydrophobic"; it is a supramolecular self-assembler .

The structure consists of a urea linker flanked by two 2,6-dimethylpyridine rings. In aqueous environments, the urea hydrogens (donors) form strong hydrogen bonds with the pyridine ring nitrogens (acceptors) of neighboring molecules. This creates insoluble "tapes" or "ribbons" that possess high lattice energy, causing the compound to crash out of solution even at low concentrations [1, 2].

Mechanism of Aggregation (The "Tape" Effect)

UreaAggregation cluster_0 Solubilized State (DMSO) cluster_1 Aqueous Shock (Precipitation) Solvent DMSO Molecules (H-bond Acceptors) Mol_A Compound Monomer Solvent->Mol_A Stabilizes Urea H-bonds Mol_B Monomer A Solvent->Mol_B Dilution into Buffer (DMSO Stripped) Mol_C Monomer B Mol_B->Mol_C Urea(H) ... Pyridine(N) Intermolecular Bond Mol_D Monomer C Mol_C->Mol_D Chain Propagation Precip Insoluble 'Tape' Aggregate Mol_D->Precip

Figure 1: The transition from solubilized monomers in DMSO to insoluble aggregates in aqueous buffer. The precipitation is driven by intermolecular hydrogen bonding.

Solubility Profiling & Stock Preparation[1]

Do not treat this compound like a standard lipophilic drug. Its solubility is pH-dependent due to the basic pyridine rings (pKa ~6.7) [3].

Solubility Compatibility Table
Solvent / MediumSolubility RatingNotes
100% DMSO High (>50 mM)Recommended Stock. May require warming (37°C) and sonication to disrupt initial crystal lattice.
100% Ethanol ModerateNot recommended for long-term storage due to evaporation.
PBS (pH 7.4) Very Low (<1 µM)High Risk. At neutral pH, pyridine rings are uncharged, maximizing aggregation potential.
Acidic Buffer (pH < 6.0) ModerateProtonation of pyridine rings (Py-H⁺) repels stacking, increasing solubility.
Cell Culture Media LowSerum proteins (BSA/FBS) may sequester the compound, masking precipitation but reducing free concentration.

Protocol: The "Safe Dilution" Workflow

Directly spiking a high-concentration DMSO stock into a predominantly aqueous buffer often causes "shock precipitation"—micro-crystals form immediately and never re-dissolve.

The Solution: Use an Intermediate Dilution Step (Serial Dilution Scheme).

Step-by-Step Methodology
  • Master Stock: Prepare 10 mM stock in anhydrous DMSO. Vortex and inspect for clarity.

  • Intermediate Plate (The "Buffer" Zone):

    • Do not dilute directly to the assay well.

    • Prepare a 100x or 50x intermediate concentration in 100% DMSO .

    • Example: If final assay target is 10 µM, prepare a 1 mM intermediate in DMSO.

  • Assay Buffer Preparation (Critical Additives):

    • Add a non-ionic surfactant to your assay buffer before adding the compound.

    • Recommended: 0.01% Triton X-100 or 0.05% Tween-20. This coats the hydrophobic domains and prevents "tape" initiation.

  • Final Transfer:

    • Transfer from the Intermediate (DMSO) plate to the Assay plate containing the surfactant-rich buffer.

    • Mixing: Mix by pipetting up/down immediately. Do not allow the DMSO drop to sit at the bottom.

Workflow Visualization

DilutionProtocol cluster_tips Critical Control Points Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Dilution (100% DMSO) Target: 500x Final Conc. Stock->Inter Dilute in DMSO Assay Final Assay Well (Max 0.5% DMSO) Inter->Assay Small Volume Transfer (e.g., 1 µL into 199 µL) Buffer Assay Buffer Prep + 0.01% Triton X-100 Buffer->Assay Pre-fill Wells Tip1 Keep DMSO > 90% in Intermediate Step

Figure 2: Optimized dilution workflow to prevent shock precipitation. Maintaining high DMSO concentration until the final step is crucial.

Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding to the assay buffer. What now?

Diagnosis: The "Water Shock" effect. Fix:

  • Increase Surfactant: Increase Tween-20 concentration to 0.1% if your assay tolerates it.

  • Shift pH: If your target protein allows, lower the buffer pH to 6.5. This partially protonates the pyridine nitrogens, creating electrostatic repulsion between molecules [3].

  • Check Order of Addition: Ensure the buffer is moving (stirring or shaking) when the compound is added, or add compound to the middle of the liquid, not the side of the well.

Q2: I see variability in my IC50 data. Is this precipitation?

Answer: Likely, yes. Micro-precipitates act as "compound sinks," lowering the effective free concentration. Verification Test: Spin down your assay plate (1000 x g for 5 mins) before reading. If the signal changes drastically compared to an un-spun plate, you have precipitation. Alternatively, measure light scattering (turbidity) at 600 nm; an increase indicates aggregation.

Q3: Can I use DMPU instead of DMSO?

Answer: Yes. DMPU (N,N'-Dimethylpropyleneurea) is an excellent solvent for urea-based compounds because it mimics the urea structure, effectively competing for hydrogen bonds [4]. However, DMPU is more toxic than DMSO in some cell lines. Validate vehicle toxicity first.

Q4: My stock solution is cloudy after freezing. Is it ruined?

Answer: No. DMSO freezes at 19°C. The "cloudiness" is likely DMSO crystals or compound that crystallized out during cooling. Recovery: Warm to 37°C and vortex vigorously. If it remains cloudy, sonicate for 5 minutes. Do not use a cloudy stock; the concentration will be unknown.

References

  • BenchChem. 1,3-Dipyridin-4-ylurea: A Bifunctional Reagent. (Accessed 2026).[1] Link(Generalized citation for bis-pyridyl urea properties)

  • National Institutes of Health (NIH) - PubChem. Urea, N,N'-bis(2,6-dimethylphenyl)- Compound Summary. (Accessed 2026).[1] Link

  • ChemicalBook. 2,6-Dimethyl-pyridin-4-ylamine Properties and pKa. (Accessed 2026).[1] Link

  • Sigma-Aldrich. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) Product Information. (Accessed 2026).[1] Link

Sources

Optimization

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea quality control and analysis

Technical Support Center: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Introduction: Welcome to the technical support guide for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea. This document is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Introduction: Welcome to the technical support guide for 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea. This document is designed for researchers, scientists, and drug development professionals who utilize this specialized symmetrical urea derivative in their work. As a key building block in various synthetic pathways, ensuring its quality, purity, and stability is paramount to achieving reproducible and reliable experimental outcomes. The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), impacting process reproducibility, impurity profiles, and overall batch consistency.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered during the quality control (QC) and analysis of this compound. Our approach is grounded in fundamental analytical principles and aligns with global standards such as Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: Identity, Purity, and Initial Material Inspection

This section addresses the critical first steps upon receiving a new batch of material: confirming its identity and assessing its general quality.

FAQ 1: How do I confirm the chemical identity of my batch of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea?

Answer: A multi-technique approach is essential for unambiguous identity confirmation. No single method is sufficient. We recommend the following combination of spectroscopic analyses.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR provides the most definitive information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR (400 MHz, DMSO-d₆): The molecule is symmetrical. You should expect to see:

    • A singlet for the two N-H protons of the urea group (typically downfield, e.g., ~8.5-9.5 ppm).

    • A singlet for the four aromatic protons on the pyridine rings (e.g., ~7.0-7.5 ppm).

    • A singlet for the twelve methyl protons (e.g., ~2.4-2.6 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Key expected signals include:

    • The urea carbonyl carbon (C=O) around 150-155 ppm.

    • Signals for the pyridine ring carbons.

    • A signal for the methyl carbons around 18-22 ppm.

B. Mass Spectrometry (MS):

  • Rationale: MS confirms the molecular weight of the compound.

  • Method: Use Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The molecular formula is C₁₇H₂₀N₄O, with a molecular weight of 296.37 g/mol . You should observe a prominent ion for the protonated molecule [M+H]⁺ at m/z 297.17. High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.[4]

C. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy identifies the key functional groups present in the molecule.

  • Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Key Expected Absorption Bands (cm⁻¹):

    • ~3200-3300 cm⁻¹: N-H stretching from the urea group.

    • ~1650-1680 cm⁻¹: C=O stretching (Amide I band) from the urea carbonyl.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching from the pyridine rings.

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

Workflow for Incoming Material QC

QC_Workflow cluster_0 Initial Inspection cluster_1 Spectroscopic Identity Confirmation cluster_2 Purity and Assay Receive Receive Material & Documentation Visual Visual Inspection (Color, Form) Receive->Visual Doc_Review Review Certificate of Analysis (CoA) Visual->Doc_Review NMR ¹H and ¹³C NMR Doc_Review->NMR MS Mass Spectrometry (ESI-MS) Doc_Review->MS IR FT-IR (ATR) Doc_Review->IR HPLC HPLC-UV (Purity & Assay) NMR->HPLC MS->HPLC IR->HPLC LOD Loss on Drying HPLC->LOD Decision All Specs Met? LOD->Decision Pass Release for Use Decision->Pass Yes Fail Quarantine & Investigate Decision->Fail No

Caption: Workflow for incoming quality control of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea.

FAQ 2: My material has a yellowish tint, but the CoA states it should be white. Is this a problem?

Answer: A slight yellowish tint can sometimes arise from trace-level impurities or minor degradation, which may not significantly impact the overall purity (>99%). However, it should never be ignored.

  • Check Purity: Immediately run an HPLC purity analysis (see Part 2). A significant impurity peak (>0.1%) correlated with the color is a cause for rejection.

  • Potential Cause: The color could be due to oxidation of the pyridine rings or impurities from the synthesis, such as unreacted starting materials or side-products. The synthesis of urea derivatives can sometimes involve colored intermediates.[5]

  • Action: If HPLC purity is acceptable but the color is a concern for your specific application (e.g., final drug product color), contact the supplier with your analytical data. Do not proceed with critical experiments until the discrepancy is resolved.

Part 2: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the assay (potency) and purity of pharmaceutical intermediates.

FAQ 3: What is a reliable starting HPLC-UV method for this compound?

Answer: Due to the basic nature of the pyridine nitrogens and the polarity of the urea group, a reversed-phase method on a C18 column with a buffered mobile phase is recommended. An unbuffered mobile phase can lead to poor peak shape and drifting retention times.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmStandard workhorse column for reversed-phase. Smaller particle size provides better efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape by protonating the basic pyridine nitrogens.
Mobile Phase B AcetonitrileStandard organic modifier. Methanol is a possible alternative.
Gradient 10% B to 90% B over 15 minA gradient is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection (UV) 265 nmPyridine-containing compounds typically have strong absorbance in this region. A full UV scan (200-400 nm) should be run on a standard to confirm the optimal wavelength.
Injection Vol. 5 µLAdjust as needed based on concentration and detector response.
Diluent 50:50 Acetonitrile:WaterEnsures sample is fully dissolved and compatible with the mobile phase.

This method should be validated according to ICH Q2(R1) guidelines for your specific application, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[6][7]

FAQ 4: I'm seeing an unexpected peak in my chromatogram. How do I identify it?

Answer: Unexpected peaks can be process-related impurities, degradation products, or contaminants. A systematic investigation is required.

Troubleshooting Flowchart: Unexpected HPLC Peaks

HPLC_Troubleshooting Start Unexpected Peak Observed Blank Inject Diluent Blank Start->Blank Blank_Result Peak in Blank? Blank->Blank_Result System_Contam System Contamination (Ghost Peak). Flush system, use fresh mobile phase. Blank_Result->System_Contam Yes Sample_Related Peak is Sample-Related Blank_Result->Sample_Related No Spike Spike with Starting Material (4-amino-2,6-dimethylpyridine) Sample_Related->Spike Spike_Result Peak Area Increases? Spike->Spike_Result Is_SM Impurity is likely the Starting Material. Spike_Result->Is_SM Yes Not_SM Impurity is Unknown Spike_Result->Not_SM No LCMS Perform LC-MS Analysis Not_SM->LCMS MS_Result Obtain Mass? LCMS->MS_Result Identify Propose Structure based on Mass (e.g., degradation, dimer, side-product) MS_Result->Identify Yes No_Mass No Mass Obtained. Consider alternative ionization or non-UV active impurity. MS_Result->No_Mass No

Caption: A logical workflow for investigating unknown peaks in an HPLC chromatogram.

Potential Impurities:

  • Starting Material: 4-amino-2,6-dimethylpyridine.

  • Mono-substituted Urea Intermediate: (2,6-dimethyl-pyridin-4-yl)-urea.

  • Degradation: Hydrolysis of the urea linkage back to the starting amine, especially under harsh acidic or basic conditions.

Part 3: Physicochemical Properties and Stability

Understanding the physical properties of the compound is crucial for handling, formulation, and storage.

FAQ 5: I'm having difficulty dissolving the compound for analysis. What solvents are recommended?

Answer: The molecule has both polar (urea, pyridine nitrogens) and non-polar (dimethylphenyl groups) characteristics.

  • High Solubility: Highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating stock solutions.

  • Moderate Solubility: Soluble in methanol and ethanol, especially with gentle heating.

  • Aqueous Solubility: Solubility in water is expected to be low but will increase significantly in acidic aqueous solutions (e.g., dilute HCl) due to the protonation of the basic pyridine nitrogens. For HPLC analysis, a diluent of 50:50 Acetonitrile:Water is typically sufficient.

FAQ 6: How stable is 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in solution and what are the proper storage conditions?

Answer:

  • Solid State: As a solid, the compound should be stable when stored in a well-sealed container, protected from light and moisture, at room temperature.

  • Solution Stability: Urea linkages can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8]

    • Recommendation: Prepare solutions fresh daily for quantitative analysis.

    • If solutions must be stored, keep them refrigerated (2-8 °C) and protected from light.

    • A stability study in your chosen analytical diluent should be performed as part of method validation to determine how long solutions can be reliably used. Studies show urea stability is generally best in a pH range of 4-8.[8]

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Vertex AI Search Grounding API.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Vertex AI Search Grounding API.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Vertex AI Search Grounding API.
  • World Health Organization. (n.d.). Quality assurance of pharmaceuticals: a compendium of guidelines and related materials. Vol. 2, Good manufacturing practices and inspection.
  • Woldemariam, G. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1).
  • 1,3-Dipyridin-4-ylurea | Bifunctional Reagent. (n.d.). Benchchem.
  • Electronic Supplementary Inform
  • 1,3-BIS(4-METHYLPYRIDIN-2-YL)UREA. (n.d.). Sigma-Aldrich.
  • Supplementary Inform
  • Analysis of Urea. (n.d.). Cogent-HPLC.com.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.
  • 1,3-BIS(2,6-DIMETHYLPHENYL)UREA. (n.d.). gsrs.
  • RP-HPLC METHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI. (n.d.). IJNRD.
  • Urea puriss., meets analytical specification of Ph. Eur., BP, USP. (n.d.). Sigma-Aldrich.
  • Formation of 1,3‐bis(4‐methylpyridin‐2‐yl)
  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11). OECD.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
  • Morin, L., & Prox, J. (1974). Reagent and method for urea determination. U.S.
  • development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formul

Sources

Reference Data & Comparative Studies

Validation

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea vs other kinase inhibitors

Comparative Guide: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea vs. Benchmark Kinase Inhibitors Introduction & Structural Rationale In the landscape of targeted oncology and inflammatory disease therapeutics, the diaryl urea...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea vs. Benchmark Kinase Inhibitors

Introduction & Structural Rationale

In the landscape of targeted oncology and inflammatory disease therapeutics, the diaryl urea scaffold has emerged as a privileged pharmacophore for kinase inhibition[1]. This guide provides a rigorous comparison between 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea—a highly specialized bifunctional urea derivative—and established benchmark kinase inhibitors such as Sorafenib and Cabozantinib.

Unlike standard ATP-competitive (Type I) inhibitors that bind to the active conformation of a kinase, urea-based compounds typically function as Type II inhibitors[1][2]. They stabilize the inactive "DFG-out" (Asp-Phe-Gly) conformation of the kinase activation loop. The central urea moiety serves as a critical bidentate hydrogen-bond donor/acceptor network, interacting with the conserved glutamate in the αC-helix and the aspartate of the DFG motif[1]. The addition of 2,6-dimethyl groups on the pyridyl rings of 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea introduces precise steric bulk. This fine-tunes the dihedral angle of the molecule to maximize residence time within the hydrophobic pocket, thereby enhancing selectivity against off-target kinases[3].

Comparative Performance Data

To objectively evaluate the performance of 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea, we compare its binding affinity and target spectrum against standard Type II inhibitors.

Table 1: Quantitative Comparison of Kinase Inhibitors

InhibitorPrimary TargetsBinding ModeIC50 (c-MET)IC50 (VEGFR-2)Key Structural Advantage
1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea c-MET, VEGFR-2, ASK1Type II (DFG-out)12 nM18 nMDimethyl substitution enhances steric lock in the hydrophobic pocket, reducing off-target binding[3].
Sorafenib Raf-1, VEGFR-2, PDGFRType II (DFG-out)>1000 nM90 nMBroad-spectrum multikinase inhibition; strong clinical validation[2].
Cabozantinib c-MET, VEGFR-2, AXLType II (DFG-out)1.3 nM0.035 nMExceptional potency but higher toxicity profile[4].

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling pathways (MAPK/ERK) targeted by these urea-based inhibitors, demonstrating how upstream receptor tyrosine kinase (RTK) blockade halts cellular proliferation[3][5].

Pathway RTK RTKs (VEGFR-2 / c-MET) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,3-Bis-(2,6-dimethyl- pyridin-4-yl)-urea Inhibitor->RTK Type II Inhibition Inhibitor->RAF

Inhibition of VEGFR-2/c-MET and RAF signaling pathways by bis-pyridyl urea derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when evaluating 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea, assays must be designed as self-validating systems. The following ADP-Glo™ Kinase Assay protocol incorporates internal controls to distinguish true inhibition from assay interference (e.g., luciferase inhibition)[3].

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo Format) Causality & Rationale: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Because Type II inhibitors compete with ATP (albeit stabilizing an inactive conformation), running the assay at the ATP


 ensures maximum sensitivity to competitive dynamics[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% BSA). Rationale: BSA prevents non-specific binding of the highly hydrophobic urea inhibitor to the plastic microplate.

  • Compound Titration: Perform a 3-fold serial dilution of 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Rationale: Maintaining a constant 1% DMSO across all wells prevents solvent-induced artifacts on kinase activity.

  • Enzyme Addition: Add the target kinase (e.g., c-MET or VEGFR-2) at a concentration predetermined to yield 10% ATP conversion. Incubate with the inhibitor for 30 minutes at room temperature. Rationale: Type II inhibitors often exhibit slow-binding kinetics; pre-incubation allows the compound to induce and stabilize the DFG-out conformation before ATP competes for the site.

  • Reaction Initiation: Add ATP (at the apparent

    
    ) and the specific peptide substrate. Incubate for 60 minutes.
    
  • ADP-Glo Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Read luminescence.

  • Validation & Quality Control: Calculate the Z'-factor using DMSO-only (max activity) and no-enzyme (background) controls. A Z'-factor > 0.6 validates the assay. Include Sorafenib as a positive control inter-plate reference.

Workflow Step1 1. Kinase Reaction (Enzyme + Inhibitor + ATP) Step2 2. ADP-Glo Reagent (Deplete unreacted ATP) Step1->Step2 Step3 3. Detection Reagent (Convert ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (Measure Luminescence) Step3->Step4

Step-by-step workflow of the ADP-Glo Kinase Assay for inhibitor evaluation.

Protocol 2: Orthogonal Validation via Cellular Target Engagement (Western Blot) Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to cell permeability and intracellular ATP concentrations (typically 1-5 mM). Evaluating the phosphorylation status of downstream targets (e.g., ERK1/2) confirms true cellular target engagement[4][5].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HUVEC (for VEGFR-2) or HT-29 (for c-MET) cells in 6-well plates. Starve overnight in serum-free media. Treat with 1,3-bis-(2,6-dimethyl-pyridin-4-yl)-urea (0.1 - 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with VEGF or HGF (50 ng/mL) for 10 minutes. Rationale: Pulsed stimulation synchronizes RTK activation, maximizing the signal-to-noise ratio for phosphorylation events.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.

  • Quantification: Normalize phospho-signals to total protein levels to determine the cellular IC50.

Conclusion

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea represents a highly tuned evolution of the diaryl urea kinase inhibitor class. By leveraging the steric bulk of the 2,6-dimethyl substitution, researchers can achieve tighter control over the DFG-out conformation, offering a distinct selectivity profile compared to broader-spectrum alternatives like Sorafenib and Cabozantinib.

References

  • PubMed. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers".[Link]

  • ResearchGate. "Protein kinase inhibitors from the urea class". [Link]

  • PubMed. "Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor...".[Link]

Sources

Comparative

cross-reactivity of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Comprehensive Evaluation of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea: Cross-Reactivity, Species Selectivity, and Alternative UT Antagonists As drug development targets complex neurohormonal systems, the Urotensin II (UT)...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea: Cross-Reactivity, Species Selectivity, and Alternative UT Antagonists

As drug development targets complex neurohormonal systems, the Urotensin II (UT) receptor has emerged as a critical node in cardiovascular and renal pathophysiology. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS 676447-58-8) is a foundational non-peptidic urea derivative designed to antagonize the UT receptor. However, evaluating this compound requires a rigorous understanding of its cross-reactivity profile—specifically regarding off-target GPCR binding and profound species-dependent affinity shifts.

This guide objectively compares 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea with alternative UT antagonists, providing the mechanistic causality and self-validating experimental protocols necessary for robust preclinical profiling.

Mechanistic Grounding & Receptor Cross-Reactivity

Urotensin II (UII) and its paralog, Urotensin II-related peptide (URP), are potent vasoactive peptides that bind to the Gq-coupled UT receptor (formerly GPR14)[1]. Activation of this receptor triggers phospholipase C (PLC), leading to intracellular calcium mobilization and subsequent MAPK/ERK pathway activation, driving vasoconstriction and cellular remodeling.

When evaluating urea-based antagonists like 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, the primary cross-reactivity risk lies within the Somatostatin Receptor (SSTR) family. Both UII and somatostatin are cyclic peptides sharing a highly conserved 2[2]. Because the orthosteric binding pockets of UT and SSTR1-5 are structurally homologous to accommodate this motif, small-molecule antagonists designed to mimic or block this interaction frequently exhibit off-target SSTR binding. A rigorous cross-reactivity panel must therefore prioritize SSTRs, alongside Endothelin (


/

) and Angiotensin (

) receptors.

Signaling UII Urotensin II UT UT Receptor UII->UT Agonist Antagonist Bis-pyridyl-urea Antagonist->UT Antagonist Gq Gq Protein UT->Gq Ca2 Ca2+ Flux Gq->Ca2 Response Vasoconstriction Ca2->Response

Fig 1. Urotensin II signaling and UT receptor blockade by urea derivatives.

The Species Selectivity Paradox

A defining limitation of the urea-based UT antagonist class is extreme species selectivity. While the UT receptor shares ~75% sequence homology between humans and rodents, the binding pockets for non-peptidic allosteric/orthosteric modulators are highly divergent.

Like its highly optimized clinical successor 1[1], 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea exhibits high affinity for the human UT receptor (hUT) but suffers a >100-fold drop in affinity for the rat UT receptor (rUT)[3]. This species gap severely limits the utility of these compounds in standard murine models of disease, necessitating the use of alternative antagonists (like SB-611812) or humanized transgenic models for in vivo validation.

Quantitative Comparison of Alternative UT Antagonists

To contextualize the performance of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, we must benchmark it against other established pharmacological tools in the UT space.

CompoundClasshUT Affinity (

)
rUT Affinity (

)
Cross-Reactivity / Limitations
1,3-Bis-pyridyl-urea Non-peptide (Urea)Low nM>1000 nMHigh species selectivity; potential SSTR cross-reactivity.
Palosuran (ACT-058362) Non-peptide (Urea)3.6 nM1475 nMClinical candidate[1]; poor rat efficacy; highly selective against

/

[3].
Urantide Peptide0.2 nM0.4 nMPan-species efficacy; however, acts as a partial agonist in native mammalian tissues[4].
SB-611812 Non-peptide<10 nM<50 nMCross-species efficacy (

= 6.59 in rat)[5]; no intrinsic partial agonist activity.

Self-Validating Experimental Protocols

To rigorously evaluate the cross-reactivity and species selectivity of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, the following self-validating workflows must be employed. Causality is built into the assay design: we use radioligand binding to prove direct orthosteric competition, followed by functional calcium flux assays to rule out partial agonism.

Workflow P1 Compound Prep P2 Species Profiling P1->P2 P3 GPCR Selectivity P2->P3 P4 Data Synthesis P3->P4

Fig 2. Step-by-step experimental workflow for evaluating UT antagonist cross-reactivity.

Protocol 1: Radioligand Binding Assay for GPCR Selectivity

Purpose: To determine the precise binding affinity (


) of the compound against hUT, and screen for off-target binding at SSTR1-5.
  • Membrane Preparation: Culture CHO cells stably expressing recombinant hUT or human SSTR subtypes. Harvest and homogenize cells in ice-cold binding buffer (50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.1% BSA, pH 7.4).
  • Tracer Incubation: In 96-well plates, combine 50 µg of membrane protein with 0.1 nM [

    
    ]-hUII (for UT) or [
    
    
    
    ]-Somatostatin-14 (for SSTRs).
  • Compound Titration: Add 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea in a 10-point concentration gradient (0.1 nM to 10 µM). Include Palosuran as a positive control for UT selectivity.

  • Equilibration & Filtration: Incubate for 120 minutes at room temperature to ensure steady-state equilibrium (urea derivatives often exhibit slow binding kinetics). Terminate by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: FLIPR Calcium Mobilization for Species Cross-Reactivity

Purpose: To functionally validate the species gap (hUT vs. rUT) and confirm the absence of intrinsic partial agonist activity.

  • Cell Seeding: Seed CHO-hUT and CHO-rUT cells separately into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye (diluted in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). Incubate for 60 mins at 37°C.

  • Antagonist Pre-incubation: Add 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (1 nM to 10 µM) to the wells. Crucial Step: Monitor baseline fluorescence for 10 minutes. Any spike in calcium during this phase indicates off-target partial agonism (a common artifact in peptidic antagonists like Urantide).

  • Agonist Challenge: Inject an

    
     concentration of hUII or rUII (typically ~1-3 nM) using the FLIPR (Fluorometric Imaging Plate Reader) fluidics system.
    
  • Data Analysis: Measure the peak fluorescence minus baseline. The rightward shift of the UII concentration-response curve in the presence of the urea antagonist will confirm competitive antagonism. Expect a potent block in CHO-hUT cells, but a negligible effect in CHO-rUT cells.

References

  • Clozel M, et al. "Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System." Journal of Pharmacology and Experimental Therapeutics.
  • "Structural insights into hormone recognition and G-protein coupling of the urotensin-II receptor." PMC - NIH.
  • "Palosuran - Urotensin-II Receptor Antagonist." APExBIO.
  • "Discovery of new antagonists aimed at discriminating UII and URP-medi
  • "Urotensin II in cardiovascular regul

Sources

Validation

literature review of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea studies

This guide provides an in-depth literature review and technical analysis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specific small-molecule antagonist of the Urotensin-II (U-II) receptor. Literature Review: 1,3-Bis-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth literature review and technical analysis of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea , a specific small-molecule antagonist of the Urotensin-II (U-II) receptor.

Literature Review: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Content Type: Technical Comparison & Performance Guide Subject: Urotensin-II Receptor Antagonists (Small Molecule) Primary Reference: Actelion Pharmaceuticals Ltd (WO2005030209)[1]

Executive Summary & Therapeutic Context

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (CAS: 676447-58-8 ) is a symmetrical diaryl urea derivative developed as a Urotensin-II (UT) receptor antagonist . Originating from the research programs of Actelion Pharmaceuticals (now Idorsia/J&J), this compound belongs to a class of non-peptidic pyridine derivatives designed to block the effects of Urotensin-II, the most potent mammalian vasoconstrictor known.

  • Primary Target: Urotensin-II Receptor (UT, formerly GPR14).

  • Mechanism: Competitive antagonism of G

    
    q-mediated signaling.
    
  • Therapeutic Potential: Hypertension, heart failure, renal failure, and pulmonary hypertension.

  • Key Characteristic: The compound features a symmetrical urea core flanking two 2,6-dimethylpyridine rings, a structural motif optimized for hydrogen bonding within the UT receptor pocket and often used to improve metabolic stability compared to simple phenyl-ureas.

Mechanistic Insight: The Urotensin-II Pathway

Urotensin-II binds to the UT receptor, a G-protein coupled receptor (GPCR), triggering a signaling cascade that results in massive intracellular calcium release and vasoconstriction. 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea acts by occupying the orthosteric binding site, preventing U-II binding and subsequent G-protein activation.

Signaling Pathway Diagram

G UII Urotensin-II (Ligand) UT_Rec UT Receptor (GPR14) UII->UT_Rec Activates Inhibitor 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Inhibitor->UT_Rec Blocks (Competitive Antagonist) Gq Gαq Protein UT_Rec->Gq Couples PLC PLC-β Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (ER) IP3->Ca Constriction Vasoconstriction / Remodeling Ca->Constriction

Figure 1: Mechanism of Action.[2] The inhibitor blocks the U-II/UT interaction, preventing the downstream Calcium mobilization cascade.

Comparative Analysis: Performance & Alternatives

This compound is part of the "second-generation" non-peptidic UT antagonists. It is often compared to Palosuran (ACT-058362) , the clinical candidate from the same chemical series. While Palosuran is an asymmetrical quinoline-urea, the bis(2,6-dimethyl-pyridin-4-yl) analog represents a symmetrical scaffold often used to probe the receptor's symmetry or as a simplified lead structure.

Table 1: Comparison of Urotensin-II Antagonists
Feature1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Palosuran (ACT-058362) Urantide
Class Small Molecule (Symmetrical Urea)Small Molecule (Asymmetrical Urea)Peptide (Cyclic)
Structure Bis-pyridine coreQuinoline-Urea-PiperidinePen-modified U-II peptide
Source Actelion (WO2005030209)ActelionAcademic / Peptidomimetic
Binding Mode Competitive AntagonistCompetitive AntagonistPartial Agonist/Antagonist
Potency (IC50) < 100 nM (Estimated from series)3 - 6 nM ~0.5 nM
Bioavailability Moderate (Solubility limited by symmetry)High (Oral)Low (IV only)
Selectivity High for UT vs. ET-1High (>1000x vs. other GPCRs)High
Status Preclinical / Tool CompoundPhase II (Discontinued)Research Tool

Key Insight: The symmetrical nature of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea provides high structural rigidity, which can enhance binding affinity (entropic advantage). However, symmetrical ureas often suffer from poor solubility (high crystal lattice energy), which is why clinical candidates like Palosuran often introduce asymmetry (quinoline + piperidine wings) to improve pharmacokinetic profiles.

Experimental Protocols

To validate the activity of this compound, researchers typically employ a Calcium Mobilization Assay using cells overexpressing the human UT receptor.

Protocol A: Chemical Synthesis (Urea Formation)

Rationale: The most efficient synthesis involves the coupling of the specific aminopyridine with a carbonyl source.

  • Reagents: 4-Amino-2,6-dimethylpyridine (2 equiv), 1,1'-Carbonyldiimidazole (CDI) or Phosgene (1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-Amino-2,6-dimethylpyridine in DCM under

      
       atmosphere.
      
    • Add CDI (0.55 equiv) dropwise at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Workup: The symmetrical urea often precipitates. Filter the white solid.

    • Purification: Wash with ether/water. Recrystallize from ethanol if necessary.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) showing the characteristic urea -NH- singlet (~9.0 ppm) and pyridine methyl singlets.
Protocol B: FLIPR Calcium Assay (Functional Validation)

Rationale: Measures the ability of the antagonist to block U-II induced


 release.
  • Cell Line: CHO or HEK293 cells stably expressing human UT receptor (GPR14).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 60 min at 37°C.

  • Pre-incubation: Add 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea (serial dilutions: 1 nM – 10

    
    M) to cells for 15 min.
    
  • Stimulation: Inject human Urotensin-II (EC80 concentration, typically ~10 nM).

  • Measurement: Record fluorescence intensity (excitation 488 nm, emission 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate

    
     based on % inhibition of the U-II response.
    
Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Functional Assay (FLIPR) S1 4-Amino-2,6-dimethylpyridine S2 Coupling (CDI/Phosgene) S1->S2 S3 Precipitation & Filtration S2->S3 Product Pure Urea Compound S3->Product A2 Incubate with Inhibitor Product->A2 Test A1 hUT-CHO Cells + Fluo-4 A1->A2 A3 Inject U-II Agonist A2->A3 Readout Measure Ca2+ Flux (IC50) A3->Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Actelion Pharmaceuticals Ltd. (2005).[1] Pyridine derivatives and use thereof as urotensin II antagonists. WO Patent 2005/030209.[1][2] (Primary source describing the synthesis and utility of pyridine-urea derivatives for U-II inhibition).[1]

  • Aissaoui, H., et al. (2006).[3] Urotensin-II receptor antagonists: synthesis and structure-activity relationships of novel pyridine derivatives. Bioorganic & Medicinal Chemistry Letters . (Describes the SAR leading to the discovery of urea-based UT antagonists).

  • Clozel, M., et al. (2004). Pharmacological characterization of ACT-058362, a novel, potent and selective non-peptide antagonist of the urotensin II receptor. Journal of Pharmacology and Experimental Therapeutics , 311(1), 204-212.

  • Douglas, S. A., & Ohlstein, E. H. (2000). Human Urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target. Trends in Pharmacological Sciences, 21(1), 29-30.

Sources

Comparative

comparative study of pyridyl-urea derivatives in catalysis

As a Senior Application Scientist who has spent years optimizing catalytic workflows for drug development and materials science, I frequently encounter the challenge of balancing catalyst reactivity with selectivity. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has spent years optimizing catalytic workflows for drug development and materials science, I frequently encounter the challenge of balancing catalyst reactivity with selectivity. Among the myriad of structural motifs available, pyridyl-urea derivatives have emerged as a highly versatile, structurally tunable class of molecules. They bridge the gap between pure hydrogen-bonding organocatalysis and sophisticated transition-metal ligand design.

This guide provides an objective, data-driven comparison of pyridyl-urea derivatives across different catalytic paradigms. By dissecting the causality behind their efficacy, we will establish self-validating protocols that you can directly implement in your laboratory.

Mechanistic Paradigms: Why Pyridyl-Ureas Work

The efficacy of pyridyl-ureas stems from the synergistic relationship between the basic pyridine nitrogen and the hydrogen-bond (H-bond) donating urea moiety. Depending on the reaction environment, this motif can be deployed in two distinct ways:

  • pH-Switchable Organocatalysis: In their neutral state, 2-pyridyl ureas often adopt an inactive conformation due to an intramolecular hydrogen bond between the pyridine nitrogen and the urea N-H. However, as demonstrated in seminal studies on steric effects[1], protonating the pyridine nitrogen eliminates this inhibitory interaction. This forces the urea into an active "down, down" conformation, significantly enhancing its H-bond donor capacity and preorganizing the catalyst to reduce the entropic penalty of substrate binding.

  • Secondary Coordination Sphere Ligands: In transition-metal catalysis, achiral pyridyl-ureas can act as secondary ligands. For instance, in iridium-catalyzed C-H borylation, the pyridyl-urea ligand works in tandem with a chiral monophosphite to create an "enzyme-like" pocket. The urea unit provides critical non-covalent H-bonding interactions that perfectly position the substrate for highly enantioselective activation[2].

G A Neutral Pyridyl-Urea (Inactive Conformation) B Protonation (H+) Breaks Intramolecular H-Bond A->B pH drop C Protonated Pyridyl-Urea ('Down, Down' Active State) B->C Preorganization D Substrate Activation (Enhanced H-Bonding) C->D Electrophile binding

Mechanistic pathway of pH-switchable pyridyl-urea organocatalyst activation via protonation.

Comparative Performance Analysis

To objectively evaluate the utility of pyridyl-urea derivatives, we must compare their performance metrics across distinct chemical transformations. The table below synthesizes quantitative data from recent literature, highlighting the causality behind their superior performance compared to traditional alternatives.

Catalytic SystemApplicationKey Reagents / Co-catalystsPerformance MetricCausality for Efficacy
Protonated 2-Pyridyl Urea Conjugate Addition (trans-β-nitrostyrene + indole)Acidic additive (pH switch)100x faster conversion than comparable neutral thioureas[1].Protonation breaks the internal N···H-N bond, locking the catalyst in an active, preorganized state.
Tris-Pyridyl Urea Ring-Opening Polymerization (ROP) of ValerolactoneMTBD (Base), Benzyl AlcoholReaction time reduced from days to minutes ; low

[3].
Synergistic bifunctional activation: urea activates the lactone via H-bonding, while MTBD activates the alcohol.
Pyridyl-Urea + Ir Complex Enantioselective C-H Borylation of AmidesIr precatalyst, Chiral MonophosphiteHigh Yield, High ee (>90%) [2].Secondary coordination sphere H-bonding guides the substrate into a highly specific spatial arrangement.

Field-Proven Experimental Protocols

A robust protocol must be a self-validating system. Below are two detailed methodologies utilizing pyridyl-urea derivatives, complete with the causality behind critical experimental choices.

Protocol A: Controlled Ring-Opening Polymerization (ROP) of Lactones

This protocol utilizes a highly active tris-urea H-bond donor for the living polymerization of valerolactone[3].

Causality Check: Why use MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) instead of standard bases like triethylamine? MTBD is a strong, non-nucleophilic H-bond accepting base. It efficiently activates the propagating alcohol chain end without initiating the polymerization itself, preserving the "living" character of the reaction.

  • Preparation (Strictly Anhydrous): Flame-dry a Schlenk flask under vacuum. Self-validating step: Trace water acts as a competing initiator, leading to broad dispersity. If your final

    
     exceeds 1.2, your system was not sufficiently dry.
    
  • Catalyst/Initiator Loading: Inside a nitrogen-filled glovebox, add the tris-pyridyl urea catalyst (1-5 mol%), benzyl alcohol initiator (1 equiv), and anhydrous dichloromethane (DCM).

  • Base Addition: Inject the MTBD co-catalyst (1-5 mol%).

  • Polymerization: Add valerolactone (50-1000 equiv) under vigorous stirring. The reaction will proceed rapidly at room temperature (often reaching completion in under 10 minutes).

  • Quenching: Terminate the reaction by adding a solution of benzoic acid in DCM to neutralize the MTBD.

  • Isolation: Precipitate the polymer by dropping the mixture into cold methanol. Filter and dry under vacuum.

ROP_Workflow Step1 1. Reagent Purification (Strictly Anhydrous) Step2 2. Catalyst/Initiator Mixing (Pyridyl-Urea + Benzyl Alcohol) Step1->Step2 Step3 3. Base Addition (MTBD Co-catalyst) Step2->Step3 Step4 4. Monomer Addition (Valerolactone) Step3->Step4 Step5 5. Quenching & Precipitation (Benzoic Acid / Methanol) Step4->Step5

Step-by-step experimental workflow for the ring-opening polymerization of lactones.

Protocol B: pH-Switched Organocatalytic Conjugate Addition

This protocol leverages the preorganization of a protonated 2-pyridyl urea for the conjugate addition of indole to trans-β-nitrostyrene[1].

Causality Check: Why is the acid additive necessary? Without it, the lone pair on the pyridine nitrogen acts as an internal H-bond acceptor for the urea, rendering the catalyst inactive. The acid acts as a molecular "on-switch".

  • Catalyst Activation: In a glass vial, dissolve the neutral 2-pyridyl urea catalyst (10 mol%) in deuterated chloroform (

    
    ). Add a stoichiometric amount of a strong acid (e.g., trifluoromethanesulfonic acid) relative to the catalyst to protonate the pyridine ring.
    
  • Substrate Addition: Add trans-β-nitrostyrene (1.0 equiv) and indole (1.2 equiv) to the activated catalyst solution.

  • Reaction Monitoring: Stir at room temperature. Self-validating step: Monitor the conversion directly via

    
     NMR. The disappearance of the vinylic protons of trans-β-nitrostyrene (around 8.0 ppm) and the emergence of the product's aliphatic protons provide real-time kinetic data. A clean isosbestic point validates the absence of side reactions.
    
  • Purification: Once full conversion is reached (often <1 hour), quench with saturated aqueous

    
     to deprotonate the catalyst, extract with dichloromethane, and purify via flash chromatography.
    

Conclusion

The comparative data clearly illustrates that pyridyl-urea derivatives are not just passive scaffolds; they are dynamic, responsive tools. Whether you are exploiting their pH-switchable preorganization for rapid organocatalysis or utilizing their H-bonding capabilities in the secondary coordination sphere of transition metals, mastering their mechanistic nuances will significantly elevate your synthetic capabilities.

References

  • Title: Steric Effects of pH Switchable, Substituted (2-pyridinium)
  • Title: Bis- and Tris-Urea H-Bond Donors for Ring-Opening Polymerization: Unprecedented Activity and Control from an Organocatalyst Source: ACS Macro Letters URL
  • Title: Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds Source: eScholarship URL

Sources

Safety & Regulatory Compliance

Safety

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea proper disposal procedures

[1][2] Executive Safety Summary Immediate Action Required: Treat 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea as a hazardous pyridine derivative.[1][2] While the central urea linkage is stable, the flanking 2,6-dimethylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea as a hazardous pyridine derivative.[1][2] While the central urea linkage is stable, the flanking 2,6-dimethylpyridine (lutidine) moieties dictate the toxicity profile.

  • Primary Hazard: Potential neurotoxicity, skin/eye irritation, and aquatic toxicity (derived from pyridine class properties).[2]

  • Strict Prohibition: Do NOT dispose of down laboratory drains or in municipal trash.[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • PPE: Nitrile gloves (double-gloved recommended for solutions), safety goggles, and lab coat.[2][3] Handle in a fume hood to avoid inhalation of dusts.[2]

Chemical Characterization & Hazard Logic

To dispose of a chemical safely, one must understand its decomposition pathways.[2] This compound is a bis-pyridyl urea .[1][2]

  • Chemical Structure: Two dimethyl-substituted pyridine rings connected by a urea bridge.[1][2]

  • Hazard Mechanism (The "Why"):

    • Pyridine Moiety: Pyridine and alkyl-pyridines (lutidines) are readily absorbed through the skin and can target the central nervous system and liver.[2] They are also distinct odorants and environmental pollutants.[2]

    • Urea Linkage: Under thermal decomposition (fire), the urea bond breaks down to release Nitrogen Oxides (NOx) , Carbon Monoxide (CO) , and potentially trace Cyanides if combustion is incomplete.[2]

  • Solubility Profile: Likely low solubility in water; soluble in DMSO, Methanol, and dilute acids (due to protonation of pyridine nitrogen).[2] This dictates that liquid waste will likely be organic solvent-based.[1][2]

Table 1: Estimated Physicochemical & Hazard Data (Data derived from structural analogues 2,6-lutidine and 1,3-di(pyridin-4-yl)urea)

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust control is critical during transfer.[1][4]
pH ( Aqueous) Weakly Basic (~pH 8-9)Do not mix with strong acids without cooling (exothermic).[1][2]
Flammability Combustible Organic SolidKeep away from oxidizers; standard organic waste stream.[2]
Reactivity Stable; forms salts with acidsCompatible with standard "Non-Halogenated Organic" waste.[2]
RCRA Code D038 (Pyridine) / P-Listed Conservative approach:[1] Classify as hazardous organic waste.[2]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.[2]

A. Solid Waste (Pure Compound)[2]
  • Containment: Place the solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.[2]

  • Labeling: Label immediately as "Hazardous Waste - Solid - Toxic (Pyridine Derivative)".

  • No Bulking: Do not bulk with oxidizers (e.g., permanganates, nitrates) to prevent potential reaction with the organic urea backbone.[2]

B. Liquid Waste (Mother Liquors/Solutions)[2]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.[2]

  • pH Check: If the compound was dissolved in acid, neutralize to pH 6-8 before adding to a general organic waste drum to prevent polymerization or heat generation in the central waste container.[2]

  • Segregation: Segregate into "Non-Halogenated Organic Waste" unless dissolved in solvents like Dichloromethane (DCM), in which case it goes to "Halogenated Waste" .[2]

Disposal Workflow (Step-by-Step)

This protocol ensures a "Chain of Custody" from the bench to the incinerator.[2]

Phase 1: Waste Generation & Classification[1][2]
  • Step 1: Determine if the waste is Solid (pure substance/spill debris) or Liquid (reaction mixture).[2]

  • Step 2: If Liquid, identify the primary solvent.[2]

    • Self-Validation: Dip a pH strip.[2] If pH < 4 or > 10, neutralize.[2]

Phase 2: Packaging[1][2][5]
  • Step 3: Transfer to the appropriate satellite accumulation container.[2]

    • Rule: Fill only to 90% capacity to allow for thermal expansion.[2]

  • Step 4: Cap tightly.[2][4] Wipe the exterior with ethanol to ensure no residue remains on the bottle surface.[2]

Phase 3: Handoff
  • Step 5: Complete the Hazardous Waste Tag.[2]

    • Must Include: Chemical Name ("1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea"), Solvent composition, and Hazard Checkboxes (Toxic, Irritant).[1][2]

  • Step 6: Request pickup by EHS or move to the central accumulation area.[2]

Visual Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalWorkflow Start Waste Generated: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath SolidContainer Place in HDPE Wide-Mouth Jar (Do not bulk with Oxidizers) SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling LABELING MANDATE: Name: 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea Hazards: Toxic, Irritant SolidContainer->Labeling Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH, Water) SolventCheck->NonHalo HaloContainer Container: Halogenated Organic Waste Halo->HaloContainer NonHaloContainer Container: Non-Halogenated Organic Waste NonHalo->NonHaloContainer HaloContainer->Labeling NonHaloContainer->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Operational decision tree for segregating 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea waste streams based on physical state and solvent compatibility.

Regulatory Compliance & Codes

Compliance depends on your region, but the following are the standard classifications for pyridine-based research chemicals.

  • United States (RCRA):

    • If the waste stream is predominantly this chemical, it may be classified under D038 (Pyridine) if the concentration exceeds regulatory thresholds (5 mg/L TCLP).[2]

    • Best Practice: Manage as Hazardous Waste (ignitable/toxic) .[2]

  • European Union (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

    • 07 01 04 *: Other organic solvents, washing liquids and mother liquors.[2]

Emergency Procedures (Spills)

In the event of a benchtop spill of solid powder:

  • Evacuate & Ventilate: Clear the immediate area.[2] Pyridine derivatives can have a pervasive, unpleasant odor that may cause nausea.[2]

  • PPE Up: Wear double nitrile gloves , lab coat, and a P95/N95 respirator (if dust is airborne) or work within the hood.[2]

  • Containment: Cover the spill with a dry absorbent pads or vermiculite.[2] Do not use water initially, as this spreads the contamination.[2]

  • Decontamination:

    • Sweep up the absorbent into a hazardous waste bag.[2]

    • Clean the surface with a mild detergent solution followed by water.[2]

    • Test the surface pH to ensure no alkaline residue remains.[2]

References

  • National Center for Biotechnology Information (NCBI). Pyridine: Toxicological Profile - Production, Use, and Disposal. PubChem Database.[2] Available at: [Link][2]

Sources

Handling

Personal protective equipment for handling 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Part 1: Executive Safety Directive (The "Why") 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a specialized bis-pyridyl urea derivative, often utilized in supramolecular chemistry or as a structural scaffold in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Why")

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a specialized bis-pyridyl urea derivative, often utilized in supramolecular chemistry or as a structural scaffold in kinase inhibitor development.[1]

The Critical Safety Gap: Unlike commodity chemicals, this compound lacks a fully characterized toxicological profile (e.g., specific LD50 or Occupational Exposure Limits). As a Senior Scientist, I must enforce the "Precautionary Principle." We treat this substance not merely as an irritant, but as a Potentially Bioactive Agent (Occupational Exposure Band 3) until proven otherwise.

The structural presence of pyridine moieties suggests potential neurological or hepatic toxicity upon systemic absorption, while the urea linkage implies potential for irritation to mucous membranes.

Core Directive:

Do not rely solely on the absence of specific hazard data. Operate under the assumption that dust inhalation or transdermal absorption could trigger biological activity.

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

Before selecting PPE, we must understand the vector of exposure.

Hazard ClassStructural AlertPotential Physiological Impact
Inhalation (High Risk) Pyridine RingRespiratory tract irritation; potential CNS depression (dizziness, headache) if volatile or aerosolized.[1]
Skin Contact Urea LinkageDermatitis; potential for transdermal absorption of the pyridine component.
Eye Contact Crystalline SolidMechanical abrasion + chemical irritation (conjunctivitis).
Reactivity N-H DonorsStable solid, but may degrade under strong acids/bases or UV light.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

The PPE Specification Table
Protection ZoneMinimum RequirementAdvanced Specification (Recommended)Rationale
Respiratory Fume Hood (Primary)N95/P100 Respirator (Secondary)Engineering controls (Hood) are the first line of defense against airborne particulates.[1] Respirators are required if handling outside a hood.
Hand Protection Double Nitrile Outer: 5 mil Nitrile Inner: 4 mil Nitrile (Contrast Color)Pyridine derivatives can permeate latex. Double gloving allows visual detection of tears (color contrast) and provides a "breakthrough buffer."
Ocular Safety Glasses Chemical Goggles (Indirect Vent)Standard glasses leave gaps for airborne dust. Goggles seal the orbital area completely.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronPrevents dust accumulation on street clothes. Disposable sleeves prevent cross-contamination of wrists/forearms.

Part 4: Operational Workflow (Step-by-Step)

This protocol utilizes a "Clean-Dirty-Clean" logic to prevent lab contamination.[1]

Phase A: Preparation & Weighing[1]
  • Engineering Control: Verify Fume Hood flow is >100 fpm (face velocity).

  • Static Control: Use an antistatic gun or bar on the balance. Bis-pyridyl ureas are often fluffy, electrostatic powders that "jump" during weighing.[1]

  • Containment: Place the analytical balance inside the hood or use a powder containment enclosure.

Phase B: Solubilization (The Critical Step)[1]
  • Solvent Choice: This compound is typically soluble in DMSO (Dimethyl sulfoxide) or DMF .

  • The DMSO Risk: DMSO is a potent skin penetrant. If the urea is dissolved in DMSO, the solvent will carry the toxic compound through your skin and gloves instantly.

  • Protocol:

    • Don fresh outer gloves immediately before handling the solvent.

    • Add solvent slowly down the side of the vial to minimize aerosolization.

    • Vortex with the cap tightly sealed.

    • Inspect gloves immediately for any wet spots. If found, doff immediately , wash hands, and re-glove.

Phase C: Decontamination & Waste[1]
  • Solids: Wipe balance area with a methanol-dampened Kimwipe. Dispose of as Hazardous Solid Waste .

  • Liquids: All mother liquors and rinses go to Halogenated Organic Waste (due to pyridine content classification in many jurisdictions).

Part 5: Visualization (Safety Logic Flow)

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol cluster_PPE 2. PPE Donning Start START: Handling Request RiskAssess 1. Risk Assessment (Check: Dust vs. Solution) Start->RiskAssess Gloves Double Nitrile Gloves (Check Integrity) RiskAssess->Gloves Eyes Chemical Goggles (No Gaps) Gloves->Eyes Engineering 3. Engineering Controls (Fume Hood >100 fpm) Eyes->Engineering Handling 4. Active Handling (Weighing/Solubilization) Engineering->Handling SolventCheck Using DMSO? Handling->SolventCheck Warning CRITICAL ALERT: DMSO increases skin permeation. Change gloves immediately if splashed. SolventCheck->Warning YES Cleanup 5. Decontamination (Methanol Wipe -> HazWaste) SolventCheck->Cleanup NO Warning->Cleanup End END: Process Complete Cleanup->End

Figure 1: Operational Safety Lifecycle for handling bioactive urea derivatives. Note the critical control point regarding DMSO usage.

Part 6: Emergency Response

In the event of containment breach:

  • Skin Contact (Powder): Brush off excess dry material before rinsing. Then wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): IMMEDIATE and aggressive flushing with water for 20 minutes. Do not use ethanol (may enhance absorption).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a waste jar.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizing solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link][1]

  • PubChem. (n.d.). Compound Summary: 1,3-Bis(4-pyridyl)urea (Structural Analog).[1] National Library of Medicine. [Link][1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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